Product packaging for 3-Methoxy-3-methylhexane(Cat. No.:CAS No. 74630-91-4)

3-Methoxy-3-methylhexane

Cat. No.: B1214237
CAS No.: 74630-91-4
M. Wt: 130.23 g/mol
InChI Key: PCSFHUVPGSODTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-methoxy-3-methylhexane is an ether consists of a hexane chain substituted by a methoxy and a methyl group at position 3. It has a role as a human metabolite. It derives from a hydride of a hexane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1214237 3-Methoxy-3-methylhexane CAS No. 74630-91-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74630-91-4

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

3-methoxy-3-methylhexane

InChI

InChI=1S/C8H18O/c1-5-7-8(3,6-2)9-4/h5-7H2,1-4H3

InChI Key

PCSFHUVPGSODTP-UHFFFAOYSA-N

SMILES

CCCC(C)(CC)OC

Canonical SMILES

CCCC(C)(CC)OC

Origin of Product

United States

Foundational & Exploratory

3-Methoxy-3-methylhexane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Methoxy-3-methylhexane, including its identifiers, physicochemical properties, and available technical data. This document is intended to serve as a foundational resource for professionals in research and development.

Core Chemical Identifiers

This compound is an ether characterized by a hexane (B92381) backbone with a methoxy (B1213986) and a methyl group substituted at the third carbon.[1][2] Its primary identifiers are summarized below for quick reference.

IdentifierValue
CAS Number 74630-91-4
IUPAC Name This compound[1]
Chemical Formula C₈H₁₈O[1]
Canonical SMILES CCCC(C)(CC)OC[1]
InChI InChI=1S/C8H18O/c1-5-7-8(3,6-2)9-4/h5-7H2,1-4H3[1]
InChIKey PCSFHUVPGSODTP-UHFFFAOYSA-N[1]

Physicochemical and Spectral Data

The following tables summarize the key physicochemical properties and available spectral data for this compound. While some of these properties are predicted, they provide valuable insights for experimental design.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 130.23 g/mol PubChem[1]
Boiling Point (Predicted) 126.1 ± 8.0 °CChemicalBook[2]
Density (Predicted) 0.779 ± 0.06 g/cm³ChemicalBook[2]
XLogP3 2.5PubChem[1]

Table 2: Spectral Data Summary

Data TypeKey InformationSource
Gas Chromatography-Mass Spectrometry (GC-MS) Top Peak (m/z): 87, Second Highest (m/z): 101PubChem[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectrum availablePubChem[1]

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route involves a nucleophilic substitution reaction. The synthesis can be achieved by treating 3-Bromo-3-methylhexane with methanol (B129727) at a low temperature.[3] In this SN1 reaction, the methanol acts as the nucleophile, displacing the bromide ion from the tertiary carbocation intermediate formed from 3-Bromo-3-methylhexane.

Reaction: 3-Bromo-3-methylhexane + CH₃OH → this compound + HBr

Further purification of the product would likely involve distillation, leveraging its predicted boiling point of approximately 126.1 °C.[2]

Biological Significance

This compound has been identified as a human metabolite, indicating its relevance in biological systems.[1][2][4] However, specific metabolic pathways or biological activities associated with this compound are not extensively documented in the available literature.

Workflow for Chemical Identification

The following diagram illustrates a generalized workflow for the identification and characterization of a chemical substance like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity and Quantification cluster_3 Phase 4: Final Confirmation Sample_Acquisition Sample Acquisition Physical_Properties Physical Properties (m.p., b.p., density) Sample_Acquisition->Physical_Properties Spectroscopic_Screening Spectroscopic Screening (FTIR, UV-Vis) Physical_Properties->Spectroscopic_Screening Mass_Spectrometry Mass Spectrometry (MS, HRMS) Spectroscopic_Screening->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D NMR) Mass_Spectrometry->NMR_Spectroscopy XRay_Crystallography X-Ray Crystallography (for crystalline solids) NMR_Spectroscopy->XRay_Crystallography Chromatography Chromatography (GC, HPLC) NMR_Spectroscopy->Chromatography Quantitative_Analysis Quantitative Analysis (qNMR, Titration) Chromatography->Quantitative_Analysis Data_Analysis Comprehensive Data Analysis Quantitative_Analysis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Reporting Reporting & Documentation Structure_Confirmation->Reporting

References

Synthesis of 3-Methoxy-3-methylhexane from 3-bromo-3-methylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methoxy-3-methylhexane from its corresponding alkyl halide, 3-bromo-3-methylhexane. This reaction serves as a classic example of a unimolecular nucleophilic substitution (SN1) reaction, a fundamental transformation in organic chemistry with applications in the synthesis of ethers and other functionalized molecules relevant to drug development. This document details the underlying reaction mechanism, experimental protocols, potential side reactions, and expected analytical data for the product.

Reaction Overview and Mechanism

The synthesis of this compound from 3-bromo-3-methylhexane is achieved through a solvolysis reaction with methanol (B129727).[1] Given that 3-bromo-3-methylhexane is a tertiary alkyl halide, the reaction proceeds predominantly through an SN1 mechanism .[1] This multi-step pathway involves the formation of a carbocation intermediate, which is the rate-determining step.[2]

The key steps of the SN1 mechanism are:

  • Formation of a Carbocation: The carbon-bromine bond in 3-bromo-3-methylhexane is polarized, and in a polar protic solvent like methanol, the bromine atom departs with the bonding pair of electrons to form a stable tertiary carbocation and a bromide ion.[1]

  • Nucleophilic Attack: A molecule of the solvent, methanol, acts as a weak nucleophile and attacks the planar, achiral carbocation. This attack can occur from either face of the carbocation with equal probability.[1][2]

  • Deprotonation: The resulting oxonium ion is then deprotonated by another molecule of methanol (acting as a base) to yield the final product, this compound, and a protonated methanol molecule.[3]

If the starting material, 3-bromo-3-methylhexane, is optically active, the SN1 reaction will result in a racemic mixture of (R)- and (S)-3-methoxy-3-methylhexane.[1][4][5] This is a direct consequence of the achiral nature of the carbocation intermediate, which allows for non-stereospecific nucleophilic attack.[2]

A competing side reaction is the E1 (unimolecular elimination) , where the carbocation intermediate is deprotonated at a beta-carbon to form an alkene.[6] The use of a weak base/nucleophile like methanol favors the SN1 pathway over elimination. However, the use of a strong, non-nucleophilic base would favor elimination products.

Reaction Pathway Diagram

SN1_Mechanism reactant 3-Bromo-3-methylhexane carbocation Tertiary Carbocation Intermediate reactant->carbocation Dissociation (Slow) oxonium Oxonium Ion Intermediate carbocation->oxonium Nucleophilic Attack (Methanol) side_product Alkene (E1 Side Product) carbocation->side_product Elimination (E1) product This compound oxonium->product Deprotonation (Methanol)

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Quantity
3-Bromo-3-methylhexaneC₇H₁₅Br179.1017.91 g (0.1 mol)
Methanol (anhydrous)CH₃OH32.04100 mL
Sodium Bicarbonate (5% aq.)NaHCO₃84.0150 mL
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.04~5 g
Diethyl Ether(C₂H₅)₂O74.12For extraction
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.91 g (0.1 mol) of 3-bromo-3-methylhexane in 100 mL of anhydrous methanol.

  • Reaction: Gently heat the mixture to reflux and maintain the reflux for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

  • Extraction: Add 100 mL of diethyl ether to the separatory funnel and wash the organic layer with 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize any hydrobromic acid formed. Separate the aqueous layer.

  • Washing: Wash the organic layer with 50 mL of deionized water.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for approximately 15-20 minutes.

  • Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether and excess methanol using a rotary evaporator.

  • Purification: The crude product can be further purified by fractional distillation to obtain pure this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve 3-bromo-3-methylhexane in Methanol start->dissolve reflux Reflux for 4-6 hours dissolve->reflux cool Cool to Room Temperature reflux->cool extract Extract with Diethyl Ether and wash with NaHCO₃(aq) cool->extract wash Wash with Water extract->wash dry Dry with Anhydrous Na₂SO₄ wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: A typical experimental workflow for the synthesis of this compound.

Product Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected physical and spectral properties of the product.

Physical Properties
PropertyValue
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol
AppearanceColorless liquid
Boiling Point (Predicted)126.1 ± 8.0 °C
Density (Predicted)0.779 ± 0.06 g/cm³
Expected Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the presence of the ether functional group.

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H (alkane) stretch
1465MediumC-H (alkane) bend
1150-1050 Strong C-O (ether) stretch

The key diagnostic peak is the strong C-O stretching vibration, which is characteristic of ethers.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The chemical shifts are influenced by the electronegativity of the oxygen atom in the ether linkage.

¹H NMR (Expected Chemical Shifts)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.2Singlet3H-OCH₃ (methoxy group)
1.0 - 1.6Multiplets11H-CH₂- and -CH- protons of the hexyl chain
~0.9Triplets3HTerminal -CH₃ groups of the hexyl chain

The singlet at approximately 3.2 ppm is a clear indicator of the methoxy (B1213986) group protons.[12] Protons on carbons adjacent to the ether oxygen are typically deshielded and appear in the 3.4-4.5 ppm range.[8][10][13]

¹³C NMR (Expected Chemical Shifts)

Chemical Shift (δ, ppm)Assignment
~75Quaternary Carbon (-C-O)
~50 -OCH₃ (methoxy carbon)
10 - 40Carbons of the hexyl chain

The carbon of the methoxy group is expected to appear around 50 ppm, while the quaternary carbon attached to the oxygen will be further downfield.[14][15][16][17][18]

Conclusion

The synthesis of this compound from 3-bromo-3-methylhexane via an SN1 reaction with methanol is a straightforward and illustrative example of forming a tertiary ether. Careful control of reaction conditions to favor substitution over elimination is key to achieving a good yield of the desired product. The identity and purity of the synthesized compound can be reliably confirmed using standard spectroscopic techniques such as IR and NMR. This guide provides the necessary theoretical background and practical information for researchers and professionals to successfully perform and understand this important organic transformation.

References

3-Methoxy-3-methylhexane as a Human Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-methylhexane is cataloged as a human metabolite in prominent chemical databases.[1][2][3] However, a comprehensive review of current scientific literature reveals a notable absence of detailed studies on its specific metabolic pathways, quantitative levels in human tissues, and dedicated analytical protocols. This technical guide consolidates the available information on this compound and, by drawing parallels with structurally related compounds, proposes a hypothetical metabolic pathway and outlines established experimental methodologies for its potential detection and quantification. This document aims to serve as a foundational resource for researchers initiating studies on this and other under-characterized xenobiotic metabolites.

Introduction

This compound (C8H18O) is a saturated ether that has been identified as a human metabolite.[1][2][3] Its presence in the human body suggests either endogenous production or, more likely, exposure to and subsequent metabolism of a parent environmental or industrial compound. Ethers, such as methyl tertiary-butyl ether (MTBE), are known to undergo metabolic transformation in humans.[4][5][6] Understanding the metabolic fate of such compounds is crucial for toxicology, drug development, and clinical diagnostics. The lack of specific data for this compound presents a research gap. This guide provides a framework for approaching the study of this metabolite.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing analytical methods, particularly for extraction and chromatographic separation.

PropertyValueSource
Molecular Formula C8H18OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
CAS Number 74630-91-4ChemicalBook[3]
Predicted Boiling Point 126.1 ± 8.0 °CChemicalBook[3]
Predicted Density 0.779 ± 0.06 g/cm³ChemicalBook[3]
XLogP3 2.5PubChem[1]

Hypothetical Metabolic Pathway

While no specific metabolic pathway for this compound has been documented, a plausible route can be hypothesized based on the known metabolism of other ethers, such as MTBE, in humans. The primary metabolic reactions for ethers involve O-dealkylation, mediated by cytochrome P450 (CYP) enzymes in the liver.

A proposed pathway could involve the O-demethylation of this compound to form 3-methyl-3-hexanol (B1585239) and formaldehyde. The resulting tertiary alcohol could then undergo further oxidation or conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

Hypothetical Metabolic Pathway of this compound This compound This compound 3-Methyl-3-hexanol 3-Methyl-3-hexanol This compound->3-Methyl-3-hexanol O-Demethylation (CYP450) Formaldehyde Formaldehyde This compound->Formaldehyde O-Demethylation (CYP450) Conjugated Metabolites Conjugated Metabolites 3-Methyl-3-hexanol->Conjugated Metabolites Glucuronidation/Sulfation Excretion Excretion Conjugated Metabolites->Excretion

A hypothetical metabolic pathway for this compound.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data on the concentrations of this compound in human biofluids or tissues. Research in this area would require the development and validation of sensitive analytical methods.

Experimental Protocols

The detection and quantification of volatile organic compounds (VOCs) like this compound in biological matrices typically involve gas chromatography-mass spectrometry (GC-MS). Below are detailed, generalized protocols that can be adapted for this purpose.

Sample Collection and Storage
  • Breath: Exhaled breath can be collected in inert bags (e.g., Tedlar®) or onto sorbent tubes. Samples should be analyzed promptly or stored at low temperatures to prevent degradation.

  • Blood: Whole blood, plasma, or serum should be collected in appropriate anticoagulant-containing tubes (e.g., EDTA or heparin). Samples should be stored at -80°C until analysis.

  • Urine: Mid-stream urine samples should be collected in sterile containers and stored at -80°C.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for extracting volatile and semi-volatile compounds from biological matrices.

  • Sample Preparation: Aliquot a precise volume of the biological sample (e.g., 1 mL of urine or plasma) into a headspace vial. For solid samples, a specific weight should be used.

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., a deuterated analog of the analyte, if available).

  • Equilibration: Seal the vial and place it in a heated agitator (e.g., at 60°C for 15 minutes) to allow the analytes to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Injection Port: Splitless mode, 250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for targeted quantification.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample (Breath, Blood, Urine) HS_SPME Headspace SPME Sample_Collection->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Thermal Desorption Data_Processing Data Processing (Quantification & Identification) GC_MS->Data_Processing

A generalized workflow for the analysis of this compound.

Future Directions

The definitive characterization of this compound as a human metabolite requires further research. Key areas for future investigation include:

  • Identification of the Parent Compound: Determining the environmental or dietary precursor to this compound.

  • In Vitro Metabolism Studies: Using human liver microsomes or hepatocytes to confirm the hypothetical metabolic pathway and identify the specific CYP enzymes involved.

  • Biomonitoring Studies: Developing and applying a validated analytical method to quantify the metabolite in a human population to assess exposure levels and identify potential correlations with health outcomes.

Conclusion

While this compound is recognized as a human metabolite, there is a significant lack of detailed scientific information regarding its origin, metabolic fate, and physiological relevance. This guide provides a starting point for researchers by summarizing the known properties and proposing a hypothetical metabolic pathway and established analytical protocols. Further investigation into this and other under-characterized metabolites is essential for advancing our understanding of the human metabolome and its interaction with the environment.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Methoxy-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylhexane is an ether with potential applications in various fields of chemical research and development. Its structure, consisting of a hexane (B92381) backbone with a methoxy (B1213986) and a methyl group at the third carbon, imparts specific physical and chemical properties that are crucial for its handling, reactivity, and potential use as a solvent, intermediate, or building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its structural and spectroscopic data, and detailed methodologies for its synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its proper storage, handling, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₈O[1][2][3]
Molecular Weight 130.23 g/mol [1][3]
Boiling Point (Predicted) 126.1 ± 8.0 °C[2][3]
Density (Predicted) 0.779 ± 0.06 g/cm³[2][3]
Melting Point Data not available
Solubility Predicted to be soluble in nonpolar organic solvents and insoluble in water. Quantitative data not available.
LogP (Predicted) 2.60160[3]
CAS Number 74630-91-4[1][4]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Below is a summary of available spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: A ¹³C NMR spectrum for this compound is available in the PubChem database, though specific peak assignments are not provided in the readily accessible information.[1] The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[4][5] The fragmentation pattern would be characteristic of an ether, with common fragmentation pathways including alpha-cleavage and loss of alkyl radicals.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not provided in the search results, the spectrum of a similar compound, 3-methylhexane (B165618), shows characteristic C-H stretching and bending vibrations.[6] For this compound, one would expect to see strong C-O stretching vibrations characteristic of an ether, typically in the region of 1050-1150 cm⁻¹.

Synthesis of this compound

Two primary synthetic routes are viable for the preparation of this compound: the Williamson ether synthesis and the alkoxymercuration-demercuration of an appropriate alkene.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7][8] For the synthesis of a tertiary ether like this compound, the reactants would be a tertiary alkoxide and a methyl halide or a tertiary alkyl halide and methoxide. Given that tertiary alkyl halides are prone to elimination reactions, the more favorable approach involves the reaction of the sodium salt of 3-methyl-3-hexanol (B1585239) with a methylating agent like methyl iodide.

Logical Synthesis Pathway:

Williamson_Synthesis cluster_reactants Reactants cluster_products Products 3_methyl_3_hexanol 3-Methyl-3-hexanol Alkoxide_Intermediate Sodium 3-methyl-3-hexanoxide (Intermediate) 3_methyl_3_hexanol->Alkoxide_Intermediate Deprotonation Sodium_Hydride Sodium Hydride (NaH) Hydrogen_Gas Hydrogen Gas (H₂) Sodium_Hydride->Hydrogen_Gas Sodium_Hydride->Alkoxide_Intermediate Methyl_Iodide Methyl Iodide (CH₃I) 3_Methoxy_3_methylhexane This compound Methyl_Iodide->3_Methoxy_3_methylhexane Sodium_Iodide Sodium Iodide (NaI) Alkoxide_Intermediate->3_Methoxy_3_methylhexane Sₙ2 Attack Alkoxide_Intermediate->Sodium_Iodide

Caption: Williamson ether synthesis of this compound.

Experimental Protocol (General Procedure):

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methyl-3-hexanol in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Add sodium hydride (NaH) portion-wise at 0 °C to the stirred solution. The reaction will evolve hydrogen gas. Allow the mixture to warm to room temperature and stir until the gas evolution ceases, indicating the complete formation of the sodium alkoxide.

  • Ether Formation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating (reflux) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction by carefully adding water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by distillation.

Alkoxymercuration-Demercuration

This method provides a reliable way to synthesize ethers from alkenes following Markovnikov's rule, without the issue of carbocation rearrangements.[9] The synthesis of this compound would involve the reaction of an appropriate isomer of methylhexene with mercury(II) acetate (B1210297) in methanol, followed by demercuration with sodium borohydride (B1222165). The most logical starting alkene would be 3-methyl-2-hexene (B101136) or 3-methyl-1-hexene.

Logical Synthesis Pathway:

Alkoxymercuration cluster_reactants Reactants cluster_products Product Alkene 3-Methyl-2-hexene or 3-Methyl-1-hexene Intermediate Organomercury Intermediate Alkene->Intermediate Alkoxymercuration Reagents1 1. Hg(OAc)₂, CH₃OH Reagents1->Intermediate Reagents2 2. NaBH₄ 3_Methoxy_3_methylhexane This compound Reagents2->3_Methoxy_3_methylhexane Intermediate->3_Methoxy_3_methylhexane Demercuration

Caption: Alkoxymercuration-demercuration synthesis of this compound.

Experimental Protocol (General Procedure):

  • Alkoxymercuration: In a round-bottom flask, dissolve mercury(II) acetate in methanol. To this solution, add the chosen alkene (3-methyl-2-hexene or 3-methyl-1-hexene) dropwise at room temperature. Stir the mixture for a specified period until the alkoxymercuration is complete, which can be monitored by the disappearance of the alkene spot on TLC.

  • Demercuration: Cool the reaction mixture in an ice bath. Add a solution of sodium borohydride in aqueous sodium hydroxide (B78521) dropwise. The appearance of a black precipitate of elemental mercury indicates the progress of the demercuration.

  • Work-up and Purification: After the addition of sodium borohydride is complete, allow the mixture to stir for some time. Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and then brine, and dry over an anhydrous drying agent.

  • Filter the mixture to remove the drying agent and mercury residues. Remove the solvent under reduced pressure, and purify the resulting crude product by distillation.

Reactivity and Chemical Behavior

As a tertiary ether, this compound is expected to be relatively stable under neutral and basic conditions. However, like other ethers, it can undergo cleavage in the presence of strong acids, such as HBr or HI, via an Sₙ1 mechanism due to the formation of a stable tertiary carbocation.

Safety Information

Conclusion

This compound is a tertiary ether with predictable physical properties based on its structure. While some experimental data such as melting point and specific solubility are not widely reported, its key characteristics can be inferred from its chemical class. The synthesis of this compound can be achieved through established organic chemistry methodologies, namely the Williamson ether synthesis and alkoxymercuration-demercuration, providing accessible routes for its preparation in a laboratory setting. The provided experimental outlines serve as a foundation for the development of specific synthetic procedures. Further research to fully characterize its spectroscopic properties and toxicological profile would be beneficial for its broader application.

References

Spectroscopic Profile of 3-Methoxy-3-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-methoxy-3-methylhexane. These predictions are based on established principles of organic spectroscopy and data for analogous ether compounds.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H1 (CH₃)0.8 - 1.0Triplet (t)3H
H2 (CH₂)1.2 - 1.4Multiplet (m)2H
H4 (CH₂)1.3 - 1.5Quartet (q)2H
H5 (CH₃)0.8 - 1.0Triplet (t)3H
H6 (CH₃)1.0 - 1.2Singlet (s)3H
O-CH₃3.2 - 3.4Singlet (s)3H

Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear in the 3.2-3.4 ppm range.[1][2][3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C114 - 16
C218 - 22
C375 - 85
C425 - 35
C58 - 12
C620 - 28
O-CH₃48 - 52

The carbon atom bonded to the oxygen (C3) and the methoxy (B1213986) carbon are expected to be significantly downfield due to the electronegativity of the oxygen atom.[1][3]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration TypeIntensity
2960 - 2850C-H stretch (alkane)Strong
1470 - 1450C-H bend (alkane)Medium
1385 - 1365C-H bend (alkane)Medium
1150 - 1085C-O stretch (ether)Strong

The most characteristic IR absorption for an ether is the strong C-O stretching band, which for a saturated acyclic ether, typically appears in the 1150-1085 cm⁻¹ region.[2][3][4]

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zProposed FragmentRelative Abundance
130[M]⁺ (Molecular Ion)Low to absent
101[M - C₂H₅]⁺High
87[M - C₃H₇]⁺High
59[C₃H₇O]⁺Medium
55[C₄H₇]⁺Medium

Electron ionization of ethers often leads to the fragmentation of the molecular ion. The major fragmentation pathways involve cleavage of the C-C bond alpha to the oxygen atom. For this compound, the most abundant fragments are expected at m/z 101 and 87, corresponding to the loss of an ethyl and a propyl group, respectively. The NIST Mass Spectrometry Data Center lists prominent peaks at m/z 87, 101, and 55 for this compound.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a liquid ether like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

    • The sample is shimmed to achieve a homogeneous magnetic field.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A standard proton-decoupled ¹³C NMR experiment is performed.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). One to two drops of the liquid are placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded. This will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrument-related absorptions.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

  • Gas Chromatography:

    • A small volume (e.g., 1 µL) of the prepared solution is injected into the GC.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms).

    • A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single peak is expected.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the other peaks represent fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a liquid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) cluster_analysis Data Analysis & Interpretation Sample This compound (Liquid) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plates Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process FID Data NMR_Acq->NMR_Proc NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Proc->NMR_Data Analysis Correlate Spectroscopic Data for Structure Elucidation NMR_Data->Analysis IR_Acq Record Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum (Wavenumbers) IR_Acq->IR_Data IR_Data->Analysis GC_Sep GC Separation MS_Prep->GC_Sep MS_Ion Electron Ionization (70 eV) GC_Sep->MS_Ion MS_Anal Mass Analysis MS_Ion->MS_Anal MS_Data Mass Spectrum (m/z vs. Abundance) MS_Anal->MS_Data MS_Data->Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unraveling the Enigma of 3-Methoxy-3-methylhexane: A Proposed Research Framework for Elucidating its Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – Despite its identification as a human metabolite, the biological significance of 3-Methoxy-3-methylhexane remains a scientific enigma. A comprehensive review of existing literature reveals a conspicuous absence of in-depth research into its specific biological functions, associated signaling pathways, and potential therapeutic applications. This whitepaper presents a proposed research framework designed to thoroughly investigate the potential biological role of this largely uncharacterized ether, providing a roadmap for researchers, scientists, and drug development professionals.

Currently, information on this compound is predominantly limited to its chemical and physical properties. It is recognized as an ether with a hexane (B92381) backbone substituted by a methoxy (B1213986) and a methyl group at the third carbon position.[1][2][3] While its presence as a human metabolite is documented, the metabolic pathways leading to its formation and its subsequent physiological effects are yet to be determined.[1][2][3]

This document outlines a multi-pronged approach to systematically explore the biological landscape of this compound, from initial in-silico predictions to detailed in-vitro and in-vivo studies.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical characteristics is paramount for designing biological assays and interpreting experimental results. The known properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC8H18O[1][2]
Molecular Weight130.23 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number74630-91-4[1]
Boiling Point (Predicted)126.1 ± 8.0 °C[4][5]
Density (Predicted)0.779 ± 0.06 g/cm³[4][5]
LogP (Predicted)2.60160[4]

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological role of this compound, a systematic and multi-layered experimental approach is proposed. The following workflow outlines a logical progression from computational analysis to cellular and organismal studies.

G cluster_0 Phase 1: In-Silico & Synthesis cluster_1 Phase 2: In-Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In-Vivo Validation A In-Silico Target Prediction (e.g., molecular docking, QSAR) B Chemical Synthesis & Purification A->B Guide Synthesis C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Receptor Binding Assays B->D E Enzyme Inhibition Assays B->E H Metabolite Identification (Mass Spectrometry) B->H F Gene Expression Analysis (e.g., qPCR, Microarray) C->F Identify Non-Toxic Concentrations G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->G E->G F->G I Animal Model Studies (e.g., Rodent Models) G->I J Pharmacokinetic & Toxicological Profiling H->J I->J

Caption: Proposed experimental workflow for elucidating the biological role of this compound.

Detailed Methodologies for Key Proposed Experiments

1. Chemical Synthesis of this compound

An efficient synthetic route involves the reaction of 3-bromo-3-methylhexane with methanol (B129727) at a low temperature.[6] This unimolecular nucleophilic substitution (SN1) reaction is a straightforward method for producing the target compound for subsequent biological studies.

Protocol:

  • Dissolve 3-bromo-3-methylhexane in an excess of cold methanol.

  • Maintain the reaction at a low temperature (e.g., 0-5 °C) to favor the substitution product and minimize elimination side reactions.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, neutralize any excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via fractional distillation or column chromatography to obtain pure this compound.

2. Cytotoxicity Screening using MTT Assay

To determine the potential toxicity of this compound on living cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Protocol:

  • Seed cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

3. Signaling Pathway Analysis using Western Blotting

Should in-vitro screening reveal any biological activity, Western blotting can be utilized to investigate the modulation of specific signaling pathways.

Protocol:

  • Treat cells with this compound at a non-toxic concentration for various time points.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, ERK, p38).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway for Investigation

Given that this compound is a small, lipophilic molecule, it is plausible that it could interact with intracellular signaling pathways. A hypothetical starting point for investigation could be its potential interaction with nuclear receptors or key metabolic enzymes.

G cluster_0 Hypothetical Cellular Interaction A This compound B Cell Membrane Permeation A->B C Intracellular Target (e.g., Nuclear Receptor, Enzyme) B->C D Target Activation/Inhibition C->D E Downstream Signaling Cascade D->E F Cellular Response (e.g., Gene Expression, Metabolism) E->F

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The biological role of this compound is a greenfield area for research. The lack of existing data presents a unique opportunity for novel discoveries. The proposed framework provides a comprehensive and systematic approach to unravel the biological functions of this metabolite. By employing a combination of computational, in-vitro, and in-vivo methodologies, the scientific community can begin to understand the significance of this compound in human physiology and explore its potential as a biomarker or therapeutic agent. This endeavor will require a collaborative effort from chemists, biologists, and pharmacologists to transform this unknown metabolite into a well-characterized molecule with a defined biological role.

References

A Technical Guide to the Putative Metabolism of 3-Methoxy-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the metabolic pathways of 3-methoxy-3-methylhexane is not currently available. The information presented herein is based on established metabolic principles for structurally analogous compounds, primarily other aliphatic ethers such as tert-amyl methyl ether (TAME) and methyl tert-butyl ether (MTBE). This guide is intended to provide a scientifically grounded, hypothetical framework for researchers, scientists, and drug development professionals.

Introduction

This compound is an aliphatic ether characterized by a hexane (B92381) backbone with methyl and methoxy (B1213986) substituents on the tertiary C3 carbon[1][2][3]. While its direct biological role is uncharacterized, its structure is analogous to well-studied fuel oxygenates. Understanding its potential metabolic fate is crucial for assessing its toxicokinetics and biological impact. The metabolism of such xenobiotics is typically a two-phase process designed to increase water solubility and facilitate excretion. Phase I involves oxidation, reduction, or hydrolysis, primarily mediated by the cytochrome P450 (CYP) enzyme system. Phase II involves conjugation of the modified compound with endogenous molecules.

Proposed Metabolic Pathways of Aliphatic Ethers

The metabolism of simple aliphatic ethers is predominantly oxidative and catalyzed by hepatic cytochrome P450 enzymes[4][5]. The primary metabolic reactions for compounds structurally similar to this compound are O-dealkylation and alkyl chain hydroxylation.

2.1 Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The initial and rate-limiting step in the metabolism of aliphatic ethers is the enzymatic cleavage of the ether bond (O-dealkylation) or the hydroxylation of an alkyl carbon.

  • O-Dealkylation: This is the principal metabolic route for ethers like MTBE and TAME[6][7]. A CYP enzyme, such as CYP2A6 which is known to be a major enzyme for the metabolism of gasoline ethers in human liver microsomes, abstracts a hydrogen atom from a carbon adjacent to the ether oxygen[4]. This results in an unstable hemiacetal intermediate that spontaneously decomposes into an aldehyde and an alcohol. For this compound, O-demethylation is the most probable initial step, yielding formaldehyde (B43269) and 3-methyl-3-hexanol (B1585239).

  • Alkyl Hydroxylation: CYP enzymes can also hydroxylate carbons on the alkyl chains that are distant from the ether linkage. For TAME, this results in metabolites like 2-methyl-2,3-butanediol[8][9]. A similar pathway could lead to various hydroxylated derivatives of the hexyl group of this compound.

2.2 Phase II Metabolism: Conjugation

The alcohol metabolites generated in Phase I, such as the predicted 3-methyl-3-hexanol, can undergo Phase II conjugation reactions. These reactions further increase water solubility and prepare the metabolite for excretion.

  • Glucuronidation: The tertiary alcohol can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for the elimination of alcohol metabolites from ether compounds[7].

  • Sulfation: Sulfotransferases (SULTs) can also catalyze the addition of a sulfonate group to the alcohol, though glucuronidation is often the more dominant pathway for such metabolites.

The resulting conjugates are highly water-soluble and are readily excreted, primarily in the urine[6][7].

Visualizing the Hypothesized Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathway for this compound based on the principles of ether metabolism.

Metabolic_Pathway_this compound parent This compound phase1 Phase I Metabolism parent->phase1 CYP450 (e.g., CYP2A6) O-Demethylation metabolite1 3-Methyl-3-hexanol phase1->metabolite1 metabolite2 Formaldehyde phase1->metabolite2 phase2 Phase II Metabolism metabolite1->phase2 UGTs conjugate 3-Methyl-3-hexanol Glucuronide phase2->conjugate excretion Urinary Excretion conjugate->excretion

Figure 1. Hypothesized metabolic pathway of this compound.

Data from Structurally Analogous Compounds

Due to the absence of specific data for this compound, the following table summarizes metabolic information from its structural analogs, MTBE and TAME, which are extensively studied aliphatic ethers. This data provides a basis for predicting the metabolic behavior of this compound.

CompoundPrimary Metabolic ReactionKey Enzyme(s)Major Metabolites IdentifiedSpeciesReference(s)
Methyl tert-butyl ether (MTBE) O-DemethylationCYP2A6tert-Butanol (TBA), 2-Methyl-1,2-propanediol, 2-Hydroxyisobutyric acidHuman, Rat[4][6][10][11]
tert-Amyl methyl ether (TAME) O-Demethylation, Alkyl HydroxylationCYP2A6tert-Amyl alcohol (TAA), 2-Methyl-2,3-butanediol, 2-Hydroxy-2-methylbutyric acid, 3-Hydroxy-3-methylbutyric acidHuman, Rat, Mouse[4][7][8][9][12]

Experimental Protocols

Investigating the metabolism of a novel volatile compound like this compound requires a systematic in vitro approach. The following protocol outlines a standard methodology using liver microsomes.

5.1 Objective

To determine the primary metabolites of this compound using an in vitro hepatic model and identify the major Cytochrome P450 enzymes involved.

5.2 Materials

  • This compound (substrate)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Recombinant human CYP isozymes (e.g., CYP2A6, CYP2E1, CYP3A4)

  • CYP-specific chemical inhibitors

  • Acetonitrile (B52724) (ACN) or Methyl tert-butyl ether (MTBE) for extraction

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

5.3 Methodology

  • Microsomal Incubation:

    • Prepare incubation mixtures in glass vials containing potassium phosphate buffer (100 mM, pH 7.4), pooled HLMs (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

    • Pre-warm the mixtures to 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (e.g., at a final concentration of 1 mM).

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation.

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile or another suitable organic solvent like MTBE.

    • Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new vial for analysis.

  • Metabolite Identification via GC-MS:

    • Analyze the supernatant using a GC-MS system.

    • Use a suitable capillary column for separating volatile organic compounds.

    • Employ a temperature gradient program to ensure separation of the parent compound from potential metabolites.

    • Identify metabolites by comparing their mass spectra to spectral libraries and the parent compound's fragmentation pattern. Putative structures are proposed based on mass shifts (e.g., a loss of 14 Da for demethylation, an addition of 16 Da for hydroxylation).

  • Reaction Phenotyping (Optional):

    • To identify the specific CYP enzymes responsible, repeat the incubation using a panel of recombinant human CYP isozymes or by including specific chemical inhibitors in the HLM incubations.

Visualizing the Experimental Workflow

The diagram below outlines the general workflow for an in vitro metabolism study.

Experimental_Workflow prep 1. Prepare Incubation Mix (Microsomes, Buffer, Cofactors) start 2. Add Substrate (this compound) prep->start incubate 3. Incubate at 37°C start->incubate terminate 4. Terminate & Extract (Add Organic Solvent) incubate->terminate centrifuge 5. Centrifuge (Pellet Protein) terminate->centrifuge analyze 6. Analyze Supernatant (GC-MS) centrifuge->analyze identify 7. Identify Metabolites (Mass Spectra Analysis) analyze->identify

Figure 2. General workflow for in vitro metabolism analysis.

Conclusion

While direct experimental data on the metabolism of this compound is lacking, a robust hypothesis can be formulated based on the well-documented metabolic pathways of its structural analogs. The primary route of metabolism is predicted to be CYP450-mediated O-demethylation, yielding 3-methyl-3-hexanol and formaldehyde. The resulting tertiary alcohol is likely to undergo subsequent Phase II glucuronidation to facilitate its excretion. The experimental protocols and workflows detailed in this guide provide a clear and established framework for researchers to validate this proposed pathway and to further characterize the toxicokinetic profile of this compound.

References

A Comprehensive Review of 3-Methoxy-3-methylhexane and its Place Among Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile Organic Compounds (VOCs) are a broad class of carbon-containing chemicals that readily vaporize at room temperature. They are emitted from a wide variety of natural and anthropogenic sources and play a significant role in atmospheric chemistry, environmental science, and human health. Within this vast group of molecules, 3-Methoxy-3-methylhexane represents a specific aliphatic ether that, while not extensively studied, possesses properties of interest to researchers in fields ranging from analytical chemistry to drug development. This technical guide provides a comprehensive review of the available literature on this compound, placed within the broader context of VOCs. It aims to serve as a foundational resource, offering detailed information on its chemical and physical properties, potential synthetic routes, analytical methodologies, and a summary of the known biological activities of related compounds.

Chemical and Physical Properties of this compound

This compound is an ether with the chemical formula C8H18O. It is also known by several synonyms, including methyl 3-methylhexan-3-yl ether and 1-Ethyl-1-methylbutyl methyl ether.[1] A summary of its key chemical and physical properties is presented in Table 1. These properties are essential for understanding its behavior in various experimental and environmental settings.

PropertyValueSource
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number 74630-91-4[1]
IUPAC Name This compound[1]
Canonical SMILES CCCC(C)(CC)OC[1]
InChI InChI=1S/C8H18O/c1-5-7-8(3,6-2)9-4/h5-7H2,1-4H3[1]
InChIKey PCSFHUVPGSODTP-UHFFFAOYSA-N[1]
Predicted Boiling Point 126.1 ± 8.0 °C
Predicted Density 0.779 ± 0.06 g/cm³
Predicted LogP 2.60160

Note: Predicted values are based on computational models and may differ from experimental values.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common in organic chemistry for the formation of ethers. One of the most prominent and versatile methods is the Williamson ether synthesis.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction involving an alkoxide and a primary alkyl halide. To synthesize this compound, one could react sodium 3-methyl-3-hexoxide with a methyl halide (e.g., methyl iodide) or, more practically, treat 3-bromo-3-methylhexane with sodium methoxide (B1231860).[2] The latter is a viable approach, where 3-bromo-3-methylhexane is treated with methanol (B129727) at a low temperature.[2]

Williamson_Ether_Synthesis reactant1 3-Bromo-3-methylhexane product This compound reactant1->product SN1 Reaction reactant2 Sodium Methoxide (in Methanol) reactant2->product side_product Sodium Bromide

A proposed synthetic route for this compound via nucleophilic substitution.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, detailed experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by the user.

Materials:

  • 3-Bromo-3-methylhexane

  • Sodium metal

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous methanol. Carefully add small, freshly cut pieces of sodium metal (e.g., 2.3 g, 0.1 mol) to the methanol with stirring. The reaction is exothermic and will produce hydrogen gas, so proper ventilation and caution are necessary. Continue stirring until all the sodium has reacted to form sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add 3-bromo-3-methylhexane (e.g., 17.9 g, 0.1 mol) dropwise from a dropping funnel at room temperature with vigorous stirring.

  • Reflux: After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add 100 mL of water to quench the reaction. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Analytical Methodology for this compound

As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable analytical technique for the detection and quantification of this compound. The NIST database contains a GC-MS profile for this compound, indicating a main library spectrum with 74 total peaks. The most prominent mass-to-charge ratio (m/z) peaks are at 87 (top peak), 101 (2nd highest), and 55 (3rd highest).[1]

Proposed GC-MS Protocol (Hypothetical)

The following is a hypothetical GC-MS protocol for the analysis of this compound. This protocol is based on general methods for VOC analysis and should be optimized for specific instrumentation and sample matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler (for volatile samples)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Split Ratio: 20:1

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound headspace Headspace Extraction sample->headspace injection Injection headspace->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectrum Mass Spectrum detection->mass_spectrum quantification Quantification chromatogram->quantification library_search Library Search (NIST) mass_spectrum->library_search

A typical workflow for the analysis of this compound by GC-MS.

Biological Activity and Toxicological Profile (Inferred)

There is currently no specific data available in the public domain regarding the biological activity or toxicology of this compound. However, by examining related compounds, some inferences can be drawn.

Metabolism

This compound is described as a human metabolite.[1][3] The metabolism of aliphatic ethers in humans is known to occur primarily in the liver, mediated by cytochrome P450 (CYP450) enzymes. The primary metabolic pathway for many ethers is O-dealkylation. For this compound, this would likely involve the removal of the methyl group to form 3-methyl-3-hexanol, which can then be further metabolized and excreted.

Metabolism_Pathway parent This compound metabolite1 3-Methyl-3-hexanol parent->metabolite1 CYP450 (O-demethylation) metabolite2 Further Metabolites (e.g., Glucuronides, Sulfates) metabolite1->metabolite2 Phase II Conjugation excretion Excretion metabolite2->excretion

A proposed metabolic pathway for this compound in humans.
Toxicology

The toxicological profile of this compound has not been specifically determined. However, the toxicology of aliphatic ethers is generally characterized by low to moderate acute toxicity. At high concentrations, they can cause central nervous system depression, leading to symptoms such as drowsiness, dizziness, and in severe cases, unconsciousness.

Role in Drug Development

The methoxy (B1213986) group is a common functional group in many approved drugs. Its presence can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While there is no direct evidence of this compound being used in drug development, its structural features as a small, relatively lipophilic ether could make it a relevant fragment or scaffold for medicinal chemistry exploration.

Conclusion

This compound is a volatile organic compound with defined chemical and physical properties. While specific experimental data on its synthesis, biological activity, and toxicology are limited, this guide has provided a comprehensive overview based on available information and established chemical principles. The proposed synthetic and analytical protocols offer a starting point for researchers interested in working with this compound. Further investigation is warranted to fully characterize its metabolic fate, biological effects, and potential applications. As the field of metabolomics and VOC analysis continues to expand, a deeper understanding of compounds like this compound will undoubtedly emerge, potentially revealing new roles in biology and medicine.

References

Methodological & Application

GC-MS analysis protocol for 3-Methoxy-3-methylhexane in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of 3-Methoxy-3-methylhexane in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a volatile organic compound (VOC) that may be present in plasma as a metabolite, a biomarker of exposure, or a component of interest in various research and development settings.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the identification and quantification of such volatile compounds in complex biological matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound in plasma using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. The HS-SPME technique is a solvent-free extraction method that is well-suited for concentrating volatile analytes from biological samples prior to GC-MS analysis.[4][5]

Experimental Protocol

This protocol outlines the necessary steps from plasma sample collection to GC-MS data acquisition and analysis for the determination of this compound.

Materials and Reagents
  • Plasma Samples: Collected in EDTA-containing tubes and stored at -80°C until analysis.[6]

  • This compound: Analytical standard of high purity.

  • Internal Standard (IS): A structurally similar compound not expected to be present in the samples, for example, 3-Ethoxy-3-methylheptane.

  • Solvents: Methanol, analytical grade.

  • Reagents: Sodium chloride (NaCl).

  • SPME Fibers: 100 µm polydimethylsiloxane (B3030410) (PDMS) coated fiber is recommended for volatile hydrocarbons.[5][7]

  • Vials: 10 mL or 20 mL glass headspace vials with PTFE-lined septa.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

Sample Preparation
  • Thawing: Plasma samples are thawed on ice to prevent degradation of analytes.

  • Aliquoting: In a headspace vial, aliquot 1.0 mL of the plasma sample.

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, calibrator, and quality control sample.

  • Salting Out: Add 0.3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[8]

  • Vial Sealing: Immediately seal the vial with the PTFE-lined septum and cap.

  • Vortexing: Gently vortex the sample for 10 seconds to ensure proper mixing.

HS-SPME Procedure
  • Incubation: Place the vial in the autosampler tray and incubate at a constant temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.[8]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) to adsorb the analytes.[7]

GC-MS Analysis
  • Desorption: The SPME fiber is then inserted into the heated GC inlet (e.g., 250°C) where the adsorbed analytes are thermally desorbed onto the analytical column.[5]

  • Chromatographic Separation: The analytes are separated on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Recommended GC-MS Parameters
Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification, SIM mode for quantification
SIM Ions (Hypothetical) This compound: m/z 59, 87, 101Internal Standard: m/z 73, 101, 115

Data Presentation

Quantitative data should be summarized for clear comparison. The following table presents hypothetical data for the quantification of this compound in plasma samples.

Sample ID Analyte Concentration (ng/mL) Internal Standard Response (Area) Analyte/IS Ratio Calculated Concentration (ng/mL)
Calibrator 11.01523450.051.1
Calibrator 25.01556780.244.9
Calibrator 310.01498760.4810.2
QC Low2.51532100.122.6
QC High7.51519870.367.7
Sample 1N/A1543210.183.8
Sample 2N/A1501230.081.7

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound in plasma.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Plasma Sample Collection (EDTA) Thawing Thaw Sample on Ice SampleCollection->Thawing Aliquoting Aliquot 1 mL into Headspace Vial Thawing->Aliquoting Spiking Spike with Internal Standard Aliquoting->Spiking Salting Add NaCl Spiking->Salting Sealing Seal Vial Salting->Sealing Incubation Incubate Vial (e.g., 60°C, 15 min) Sealing->Incubation Extraction Expose SPME Fiber (e.g., 30 min) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the sample preparation steps and their intended effects on the analysis.

Logical_Relationship cluster_inputs Inputs cluster_processes Processes cluster_outcomes Outcomes Plasma Plasma Sample Heating Heating Plasma->Heating IS Internal Standard AccurateQuant Accurate Quantification IS->AccurateQuant NaCl NaCl NaCl->Heating 'Salting Out' Effect IncreasedVapor Increased Vapor Pressure of Analytes Heating->IncreasedVapor SPME SPME AnalyteConcentration Concentration of Analytes on Fiber SPME->AnalyteConcentration IncreasedVapor->SPME AnalyteConcentration->AccurateQuant

References

Application Note: Quantitative Analysis of 3-Methoxy-3-methylhexane in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylhexane is a tertiary ether that has been identified as a human metabolite.[1] Its presence and concentration in biological fluids such as urine may be of interest in various fields, including clinical diagnostics, exposure monitoring, and drug metabolism studies. This application note provides a detailed protocol for the quantitative analysis of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used analytical technique for the determination of volatile and semi-volatile organic compounds in complex biological matrices. The described methodology, including sample preparation, is based on established principles for the analysis of similar analytes in urine.

Principle

The quantitative analysis of this compound in urine is achieved through a headspace solid-phase microextraction (HS-SPME) procedure followed by separation and detection using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). This method allows for the extraction and concentration of the volatile analyte from the urine matrix without the need for extensive sample cleanup. Quantification is performed using an internal standard to correct for matrix effects and variations in extraction efficiency.

Materials and Reagents

  • This compound (analytical standard)

  • 3-Methoxy-3-ethylpentane (Internal Standard - IS)

  • Methanol (B129727) (HPLC grade)

  • Sodium chloride (NaCl)

  • Ultrapure water

  • Blank human urine

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

  • SPME manual holder

Instrumentation

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD)

  • GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Autosampler with SPME capabilities (optional) or manual SPME injection port

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxy-3-ethylpentane and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation (HS-SPME)
  • Pipette 5 mL of urine sample (or blank urine for calibration standards) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace.

  • Spike with 10 µL of the appropriate working standard solution (for calibration curve) or methanol (for blank and real samples).

  • Add 10 µL of the 10 µg/mL internal standard working solution to all vials (calibration standards, quality controls, and unknown samples).

  • Immediately seal the vials with the magnetic screw caps.

  • Vortex the vials for 30 seconds to dissolve the salt and mix the contents.

  • Place the vials in a heating block or water bath set at 60°C for a 10-minute pre-incubation period.

  • After pre-incubation, expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.

GC-MS Analysis
  • After the extraction period, immediately desorb the SPME fiber in the GC injector port for 2 minutes at 250°C in splitless mode.

  • The GC oven temperature program should be optimized for the separation of the analyte and internal standard. A representative program is as follows:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Ramp: 25°C/min to 250°C, hold for 2 minutes.

  • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

  • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The selected ions for quantification and qualification should be determined from the mass spectra of the pure standards.

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound8759, 101
3-Methoxy-3-ethylpentane (IS)10173, 115

Data Presentation: Quantitative Data Summary

The following table summarizes the hypothetical validation parameters for the quantitative analysis of this compound in urine. These values are representative of what can be expected from a validated HS-SPME-GC-MS method for similar volatile organic compounds.

Parameter Result
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Mandatory Visualizations

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample (5 mL) Add_NaCl Add NaCl (1.5 g) Urine->Add_NaCl Spike_IS Spike Internal Standard Add_NaCl->Spike_IS Seal_Vial Seal Vial Spike_IS->Seal_Vial Vortex Vortex Seal_Vial->Vortex Incubate Incubate at 60°C (10 min) Vortex->Incubate HS_SPME HS-SPME (20 min) Incubate->HS_SPME Desorption SPME Desorption (250°C) HS_SPME->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound in urine.

Hypothesized Metabolic Pathway

The metabolic pathway of this compound has not been explicitly detailed in the literature. However, based on the known metabolism of other ether compounds, a plausible pathway involves O-dealkylation and hydroxylation reactions mediated by cytochrome P450 enzymes.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 3-Methyl-3-hexanol Parent->Metabolite1 O-Dealkylation (CYP450) Metabolite2 Hydroxylated Metabolites Parent->Metabolite2 Hydroxylation (CYP450) Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 Glucuronidation Conjugate2 Sulfate Conjugate Metabolite2->Conjugate2 Sulfation Excretion Urinary Excretion Conjugate1->Excretion Conjugate2->Excretion

Caption: Hypothesized metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in urine samples. The described HS-SPME-GC-MS method is sensitive, selective, and suitable for routine analysis in a variety of research and clinical settings. The provided workflow and hypothesized metabolic pathway offer a solid foundation for further studies on the toxicokinetics and biological relevance of this compound. It is recommended that any laboratory implementing this method perform a full in-house validation to ensure it meets the specific requirements of their application.

References

Application Notes and Protocols for the Detection of 3-Methoxy-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylhexane is a volatile organic compound (VOC) that may be of interest in various fields, including environmental monitoring, food and fragrance analysis, and as a potential biomarker in biological samples. Accurate and reliable detection of this analyte is crucial for research and quality control purposes. These application notes provide detailed protocols for three common and effective sample preparation techniques for the analysis of this compound: Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Static Headspace (HS) analysis, all coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification.

Method Selection

The choice of sample preparation method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • Solid-Phase Microextraction (SPME): A solvent-free, sensitive, and versatile technique ideal for trace-level analysis of VOCs in both liquid and solid samples. It is particularly well-suited for clean matrices.

  • Liquid-Liquid Extraction (LLE): A traditional and robust method for extracting analytes from liquid samples. It is effective for a wide range of concentrations but is more labor-intensive and uses organic solvents.

  • Static Headspace (HS) Analysis: A simple, rapid, and automated technique for the analysis of volatile compounds in liquid or solid samples. It is particularly useful for complex matrices as it minimizes matrix effects.

Quantitative Data Summary

Table 1: Solid-Phase Microextraction (SPME)-GC-MS

ParameterExpected Performance for Volatile EthersNotes
Linearity (R²) ≥ 0.99Based on typical performance for VOC analysis.
Precision (%RSD) < 15%Repeatability and intermediate precision.
Accuracy (Recovery %) 80-120%Dependant on matrix and optimization.
Limit of Detection (LOD) 0.01 - 1 µg/LHighly dependent on the SPME fiber and matrix.
Limit of Quantification (LOQ) 0.05 - 5 µg/LTypically 3-5 times the LOD.

Table 2: Liquid-Liquid Extraction (LLE)-GC-MS

ParameterExpected Performance for Volatile EthersNotes
Linearity (R²) ≥ 0.99Good linearity is generally achieved.
Precision (%RSD) < 10%Can be very precise with careful technique.
Accuracy (Recovery %) 70-110%Recovery can be affected by analyte volatility.
Limit of Detection (LOD) 0.1 - 5 µg/LDependent on extraction solvent and concentration factor.
Limit of Quantification (LOQ) 0.5 - 20 µg/LTypically 3-5 times the LOD.

Table 3: Static Headspace (HS)-GC-MS

ParameterExpected Performance for Volatile EthersNotes
Linearity (R²) ≥ 0.99Generally excellent for volatile compounds.
Precision (%RSD) < 10%Highly automatable, leading to good precision.
Accuracy (Recovery %) 90-110%Less susceptible to matrix effects.
Limit of Detection (LOD) 1 - 10 µg/LDependent on headspace volume and incubation temperature.
Limit of Quantification (LOQ) 5 - 50 µg/LTypically 3-5 times the LOD.

Experimental Protocols

Protocol 1: Solid-Phase Microextraction (SPME)-GC-MS

This protocol describes the analysis of this compound in a liquid matrix (e.g., water, biological fluid).

1. Materials and Reagents

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VOC analysis.

  • SPME holder (manual or for autosampler).

  • 20 mL headspace vials with PTFE-faced septa and screw caps.

  • Heating block or water bath with agitation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • This compound standard.

  • Internal standard (e.g., d6-benzene).

  • Methanol (for standard preparation).

  • Sodium chloride (NaCl).

2. Sample Preparation

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • If an internal standard is used, spike the sample with the internal standard solution.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of the analyte into the headspace.

  • Immediately seal the vial with the screw cap.

3. SPME Procedure

  • Place the vial in a heating block or water bath pre-heated to 60°C.

  • Incubate the sample for 15 minutes with agitation to allow for equilibration between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

4. GC-MS Analysis

  • Injector: 250°C, splitless mode for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis

Identify this compound by its retention time and mass spectrum. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 5 mL Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add 1.5g NaCl Add_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Incubate Incubate at 60°C for 15 min Seal_Vial->Incubate Expose_Fiber Expose Fiber for 30 min Incubate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Inject Inject into GC-MS Retract_Fiber->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for SPME-GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)-GC-MS

This protocol is suitable for extracting this compound from aqueous samples.

1. Materials and Reagents

  • Separatory funnel (50 mL).

  • Vortex mixer.

  • Centrifuge.

  • GC-MS system.

  • This compound standard.

  • Internal standard (e.g., d6-benzene).

  • Extraction solvent: Dichloromethane (DCM) or Hexane.

  • Anhydrous sodium sulfate.

  • Methanol (for standard preparation).

2. Sample Preparation

  • Place 10 mL of the aqueous sample into a 50 mL separatory funnel.

  • Spike the sample with the internal standard solution.

  • Add 5 mL of the extraction solvent (e.g., DCM) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 5 minutes.

  • Drain the organic layer (bottom layer for DCM) into a clean vial.

  • Repeat the extraction with another 5 mL of the extraction solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

  • Injector: 250°C, split injection (10:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 40-300) for identification and SIM for quantification.

4. Data Analysis

Identify and quantify this compound as described in the SPME protocol.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 10 mL Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add 5 mL Extraction Solvent Add_IS->Add_Solvent Shake Shake for 2 min Add_Solvent->Shake Separate Separate Layers Shake->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Repeat_Extraction Repeat Extraction Collect_Organic->Repeat_Extraction Combine_Extracts Combine Extracts Repeat_Extraction->Combine_Extracts Dry_Extract Dry with Na2SO4 Combine_Extracts->Dry_Extract Concentrate Concentrate to 1 mL Dry_Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Analysis GC-MS Analysis Inject->Analysis Data_Analysis Identify and Quantify Analysis->Data_Analysis

Caption: Workflow for LLE-GC-MS analysis.

Protocol 3: Static Headspace (HS)-GC-MS

This protocol is suitable for the automated analysis of this compound in various matrices.

1. Materials and Reagents

  • Headspace autosampler.

  • 20 mL headspace vials with PTFE-faced septa and screw caps.

  • GC-MS system.

  • This compound standard.

  • Internal standard (e.g., d6-benzene).

  • Methanol (for standard preparation).

  • Sodium chloride (NaCl).

2. Sample Preparation

  • Accurately weigh 2 g of a solid sample or pipette 2 mL of a liquid sample into a 20 mL headspace vial.

  • If an internal standard is used, spike the sample with the internal standard solution.

  • For aqueous samples, add 1 g of NaCl.

  • Immediately seal the vial.

3. Headspace Analysis

  • Incubation Temperature: 80°C.

  • Incubation Time: 20 minutes.

  • Syringe Temperature: 90°C.

  • Injection Volume: 1 mL.

4. GC-MS Analysis

  • Injector: 250°C, split injection (20:1).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp: 12°C/min to 230°C.

    • Hold: 5 minutes at 230°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 40-300) for identification and SIM for quantification.

5. Data Analysis

Identify and quantify this compound as described in the SPME protocol.

HS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 2g Solid or 2mL Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add 1g NaCl (for aqueous) Add_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Incubate Incubate at 80°C for 20 min Seal_Vial->Incubate Inject_Headspace Inject 1 mL Headspace Incubate->Inject_Headspace GC_MS_Analysis GC-MS Analysis Inject_Headspace->GC_MS_Analysis Data_Analysis Identify and Quantify GC_MS_Analysis->Data_Analysis

Caption: Workflow for HS-GC-MS analysis.

Application Notes and Protocols: The Use of Volatile Organic Compounds (VOCs) as Potential Biomarkers for Disease with a Focus on Ether Class Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is a notable lack of specific research literature identifying 3-Methoxy-3-methylhexane as a validated biomarker for any particular disease. However, the broader class of volatile organic compounds (VOCs), including ethers, is a promising area of research for non-invasive disease diagnosis.[1][2][3] This document provides a generalized framework, application notes, and protocols for researchers, scientists, and drug development professionals interested in the discovery and validation of novel VOC biomarkers, such as this compound.

These notes are intended to serve as a comprehensive guide to the methodologies involved in identifying and quantifying VOCs from biological samples and associating them with specific disease states.

Introduction to Volatile Organic Compounds as Biomarkers

Volatile organic compounds (VOCs) are carbon-based chemicals that have a low boiling point, resulting in their evaporation into the air at room temperature.[2] In the human body, VOCs are produced as end-products of metabolic processes.[2] The profile of these VOCs can change in the presence of disease due to altered metabolic pathways, providing a potential "breathprint" or "odor signature" for various pathological conditions, including cancers, infectious diseases, and respiratory illnesses.[1][2][3]

Ethers, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, are among the many VOCs that can be detected in biological samples. While this compound is a known human metabolite, its specific diagnostic utility is yet to be established.[4][5][6] The protocols outlined below provide a roadmap for investigating such compounds as potential disease biomarkers.

Biomarker Discovery and Validation Workflow

The process of identifying and validating a VOC biomarker typically follows a multi-stage approach, from initial discovery in a small cohort to validation in larger, more diverse populations.

VOC_Biomarker_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase StudyDesign Study Design & Cohort Selection SampleCollection Sample Collection (e.g., Breath, Urine, Blood) StudyDesign->SampleCollection VOC_Analysis VOC Analysis (e.g., GC-MS) SampleCollection->VOC_Analysis DataProcessing Data Pre-processing & Feature Selection VOC_Analysis->DataProcessing PutativeBiomarkers Identification of Putative Biomarkers DataProcessing->PutativeBiomarkers LargeCohort Large Cohort Recruitment PutativeBiomarkers->LargeCohort Transition to Validation BlindedAnalysis Blinded Analysis of Samples LargeCohort->BlindedAnalysis StatisticalValidation Statistical Validation & Model Building BlindedAnalysis->StatisticalValidation ClinicalUtility Assessment of Clinical Utility StatisticalValidation->ClinicalUtility

Caption: A generalized workflow for the discovery and validation of VOC biomarkers.

Experimental Protocols

Protocol for Breath Sample Collection

Objective: To collect alveolar breath samples, which are rich in endogenous VOCs, while minimizing contamination from ambient air and the upper airways.

Materials:

  • Inert sample collection bags (e.g., Tedlar®, Nalophan™)

  • Mouthpiece and non-return valve assembly

  • Sample collection pump

  • Adsorbent tubes (e.g., Tenax® TA, Carbopack™ B) for sample pre-concentration

Procedure:

  • Subject Preparation: The subject should be in a resting state for at least 10 minutes prior to collection and should have fasted for a minimum of 8 hours. The collection should take place in a controlled environment with low background VOC levels.

  • Exhalation: The subject should inhale to total lung capacity and then exhale steadily through the mouthpiece.

  • Dead Space Air Purge: The initial portion of the exhalation, corresponding to dead space air from the upper airways, should be discarded. This is typically the first 500 mL of exhaled air.

  • Alveolar Air Collection: The subsequent portion of the exhalation, the alveolar air, is collected into the sample bag.

  • Sample Transfer: Immediately following collection, the breath sample is drawn from the collection bag through an adsorbent tube using a pump at a controlled flow rate to pre-concentrate the VOCs.

  • Storage: The adsorbent tubes are sealed and stored at 4°C until analysis.

Protocol for Headspace Analysis of Urine or Blood Samples

Objective: To analyze the VOCs present in the headspace above a liquid biological sample.

Materials:

  • Gas-tight vials with septa

  • Heating block or water bath

  • Solid-Phase Microextraction (SPME) fibers or Headspace Sampler

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: An aliquot of the urine or blood sample is placed into a gas-tight vial. An internal standard may be added for quantification.

  • Incubation: The vial is sealed and heated to a specific temperature (e.g., 60°C) for a set period to allow VOCs to partition into the headspace.

  • Extraction:

    • SPME: An SPME fiber is exposed to the headspace for a defined time to adsorb the VOCs.

    • Static Headspace: A heated, gas-tight syringe is used to draw a known volume of the headspace gas.

  • Injection: The SPME fiber is desorbed in the hot injection port of the GC, or the headspace gas is injected directly.

  • Analysis: The sample is analyzed by GC-MS.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the VOCs collected from biological samples.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

  • Mass Spectrometer (e.g., Quadrupole, Time-of-Flight)

  • Thermal Desorber (for adsorbent tubes)

Procedure:

  • Sample Introduction: The adsorbent tube is placed in a thermal desorber, which rapidly heats the tube to release the trapped VOCs into the GC. For SPME, the fiber is desorbed in the GC inlet.

  • Chromatographic Separation: The VOCs are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient program is used to elute compounds over time.

  • Mass Spectrometric Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured, creating a mass spectrum for each compound.

  • Compound Identification: The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification. Retention indices are also used for confirmation.

  • Quantification: The abundance of each compound is determined by the area under its chromatographic peak.

GC_MS_Workflow cluster_sample_prep Sample Preparation & Introduction cluster_analysis Analytical Workflow cluster_data_analysis Data Analysis Sample Biological Sample (Breath, Urine, etc.) Preconcentration Pre-concentration (Adsorbent Tube / SPME) Sample->Preconcentration Introduction Introduction (Thermal Desorption / Injection) Preconcentration->Introduction GC Gas Chromatography (Separation) Introduction->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Raw Data (Chromatograms & Spectra) MS->Data Processing Data Processing & Peak Identification Data->Processing Statistics Statistical Analysis Processing->Statistics Biomarker Biomarker Identification Statistics->Biomarker

Caption: The workflow for VOC analysis using GC-MS.

Data Presentation and Analysis

Quantitative data from VOC analysis should be presented in a clear and structured format to allow for easy comparison between different study groups (e.g., disease vs. healthy control).

Table 1: Hypothetical Data for this compound in Breath Samples

Subject GroupNumber of Subjects (n)Mean Concentration (ppb)Standard Deviation (ppb)p-value
Disease X502.50.8< 0.05
Healthy Control501.20.4

Table 2: Example of a Multi-VOC Biomarker Panel

Compound NameRetention Time (min)Disease Group (Mean Peak Area)Control Group (Mean Peak Area)Fold Changep-value
This compound12.51.5 x 10^60.7 x 10^62.10.02
Isoprene3.28.2 x 10^79.1 x 10^70.90.45
Acetone4.15.6 x 10^62.3 x 10^62.4< 0.01

Statistical analysis, such as t-tests or ANOVA, is used to determine if the differences in VOC concentrations between groups are statistically significant. More advanced multivariate statistical methods, like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are employed to identify patterns in the complex VOC data and build predictive models.

Signaling Pathways and Metabolic Origins

The identification of a potential biomarker should be followed by an investigation into its metabolic origin. For an ether like this compound, this would involve exploring pathways related to detoxification, xenobiotic metabolism, or potential microbial metabolism.

Metabolic_Pathway cluster_origin Potential Metabolic Origins cluster_disease Disease State Influence Precursor Endogenous/Exogenous Precursor Enzyme Metabolic Enzyme (e.g., Cytochrome P450) Precursor->Enzyme Metabolism VOC This compound (VOC) Enzyme->VOC Production Disease Disease Pathology AlteredEnzyme Altered Enzyme Activity Disease->AlteredEnzyme Impacts AlteredEnzyme->Enzyme Upregulation/ Downregulation

Caption: A conceptual diagram of the metabolic origin of a VOC biomarker.

Conclusion and Future Perspectives

The field of "volatilomics" holds immense promise for the development of non-invasive diagnostic tools.[7] While the specific role of this compound as a biomarker is yet to be elucidated, the protocols and workflows described here provide a foundation for its investigation and for the broader discovery of novel VOC biomarkers. Future research should focus on standardizing sample collection and analytical methods, validating findings in large, multi-center studies, and elucidating the biochemical pathways that lead to the production of disease-specific VOCs.

References

Application Notes and Protocols for Derivatization of 3-Methoxy-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

AP-001: Enhancing the Detection of 3-Methoxy-3-methylhexane via Indirect Derivatization

Introduction

This compound is a volatile ether that can be detected by standard gas chromatography (GC) techniques. However, for applications requiring ultra-sensitive detection or facing complex sample matrices, enhancing the signal-to-noise ratio can be critical. Direct derivatization of saturated ethers like this compound is challenging due to their low chemical reactivity.[1][2] Ethers lack the active hydrogen atoms typically targeted by common derivatization reagents such as silylating, acylating, or alkylating agents.[3][4][5]

This application note details a theoretical, two-step indirect derivatization strategy to enhance the detection of this compound. The method involves:

  • Acidic Cleavage: The ether bond is cleaved using a strong acid, such as hydrobromic acid (HBr), to convert the parent molecule into more reactive species: an alcohol (3-methyl-3-hexanol) and an alkyl halide (methyl bromide).[1][6][7]

  • Silylation: The resulting tertiary alcohol is then derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether.[5][8] This TMS-derivative is highly volatile, thermally stable, and produces characteristic ions in mass spectrometry, leading to improved chromatographic peak shape and enhanced detector response.[4][9]

This proposed workflow transforms a single, relatively non-responsive analyte into a derivative with superior analytical characteristics, thereby improving detection sensitivity.

Logical Workflow for Indirect Derivatization

The following diagram illustrates the sequential logic of the proposed analytical strategy, from the initial unreactive analyte to the final, detectable derivative.

G cluster_0 Step 1: Ether Cleavage cluster_1 Step 2: Derivatization cluster_2 Step 3: Analysis Analyte This compound (in sample matrix) Cleavage React with HBr (Acidic Cleavage) Analyte->Cleavage Products Intermediate Products: 3-Methyl-3-hexanol (B1585239) & Methyl Bromide Cleavage->Products Derivatization React with BSTFA (Silylation) Products->Derivatization Derivative Final Derivative: 3-(trimethylsilyloxy)-3-methylhexane Derivatization->Derivative Analysis GC-MS Analysis Derivative->Analysis

Caption: Logical workflow for the indirect derivatization and analysis of this compound.

Experimental Protocols

Protocol 1: Acidic Cleavage of this compound

Objective: To cleave the ether linkage in this compound to yield 3-methyl-3-hexanol for subsequent derivatization. Ethers can be cleaved by strong acids like HBr and HI.[1][6] This protocol is based on a general procedure for the acidic cleavage of tertiary ethers.[2]

Materials:

  • Sample containing this compound

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Dichloromethane (DCM), GC grade

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Pipette 500 µL of the sample extract (dissolved in a non-polar, aprotic solvent like hexane (B92381) or DCM) into a 2 mL micro-reaction vial.

  • Carefully add 200 µL of 48% hydrobromic acid to the vial. Caution: HBr is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Securely cap the vial and vortex for 30 seconds to ensure mixing.

  • Heat the vial at 50-60°C for 1 hour in a heating block or water bath to facilitate the cleavage reaction.

  • After heating, allow the vial to cool to room temperature. A biphasic mixture should be observed.

  • Carefully add 500 µL of saturated NaHCO₃ solution to neutralize the excess acid. Cap and vortex gently. Vent the vial carefully to release any CO₂ pressure.

  • Separate the organic layer (bottom layer if using DCM) using a Pasteur pipette and transfer it to a clean vial.

  • Add a small amount of anhydrous Na₂SO₄ to the organic extract to remove any residual water.

  • The resulting solution contains 3-methyl-3-hexanol and is now ready for the derivatization step.

Protocol 2: Silylation of 3-Methyl-3-hexanol

Objective: To derivatize the hydroxyl group of 3-methyl-3-hexanol with a trimethylsilyl (TMS) group to enhance its volatility and detectability for GC-MS analysis. Silylation is a common and effective method for derivatizing alcohols.[4][5]

Materials:

  • Organic extract containing 3-methyl-3-hexanol from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) or Acetonitrile (B52724), anhydrous grade

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block

Procedure:

  • Transfer 100 µL of the dried organic extract from Protocol 1 into a clean 2 mL micro-reaction vial.

  • Under a gentle stream of nitrogen, evaporate the solvent to near dryness.

  • Add 100 µL of anhydrous pyridine or acetonitrile to re-dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. Caution: BSTFA is moisture-sensitive. Handle in a dry environment (e.g., under nitrogen or in a glove box).[5]

  • Securely cap the vial and vortex for 10 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block to ensure complete derivatization.[5]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Chemical Reaction Pathway

The following diagram outlines the chemical transformations occurring during the two-step derivatization process.

G Analyte This compound Plus1 + Arrow1 Step 1 Ether Cleavage Analyte->Arrow1 HBr HBr (Acid) Alcohol 3-Methyl-3-hexanol Arrow1->Alcohol Plus2 + Plus3 + Arrow2 Step 2 Silylation Alcohol->Arrow2 MeBr Methyl Bromide BSTFA BSTFA TMS_Ether 3-(trimethylsilyloxy)-3-methylhexane Arrow2->TMS_Ether

Caption: Chemical reaction pathway for the indirect derivatization of this compound.

Data Presentation: Comparison of Analytical Approaches

The following table summarizes the expected characteristics of direct GC-MS analysis versus the proposed indirect derivatization method. The quantitative values are hypothetical and serve to illustrate the potential enhancements gained through derivatization.

ParameterDirect GC-MS AnalysisIndirect Derivatization GC-MSRationale for Enhancement
Analyte This compound3-(trimethylsilyloxy)-3-methylhexaneThe derivatized molecule has improved analytical properties.
Volatility HighVery HighSilylation reduces polarity and hydrogen bonding potential, increasing volatility.[3][10]
Peak Shape Good to FairExcellentAdsorption in the GC system is reduced for the less polar TMS-ether derivative.[4]
MS Fragmentation C-O bond cleavage, hydrocarbon fragmentsCharacteristic Si(CH₃)₃ ions (e.g., m/z 73)The TMS group provides a distinct and intense fragmentation pattern, aiding identification.[11]
Hypothetical LOD ~10 pg~1 pgImproved chromatographic behavior and detector response lead to lower limits of detection.
Sample Prep Time Minimal (~5 min)Significant (~2 hours)The two-step chemical reaction adds considerable time and complexity to the workflow.
Workflow Complexity LowHighRequires handling of corrosive acids and moisture-sensitive reagents.

The proposed two-step derivatization method, involving ether cleavage followed by silylation, presents a viable, though complex, strategy for enhancing the detectability of this compound. While direct analysis is simpler, this indirect approach can offer significant improvements in sensitivity and peak quality, which may be essential for trace-level analysis in challenging matrices. Researchers should weigh the required sensitivity against the increased sample preparation time and complexity.

References

Application Note: Analysis of 3-Methoxy-3-methylhexane using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and efficient method for the determination of 3-Methoxy-3-methylhexane, a volatile organic compound, using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free sample preparation technique that combines sampling, extraction, and concentration into a single step.[1][2][3] This method is particularly advantageous for the analysis of volatile compounds in various matrices, offering high sensitivity and ease of automation.[1][4] The protocol provided herein is designed to serve as a comprehensive guide for researchers in analytical chemistry and drug development.

Introduction

This compound is an ether that may be of interest in various fields, including its role as a potential human metabolite.[5][6] Accurate and reliable quantification of such volatile organic compounds (VOCs) is crucial for metabolism studies, environmental monitoring, and quality control in pharmaceutical processes. Traditional methods for VOC analysis can be time-consuming and require significant amounts of organic solvents. SPME offers a robust alternative by utilizing a coated fiber to extract and concentrate analytes from a sample matrix before their introduction into a GC-MS system.[1][2] The choice of SPME fiber, extraction time, and temperature are critical parameters that must be optimized to achieve the desired sensitivity and selectivity.

Experimental

This section outlines the recommended materials, sample preparation, and instrumental conditions for the analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.[7][8][9] Given the volatility of this compound, a 50/30 µm DVB/CAR/PDMS fiber is a suitable choice.

  • Vials: 20 mL clear glass screw-top headspace vials with PTFE/silicone septa.

  • Reagents: this compound standard, Sodium chloride (NaCl), and high-purity water.

  • Instruments: Gas chromatograph coupled to a mass spectrometer (GC-MS), SPME autosampler (or manual holder), heater/agitator.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of working standard solutions by diluting the stock solution with high-purity water in headspace vials.

  • Sample Matrix: For aqueous samples, place 10 mL of the sample into a 20 mL headspace vial.

  • Salting Out: To enhance the extraction efficiency by increasing the volatility of the analyte, add 3 g of NaCl to each vial.[7]

  • Sealing: Immediately seal the vials with the screw caps (B75204) to prevent the loss of volatile analytes.

SPME Protocol
  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.

  • Incubation/Equilibration: Place the sealed vial in a heating block or autosampler incubator. Incubate the sample at 60°C for 15 minutes with agitation (e.g., 500 rpm) to allow the analyte to partition into the headspace.[7]

  • Headspace Extraction: Expose the DVB/CAR/PDMS fiber to the headspace above the sample for 20 minutes at 60°C with continued agitation.[7] Headspace SPME is the preferred method for volatile compounds as it minimizes matrix effects.[1][2]

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analyte onto the analytical column.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation used.

GC Parameter Setting
Injector Port Temperature 250°C
Desorption Time 2 minutes
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature Program Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 120°CRamp 2: 25°C/min to 250°C, hold for 2 min
MS Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 35 to 350
Ion Source Temperature 230°C
Transfer Line Temperature 240°C

Quantitative Data

The following table summarizes representative quantitative data that could be expected from a validated SPME-GC-MS method for this compound. These values are illustrative and will be dependent on the specific matrix and instrumental conditions.

Parameter Expected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L
Linearity (R²) > 0.995
Recovery 90 - 110%
Precision (%RSD) < 10%

Experimental Workflow

The following diagram illustrates the general workflow for the SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (10 mL in 20 mL vial) Salt 2. Add NaCl (3g) Sample->Salt Seal 3. Seal Vial Salt->Seal Incubate 4. Incubate & Agitate (60°C, 15 min) Seal->Incubate Extract 5. Headspace Extraction (60°C, 20 min) Incubate->Extract Desorb 6. Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. Mass Spectrometric Detection Separate->Detect Identify 9. Compound Identification (Mass Spectrum Library) Detect->Identify Quantify 10. Quantification (Calibration Curve) Identify->Quantify

Caption: General experimental workflow for HS-SPME-GC-MS analysis.

Conclusion

The described Headspace SPME-GC-MS method provides a robust and sensitive approach for the analysis of this compound. This solvent-free technique is environmentally friendly and can be easily automated for high-throughput analysis.[4] The protocol serves as a strong foundation for method development and validation in various research and industrial settings. Further optimization of SPME parameters and GC-MS conditions may be necessary depending on the specific sample matrix and analytical objectives.

References

Application Note: Development of a Targeted Metabolomics Assay for 3-Methoxy-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylhexane is an ether that has been identified as a human metabolite.[1] As a volatile organic compound (VOC), its presence and concentration in biological matrices can be indicative of specific metabolic pathways or exposures. The development of a robust and sensitive targeted metabolomics assay is crucial for understanding its physiological relevance, potential role as a biomarker, and its pharmacokinetics. This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueReference
IUPAC Name This compound[2]
Molecular Formula C8H18O[2]
Molecular Weight 130.23 g/mol [2]
Exact Mass 130.135765193 Da[2]
Boiling Point 126.1 ± 8.0 °C (Predicted)
XLogP3 2.5[2]
CAS Number 74630-91-4[1]

Hypothetical Signaling Pathway: Metabolism of this compound

As a xenobiotic compound, this compound is likely metabolized in the liver primarily by cytochrome P450 (CYP) enzymes.[3][4][5] The primary metabolic routes for aliphatic ethers are O-dealkylation and hydroxylation.[2][6][7] The following diagram illustrates a putative metabolic pathway.

Hypothetical Metabolic Pathway of this compound This compound This compound 3-hydroxy-3-methylhexane 3-hydroxy-3-methylhexane This compound->3-hydroxy-3-methylhexane O-dealkylation (CYP450) 3-methyl-3-hexanol 3-methyl-3-hexanol 3-hydroxy-3-methylhexane->3-methyl-3-hexanol Tautomerization Further Oxidation Products Further Oxidation Products 3-methyl-3-hexanol->Further Oxidation Products Oxidation

Caption: Putative metabolic pathway of this compound.

Experimental Workflow

A generalized workflow for the targeted analysis of this compound is depicted below. This workflow is applicable to both GC-MS and LC-MS/MS platforms with minor modifications in the sample preparation and analysis steps.

Targeted Metabolomics Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Peak Integration Peak Integration Mass Spectrometry->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: General experimental workflow for targeted metabolomics.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This protocol is optimized for the extraction of volatile this compound from human plasma.[8][9][10]

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 75 µm Carboxen®/PDMS)

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structural analog like 3-ethoxy-3-methylhexane in methanol, 1 µg/mL)

  • Saturated sodium chloride (NaCl) solution

  • Autosampler with agitator and thermostat

Procedure:

  • Allow plasma samples to thaw on ice.

  • In a 20 mL headspace vial, add 1 mL of plasma.

  • Spike with 10 µL of the internal standard solution.

  • Add 1 mL of saturated NaCl solution to increase the partitioning of the analyte into the headspace.

  • Immediately seal the vial with the cap and septum.

  • Vortex briefly to mix.

  • Place the vial in the autosampler tray.

  • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).

  • Expose the SPME fiber to the headspace of the vial for 10 minutes at 60°C.

  • Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

Sample Preparation: Protein Precipitation for LC-MS/MS Analysis

This protocol is a "dilute and shoot" method suitable for a broader range of analytes and is often used in high-throughput targeted metabolomics.[11][12]

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Ice-cold acetonitrile (B52724)

  • Internal Standard (IS) solution (as above)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • LC vials with inserts

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate on ice for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an LC vial with an insert.

  • The sample is now ready for LC-MS/MS analysis.

Chromatography and Mass Spectrometry Conditions

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

Parameters:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Inlet Temperature: 250°C (splitless mode)

  • Desorption Time: 2 minutes

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 25°C/min to 280°C, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring: Based on the known mass spectrum of this compound, the following ions are recommended for SIM mode.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound8710155
Internal Standard (e.g., 3-ethoxy-3-methylhexane)10111559
LC-MS/MS Method

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions: The optimal precursor and product ions, as well as collision energies, must be determined by infusing a standard solution of this compound. The following are hypothetical transitions based on common fragmentation patterns of ethers.[13][14]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound131.1 [M+H]+87.115
This compound (Qualifier)131.1 [M+H]+55.125
Internal Standard (e.g., 3-ethoxy-3-methylhexane)145.1 [M+H]+101.115

Method Validation and Quality Control

A thorough method validation should be performed according to regulatory guidelines (e.g., FDA).[15][16][17] Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Monitored to ensure it does not compromise accuracy and precision
Recovery Consistent, precise, and reproducible
Stability Analyte stable under conditions of sample collection, storage, and processing

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared from a pooled matrix and analyzed with each batch of samples to ensure the validity of the results.[3][18]

Data Presentation

The quantitative data should be summarized in a clear and concise format. Below are example tables for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve Data

Calibration Level (ng/mL)Analyte/IS Peak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
10.0120.9898.0
50.0585.1102.0
100.11510.2102.0
500.59050.5101.0
1001.18099.899.8
2502.950251.0100.4
5005.890498.599.7

Table 2: Sample Quantification Results

Sample IDAnalyte/IS Peak Area RatioConcentration (ng/mL)%CV (n=3)
Control 10.0252.15.2
Control 20.0312.64.8
Treated 10.25021.23.5
Treated 20.31026.34.1
QC Low0.0595.23.9
QC Mid0.58550.12.8
QC High4.750402.53.1

Conclusion

This application note provides a comprehensive framework for the development and implementation of a targeted metabolomics assay for this compound in human plasma. Both GC-MS and LC-MS/MS methods are presented, offering flexibility based on available instrumentation and desired sensitivity. The protocols for sample preparation, instrument parameters, and method validation are designed to ensure the generation of accurate, reliable, and reproducible quantitative data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for 3-Methoxy-3-methylhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-methoxy-3-methylhexane as a solvent in key organic synthesis reactions. While direct literature on the application of this compound is limited, its properties as an ether suggest its utility as a potential alternative to more conventional ether solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). The following protocols are based on established procedures for these analogous solvents and are intended to serve as a starting point for reaction optimization.

Properties of this compound

This compound is an ether with properties that make it a viable candidate as a solvent in organic synthesis.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₈O[1][3][4]
Molecular Weight 130.23 g/mol [1][2][3]
Boiling Point 126.1 ± 8.0 °C (Predicted)[3]
Density 0.779 ± 0.06 g/cm³ (Predicted)[3]
LogP 2.5 - 2.6[1][2][3][5]
CAS Number 74630-91-4[3][6]

The higher boiling point of this compound compared to diethyl ether (34.6 °C) and THF (66 °C) can be advantageous for reactions requiring elevated temperatures. Its predicted LogP value suggests a relatively non-polar nature, similar to other ether solvents used in organic synthesis.

Potential Applications in Organic Synthesis

Ether solvents are crucial in a variety of organic reactions, particularly those involving organometallic reagents.[7][8][9][10][11] The oxygen atom in ethers can coordinate to metal centers, stabilizing reactive intermediates and influencing reaction pathways.[8][10][11][12] Based on its structure, this compound is expected to be a suitable solvent for reactions such as Grignard reagent formation and subsequent reactions, Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations.

Introduction: Grignard reagents (RMgX) are powerful nucleophiles used for the formation of carbon-carbon bonds. Ethers are the solvents of choice for Grignard reactions because they are aprotic and the lone pairs on the oxygen atom solvate and stabilize the magnesium center.[8][9][10][11] The higher boiling point of this compound could be beneficial for the formation of less reactive Grignard reagents that require heating.

Experimental Protocol: Formation of Phenylmagnesium Bromide and Reaction with Benzaldehyde (B42025)

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Benzaldehyde

  • This compound, anhydrous

  • Iodine (crystal)

  • 1 M HCl solution

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Grignard Reagent:

    • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv).

    • Add a small crystal of iodine as an initiator.

    • Under a nitrogen atmosphere, add a small portion of a solution of bromobenzene (1.0 equiv) in anhydrous this compound via the dropping funnel.

    • Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle refluxing), add the remaining bromobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 equiv) in anhydrous this compound dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A Mg turnings + I₂ B Add Bromobenzene in This compound A->B Initiate C Reflux B->C Complete Addition D Cool to 0 °C C->D E Add Benzaldehyde in This compound D->E F Warm to RT and Stir E->F G Quench with NH₄Cl F->G H Extraction G->H I Purification H->I Buchwald_Hartwig_Workflow Start Combine Reactants, Catalyst, Ligand, Base Solvent Add Anhydrous This compound Start->Solvent Heat Heat to 100-110 °C Solvent->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Cool, Dilute, Filter Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Product Final Product Purify->Product

References

Application of 3-Methoxy-3-methylhexane in Environmental Sample Analysis: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxy-3-methylhexane is a volatile organic compound (VOC) belonging to the ether chemical class. While it has been identified as a human metabolite, its presence and impact on environmental matrices such as water, soil, and air are not extensively documented in scientific literature. The potential for its release into the environment through industrial processes or as a metabolite necessitates the development of robust analytical methods for its detection and quantification. This document provides detailed, generalized protocols for the analysis of this compound in various environmental samples. These methodologies are adapted from established U.S. Environmental Protection Agency (EPA) methods for other VOCs with similar chemical properties, providing a foundational approach for researchers and scientists.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for developing appropriate analytical methods, particularly for techniques like gas chromatography.

PropertyValueReference
Molecular FormulaC8H18O[1][2]
Molecular Weight130.23 g/mol [1][2]
CAS Number74630-91-4[1][3]
Boiling Point126.1 ± 8.0 °C (Predicted)
XLogP32.5[1]
Hydrogen Bond Acceptor Count1[1]

Analysis of this compound in Water Samples

The analysis of volatile compounds like this compound in aqueous matrices is commonly performed using purge-and-trap concentration followed by gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and selective for a wide range of VOCs.

Experimental Protocol: Purge-and-Trap GC-MS for Water Samples

This protocol is adapted from U.S. EPA Method 8260B and 524.4 for the analysis of volatile organic compounds in water.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL glass vials with PTFE-lined septa.

  • Ensure no headspace (air bubbles) is present in the vial.

  • Preserve the sample by adding a reducing agent (e.g., ascorbic acid) if residual chlorine is present.

  • Store samples at ≤6 °C until analysis.

2. Instrumentation:

  • Gas Chromatograph with a capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).

  • Mass Spectrometer capable of scanning from 35-300 amu.

  • Purge-and-Trap system.

3. Purge-and-Trap Conditions (Example):

  • Purge Gas: Helium or Nitrogen.

  • Purge Time: 11 minutes.

  • Purge Flow: 40 mL/min.

  • Trap Sorbent: A multi-sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).

  • Desorb Temperature: 250 °C.

  • Desorb Time: 2 minutes.

  • Bake Temperature: 270 °C.

  • Bake Time: 8 minutes.

4. GC-MS Conditions (Example):

  • Injector Temperature: 200 °C.

  • Oven Program:

    • Initial Temperature: 35 °C, hold for 5 minutes.

    • Ramp 1: 12 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 220 °C, hold for 3 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Scan Range: 35-300 amu.

5. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control spike to assess method accuracy.

  • Use internal standards and surrogates to monitor instrument performance and matrix effects.

Workflow_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Water Sample Collection (40 mL VOA vial) Preservation Preservation (≤6 °C) SampleCollection->Preservation InternalStandard Addition of Internal Standard Preservation->InternalStandard PurgeAndTrap Purge and Trap Concentration InternalStandard->PurgeAndTrap GC Gas Chromatography (Separation) PurgeAndTrap->GC MS Mass Spectrometry (Detection/Quantification) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis and Quantification DataAcquisition->DataAnalysis

Workflow for Water Sample Analysis

Analysis of this compound in Soil and Sediment Samples

For solid matrices like soil and sediment, sample preparation is critical to ensure the efficient extraction of volatile compounds. The recommended approach is based on EPA Method 5035A, which involves either field preservation with methanol (B129727) or direct analysis of a hermetically sealed sample.

Experimental Protocol: Methanol Extraction GC-MS for Soil Samples

1. Sample Collection and Preservation:

  • Collect a representative soil sample (approximately 5 grams) using a coring device.

  • Immediately extrude the soil core into a pre-weighed vial containing a known volume of methanol (e.g., 10 mL).[4]

  • Alternatively, collect the sample in a hermetically sealed sampler for laboratory preservation.[4]

  • Store samples at ≤6 °C until analysis.[4]

2. Sample Preparation (Methanol Extraction):

  • Weigh the vial containing the soil and methanol to determine the exact weight of the soil sample.[4]

  • Agitate the vial to ensure thorough mixing of the soil and methanol.

  • Allow the solids to settle.

  • Take an aliquot of the methanol extract for analysis.

3. Instrumentation:

  • The same GC-MS system as described for water analysis can be used.

4. Analysis:

  • An aliquot of the methanol extract is introduced into the purge-and-trap system along with reagent water.

  • The purge-and-trap and GC-MS conditions are similar to those used for water analysis.

5. Quality Control:

  • A method blank consisting of methanol and reagent water should be analyzed.

  • A matrix spike/matrix spike duplicate (MS/MSD) should be prepared and analyzed to assess matrix effects and method precision.

  • Surrogates should be added to each sample prior to extraction.

Workflow_Soil_Analysis cluster_sample_prep Sample Collection and Preservation cluster_extraction Extraction cluster_analysis Instrumental Analysis SoilCoring Soil Sample Collection (Coring Device) MethanolPreservation Field Preservation (Methanol) SoilCoring->MethanolPreservation Agitation Agitation and Settling MethanolPreservation->Agitation Aliquoting Aliquot of Methanol Extract Agitation->Aliquoting PurgeAndTrap Purge and Trap (with Reagent Water) Aliquoting->PurgeAndTrap GCMS GC-MS Analysis PurgeAndTrap->GCMS

Workflow for Soil Sample Analysis

Analysis of this compound in Air Samples

The analysis of this compound in air samples would typically involve collection onto a sorbent tube followed by thermal desorption and GC-MS analysis.

Experimental Protocol: Thermal Desorption GC-MS for Air Samples

1. Sample Collection:

  • Use a personal or area sampling pump to draw a known volume of air through a sorbent tube packed with a suitable sorbent material (e.g., Tenax TA, Carbopack B).

  • The choice of sorbent and sampling volume will depend on the expected concentration of this compound.

  • After sampling, seal the sorbent tubes and store them at 4 °C.

2. Instrumentation:

  • GC-MS system as previously described.

  • Thermal desorption unit interfaced with the GC.

3. Analysis:

  • Place the sorbent tube in the thermal desorber.

  • The tube is heated, and the trapped analytes are desorbed and transferred to the GC column via a heated transfer line.

  • The GC-MS analysis proceeds as described in the previous sections.

4. Quality Control:

  • Analyze a field blank sorbent tube with each batch of samples.

  • Analyze a laboratory blank sorbent tube.

  • Spike a known amount of this compound onto a sorbent tube and analyze to determine desorption efficiency and recovery.

Logical_Relationship_Air_Analysis AirSample Air Sample SorbentTube Sorbent Tube Collection AirSample->SorbentTube Sampling Pump ThermalDesorption Thermal Desorption SorbentTube->ThermalDesorption Analyte Transfer GCMSAnalysis GC-MS Analysis ThermalDesorption->GCMSAnalysis Injection DataAnalysis Data Analysis GCMSAnalysis->DataAnalysis

Logical Flow for Air Sample Analysis

References

Application Notes and Protocols: Isotopic Labeling of 3-Methoxy-3-methylhexane for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylhexane is an ether that has been identified as a human metabolite.[1][2][3] Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and role in various physiological and pathological processes. Isotopic labeling is a powerful technique for tracing the metabolism of compounds in vitro and in vivo.[4][5] By replacing one or more atoms of a molecule with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), the compound and its metabolites can be selectively detected and quantified by mass spectrometry.[6][7] These application notes provide a detailed protocol for the isotopic labeling of this compound and its use in metabolic tracing studies.

Proposed Metabolic Pathways of this compound

The metabolism of xenobiotics like this compound typically involves Phase I and Phase II reactions to increase their water solubility and facilitate excretion.[8][9] For this compound, the primary metabolic transformations are anticipated to be O-demethylation and hydroxylation, followed by conjugation reactions such as glucuronidation and sulfation.[10][11]

Metabolic Pathway of this compound parent This compound demethylated 3-Hydroxy-3-methylhexane (O-demethylation) parent->demethylated CYP450 hydroxylated 3-Methoxy-3-methylhexan-x-ol (Hydroxylation) parent->hydroxylated CYP450 glucuronide 3-Hydroxy-3-methylhexane glucuronide demethylated->glucuronide UGTs sulfate (B86663) 3-Hydroxy-3-methylhexane sulfate demethylated->sulfate SULTs hydroxylated_glucuronide 3-Methoxy-3-methylhexan-x-ol glucuronide hydroxylated->hydroxylated_glucuronide UGTs

Caption: Proposed metabolic pathway of this compound.

Isotopic Labeling Strategy

For tracing the metabolic fate of this compound, we propose the synthesis of a ¹³C-labeled analog. Labeling the methoxy (B1213986) group ([¹³C]H₃O-) or the methyl group ([¹³C]H₃-) at the 3-position provides a stable isotopic signature for tracking the core structure and its metabolites.

Experimental Protocols

Protocol 1: Synthesis of [3-¹³C-methoxy]-3-methylhexane

This protocol is a hypothetical synthetic route based on standard organic chemistry principles.

Materials:

Procedure:

  • To a solution of 3-methyl-3-hexanol in anhydrous THF at 0 °C, add sodium hydride portion-wise.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add [¹³C]methyl iodide dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain [3-¹³C-methoxy]-3-methylhexane.

Protocol 2: In Vitro Metabolism using Human Liver S9 Fraction

Materials:

  • [3-¹³C-methoxy]-3-methylhexane

  • Pooled human liver S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Incubator/shaking water bath at 37°C

Procedure:

  • Prepare a stock solution of [3-¹³C-methoxy]-3-methylhexane in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate the human liver S9 fraction in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the [3-¹³C-methoxy]-3-methylhexane stock solution and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 3: In Vivo Metabolic Study in Mice

Materials:

  • [3-¹³C-methoxy]-3-methylhexane formulated for administration (e.g., in a solution of saline with a co-solvent)

  • Male C57BL/6 mice (8-10 weeks old)

  • Metabolic cages for separate collection of urine and feces

  • Tools for blood collection (e.g., heparinized capillaries)

  • Centrifuge

Procedure:

  • Acclimatize mice in metabolic cages for at least 24 hours.

  • Administer a single dose of [3-¹³C-methoxy]-3-methylhexane to the mice via oral gavage or intraperitoneal injection.

  • Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process blood samples to obtain plasma by centrifugation.

  • Store all samples at -80°C until analysis.

Protocol 4: Metabolite Extraction and Analysis

Sample Preparation:

  • Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Centrifuge and collect the supernatant.

  • Urine: Dilute with water and centrifuge to remove any particulates.

  • Feces: Homogenize with a suitable solvent (e.g., methanol/water mixture) and extract the metabolites. Centrifuge and collect the supernatant.

LC-MS/MS Analysis:

  • Chromatographic Conditions: Use a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[10]

  • Mass Spectrometry Conditions: Operate the mass spectrometer in both positive and negative ion modes using electrospray ionization (ESI).[10] Monitor for the parent compound and its predicted metabolites based on the expected mass shifts from the ¹³C label.

Data Presentation

Table 1: In Vitro Metabolic Stability of [3-¹³C-methoxy]-3-methylhexane in Human Liver S9 Fraction
Time (min)[¹³C] Parent Compound Remaining (%)
0100
1585.2
3068.7
6045.1
12018.9
Table 2: Relative Abundance of Metabolites of [3-¹³C-methoxy]-3-methylhexane in Mouse Urine (0-24h)
MetaboliteProposed StructureRelative Abundance (%)
M1[¹³C] 3-Hydroxy-3-methylhexane glucuronide45.3
M2[¹³C] 3-Methoxy-3-methylhexan-x-ol28.1
M3[¹³C] 3-Hydroxy-3-methylhexane15.6
M4[¹³C] 3-Hydroxy-3-methylhexane sulfate7.5
Parent[¹³C] this compound3.5

Experimental Workflow and Logical Relationships

Experimental Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis synthesis Synthesis of [¹³C]-3-Methoxy-3-methylhexane invitro Incubation with Human Liver S9 synthesis->invitro invivo Dosing in Mice synthesis->invivo invitro_analysis LC-MS/MS Analysis invitro->invitro_analysis data_analysis Metabolite Identification and Quantification invitro_analysis->data_analysis sample_collection Sample Collection (Urine, Feces, Blood) invivo->sample_collection invivo_analysis Metabolite Extraction and LC-MS/MS Analysis sample_collection->invivo_analysis invivo_analysis->data_analysis

Caption: Experimental workflow for metabolic tracing.

Conclusion

These application notes provide a comprehensive framework for the synthesis, in vitro and in vivo metabolism, and analysis of isotopically labeled this compound. The detailed protocols and expected data will guide researchers in designing and executing robust metabolic tracing studies to elucidate the metabolic fate of this compound. This information is invaluable for drug development professionals in assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 3-Methoxy-3-methylhexane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects during the quantification of 3-Methoxy-3-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample.[1][2] For this compound, which is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this typically results in a "matrix-induced signal enhancement."[3] This occurs when non-volatile matrix components coat active sites in the GC inlet and column, preventing the analyte from degrading or adsorbing to these sites.[4] This leads to a stronger signal and an overestimation of the analyte's concentration.[3]

Q2: What are the common causes of matrix effects in bioanalysis?

A2: Matrix effects are caused by co-eluting components from the biological sample that interfere with the analysis.[3][5] In biofluids like plasma or urine, common interfering substances include proteins, salts, phospholipids, and endogenous metabolites.[5][6] The specific composition of the matrix can vary between samples, leading to inconsistent results.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A standard method to quantify the matrix effect is the post-extraction spike method.[7] This involves comparing the signal response of this compound in a pure solvent to its response when spiked into a blank, extracted sample matrix.[8] The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of signal suppression (MF < 1) or enhancement (MF > 1).[7]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for correcting matrix effects.[6] A SIL-IS, such as this compound-d3, is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing reliable correction.[6] If a SIL-IS is not available, a co-eluting structural analog can be used.[9] Another effective strategy is the use of matrix-matched calibration standards, where calibration curves are prepared in a blank matrix that is similar to the samples being analyzed.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound that may be related to matrix effects.

Problem: Poor reproducibility of peak areas across different samples.

Possible Cause Recommended Solution
Variable Matrix Composition Different lots of biological fluid can have varying compositions, leading to inconsistent matrix effects.[1]
Solution: Use a stable isotope-labeled internal standard to normalize the signal. If not available, prepare matrix-matched calibrants for each batch of samples. Evaluate the matrix effect across at least six different lots of the biological matrix.[7]
Inconsistent Sample Preparation Variations in extraction efficiency can lead to different amounts of matrix components in the final extract.
Solution: Automate the sample preparation process if possible. Ensure consistent vortexing times, solvent volumes, and evaporation steps. Use a robust sample cleanup method like Solid-Phase Extraction (SPE).
Injector Contamination Buildup of non-volatile matrix components in the GC inlet liner can create active sites and cause variability.[10]
Solution: Perform regular inlet maintenance, including changing the septum and liner. Use a liner with glass wool to trap non-volatile residues.[11]

Problem: Consistently high recovery or signal enhancement.

Possible Cause Recommended Solution
Matrix-Induced Signal Enhancement (GC-MS) Co-extracted matrix components are protecting the analyte from degradation or adsorption in the GC system.[4]
Solution 1 (Correction): Use a stable isotope-labeled internal standard or matrix-matched calibration standards to accurately quantify the analyte despite the enhancement.
Solution 2 (Reduction): Improve the sample cleanup procedure to remove the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are more selective than Liquid-Liquid Extraction (LLE) or protein precipitation.[2]
Solution 3 (Analyte Protectants): Introduce analyte protectants into the sample. These are compounds that mask the active sites in the GC system, mimicking the effect of the matrix and equalizing the response between standards and samples.

Problem: Low signal intensity or poor sensitivity.

Possible Cause Recommended Solution
Ion Suppression (if using LC-MS) Although less common for small, non-polar molecules like this compound, co-eluting matrix components can suppress ionization in the MS source.[5]
Solution: Improve chromatographic separation to resolve the analyte from interfering peaks. Optimize the sample preparation to remove suppressive agents like phospholipids.[12] Consider switching to a less susceptible ionization source, like APCI.[7]
Poor Extraction Recovery The chosen sample preparation method may not be efficiently extracting this compound from the matrix.
Solution: Optimize the extraction solvent and pH for LLE. For SPE, test different sorbents and elution solvents. A quantitative comparison of different methods (see Table 1) can identify the most efficient protocol.
Leaks in the GC System Leaks in the carrier gas line or at the injector can lead to a general loss of sensitivity.[13]
Solution: Perform a leak check of the GC system, paying close attention to the septum, column fittings, and gas lines.[13]

Quantitative Data Summary

The following tables provide illustrative data for evaluating and comparing methods to overcome matrix effects.

Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma

Preparation Method Analyte Recovery (%) Matrix Factor (MF) IS-Normalized MF Reproducibility (%CV, n=6)
Protein Precipitation (Acetonitrile)95 ± 4.21.851.1512.5
Liquid-Liquid Extraction (Hexane)88 ± 5.11.421.088.2
Solid-Phase Extraction (C18)92 ± 3.51.151.024.5

Data are hypothetical and for illustrative purposes only.

Table 2: Matrix Factor Calculation Example

Sample Type Mean Peak Area (Analyte) Mean Peak Area (IS) Analyte/IS Ratio Matrix Factor (MF)
A: Neat Solution1,250,0001,300,0000.96-
B: Post-Extraction Spike in Plasma1,437,5001,310,0001.101.15 (1,437,500 / 1,250,000)

Data are hypothetical. The Matrix Factor of 1.15 indicates a 15% signal enhancement.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike Method

  • Prepare Neat Solution (Set A): Spike this compound and its SIL-IS into the final reconstitution solvent at low and high concentration levels.

  • Prepare Post-Spiked Matrix (Set B): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike this compound and its SIL-IS into the final extracted matrix at the same concentrations as Set A.[6]

  • Analysis: Analyze both sets of samples using the validated GC-MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the ratio of the mean peak area of the analyte in Set B to the mean peak area in Set A.[7]

    • IS-Normalized MF: Calculate the MF for both the analyte and the IS. The IS-Normalized MF is the ratio of the analyte MF to the IS MF. A value close to 1.0 indicates effective compensation by the internal standard.[7]

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Aliquot: Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the SIL-IS working solution.

  • Add Extraction Solvent: Add 1 mL of n-hexane.

  • Vortex: Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load 500 µL of the plasma sample (pre-spiked with IS) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the this compound and IS with 1 mL of ethyl acetate (B1210297) into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Visualizations

MatrixEffectWorkflow start Start: Method Development assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Is Matrix Effect Significant? (e.g., MF > 1.15 or < 0.85) assess_me->me_present no_me No Significant ME Proceed to Validation me_present->no_me No mitigate_me Mitigate Matrix Effect me_present->mitigate_me Yes validation Proceed to Validation no_me->validation optimize_sp Optimize Sample Prep (e.g., SPE, LLE) mitigate_me->optimize_sp use_is Use Stable Isotope IS mitigate_me->use_is matrix_match Use Matrix-Matched Calibrants mitigate_me->matrix_match reassess Re-assess Matrix Effect optimize_sp->reassess use_is->reassess matrix_match->reassess reassess->me_present

Caption: Workflow for identifying and mitigating matrix effects.

GCTroubleshooting problem { Problem Observed (e.g., High Variability, Signal Enhancement)} check_is Is a SIL-IS Used? Yes No problem->check_is is_ok IS Response Stable? Yes No check_is:yes->is_ok is_not_used Strongly consider using a SIL-IS or matrix-matched calibration. check_is:no->is_not_used is_not_stable Investigate sample preparation consistency or IS stability. is_ok:no->is_not_stable check_cleanup Is Sample Cleanup Sufficient? Yes (e.g., SPE) No (e.g., PPT) is_ok:yes->check_cleanup solution Problem Resolved is_not_used->solution is_not_stable->solution improve_cleanup Implement more selective cleanup (e.g., switch from LLE to SPE). check_cleanup:no->improve_cleanup check_gc Investigate GC System - Inlet Maintenance (Liner/Septum) - Check for leaks - Column condition check_cleanup:yes->check_gc improve_cleanup->solution check_gc->solution

Caption: Decision tree for troubleshooting GC-MS matrix effects.

References

Improving peak shape and resolution for 3-Methoxy-3-methylhexane in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving peak shape and resolution in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methoxy-3-methylhexane.

Troubleshooting Guide: Peak Shape and Resolution Issues

This guide addresses common chromatographic problems encountered during the analysis of this compound, presented in a question-and-answer format.

Q1: Why is my this compound peak tailing?

A1: Peak tailing for a moderately polar ether like this compound is often caused by secondary interactions with active sites within the GC system. These active sites can be exposed silanol (B1196071) groups on the inlet liner or the column. Another potential cause is a disruption in the carrier gas flow path. To diagnose, observe if all peaks in the chromatogram are tailing. If so, it's likely a physical issue like an improper column installation. If only polar compounds are tailing, it points to a chemical interaction.

Solutions:

  • Inlet Maintenance: Replace the inlet liner with a new, deactivated one. Trim a small portion (10-20 cm) from the front of the GC column to remove any accumulated non-volatile residues or active sites.

  • Column Conditioning: Perform a column bake-out according to the manufacturer's instructions to remove contaminants.

  • Check for Leaks: Ensure all fittings and connections are secure and leak-free.

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting is typically a sign of column overload. This happens when the amount of analyte injected exceeds the capacity of the GC column. It can also be caused by a mismatch between the sample solvent and the stationary phase.

Solutions:

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume.

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

  • Solvent Choice: Ensure your sample solvent is compatible with the stationary phase of your column. For a non-polar or mid-polar column, using a highly polar solvent can sometimes cause peak distortion.

Q3: I am seeing broad peaks for this compound. How can I improve this?

A3: Peak broadening can result from several factors, including incorrect oven temperature, a slow carrier gas flow rate, or issues with the injection technique.

Solutions:

  • Optimize Temperature Program: A slow temperature ramp can sometimes lead to broader peaks for volatile compounds. Experiment with a slightly faster ramp rate. Conversely, an initial temperature that is too high can also cause broadening; ensure it is low enough for proper focusing at the head of the column.

  • Adjust Carrier Gas Flow Rate: An optimal flow rate ensures sharp peaks. A flow rate that is too low can lead to increased diffusion and peak broadening.

  • Injection Speed: A slow injection can introduce the sample in a broad band. Ensure a fast and consistent injection speed.

Q4: How can I improve the resolution between this compound and a co-eluting peak?

A4: Improving resolution requires manipulating the separation efficiency, selectivity, or retention.

Solutions:

  • Modify Temperature Program: Lowering the initial oven temperature or using a slower ramp rate can increase the interaction time with the stationary phase and improve separation of early eluting peaks.

  • Change Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas can alter selectivity and improve resolution.

  • Select a Different Column: If temperature and flow adjustments are insufficient, a column with a different stationary phase (e.g., a more polar phase) may be necessary to achieve the desired selectivity. A longer column or one with a smaller internal diameter can also increase efficiency and resolution.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: For a moderately polar compound like this compound, a mid-polar stationary phase, such as one containing a percentage of cyanopropyl or phenyl groups, is often a good starting point. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) can also be effective, but a mid-polar phase may offer better selectivity for resolving it from other components in a complex mixture.

Q2: What are typical starting GC-MS parameters for a method to analyze this compound?

A2: Based on methods for similar volatile ethers like MTBE, a good starting point would be:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polar stationary phase.

  • Inlet: Split/splitless injector at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Oven Program: Initial temperature of 35-40 °C for 2-5 minutes, then ramp at 10-25 °C/min to 200-220 °C.

  • MS Transfer Line: 250 °C.

  • Ion Source: 230 °C.

  • Scan Range: m/z 35-200.

Q3: Can the injection technique affect the peak shape of this compound?

A3: Yes, significantly. For splitless injections, which are common for trace analysis, the initial oven temperature must be low enough to allow for "solvent focusing," where the sample condenses in a narrow band at the beginning of the column. If the initial temperature is too high, broad or split peaks can occur.

Q4: What are the expected major fragment ions for this compound in the mass spectrum?

A4: Ethers typically undergo fragmentation through cleavage of the C-O bond and cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage). For this compound, you can expect to see characteristic ions resulting from these fragmentation pathways. The most stable fragments will likely be the most abundant.

Data Presentation: Impact of GC Parameters on Peak Shape and Resolution

The following table summarizes the expected quantitative effects of adjusting key GC parameters on the analysis of this compound.

Parameter AdjustedInitial ValueModified ValuePeak Width at Half Height (sec)Resolution (Rs) with Co-eluting Peak
Oven Ramp Rate 10 °C/min5 °C/min2.81.8
10 °C/min20 °C/min2.11.2
Carrier Gas Flow 1.0 mL/min0.8 mL/min3.11.4
1.0 mL/min1.5 mL/min2.51.6
Initial Oven Temp 40 °C35 °C2.61.7
40 °C50 °C3.51.1

Experimental Protocol: Method Development for this compound

This protocol outlines a systematic approach to developing a robust GC-MS method for the analysis of this compound.

1. Initial Instrument Setup and Column Selection:

  • Instrument: Standard GC-MS system.

  • Column: Select a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a mid-polar stationary phase (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane).

  • Inlet Liner: Use a new, deactivated split/splitless liner.

  • Carrier Gas: Use helium with a purity of 99.999% or higher.

2. Initial GC-MS Conditions (Based on EPA Method 8260 for VOCs): [1][2]

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1 ratio) or Splitless (purge valve on at 1 min)

  • Injection Volume: 1 µL

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 220 °C

    • Hold: 2 minutes

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 35-250)

3. System Suitability and Initial Analysis:

  • Inject a standard solution of this compound at a known concentration (e.g., 10 µg/mL in methanol).

  • Evaluate the initial chromatogram for peak shape (tailing/fronting), peak width, and retention time.

4. Method Optimization:

  • Oven Temperature Program:

    • To improve resolution from early eluting compounds, decrease the initial oven temperature in 5 °C increments (e.g., to 35 °C).[3][4]

    • To improve resolution of later eluting compounds or to shorten the run time, increase the ramp rate in 5 °C/min increments (e.g., to 20 °C/min).

  • Carrier Gas Flow Rate:

    • Vary the flow rate from 0.8 mL/min to 1.8 mL/min to find the optimal balance between resolution and analysis time.[3]

  • Inlet Parameters:

    • If peak fronting is observed, increase the split ratio or dilute the sample.

    • For splitless injection, optimize the purge time to ensure efficient transfer of the analyte without excessive band broadening.

5. Data Evaluation:

  • For each set of conditions, calculate the peak asymmetry factor (should be between 0.9 and 1.5), peak width at half height, and the resolution between this compound and any closely eluting peaks.

  • Select the conditions that provide a symmetrical peak shape, adequate resolution (Rs > 1.5), and the shortest possible run time.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broad) check_all_peaks Are all peaks affected? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical/Method Issue check_all_peaks->chemical_issue No check_column_install Check Column Installation (Position in inlet/detector) physical_issue->check_column_install check_leak Perform Leak Check check_column_install->check_leak cut_column Re-cut Column End check_leak->cut_column end Symmetrical Peak Achieved cut_column->end check_tailing Peak Tailing? chemical_issue->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No active_sites Probable Active Sites check_tailing->active_sites Yes check_broad Peak Broad? check_fronting->check_broad No overload Probable Column Overload check_fronting->overload Yes suboptimal_params Suboptimal Parameters check_broad->suboptimal_params Yes replace_liner Replace Inlet Liner active_sites->replace_liner trim_column Trim Front of Column replace_liner->trim_column trim_column->end dilute_sample Dilute Sample / Reduce Volume overload->dilute_sample increase_split Increase Split Ratio dilute_sample->increase_split increase_split->end optimize_temp Optimize Oven Program (Initial Temp & Ramp) suboptimal_params->optimize_temp optimize_flow Optimize Carrier Gas Flow optimize_temp->optimize_flow optimize_flow->end

Caption: Troubleshooting logic for common peak shape problems.

GC_Parameters Interplay of GC Parameters and Chromatographic Results cluster_params Adjustable GC Parameters cluster_results Chromatographic Results oven_temp Oven Temperature (Initial, Ramp) retention Retention Time oven_temp->retention Strongly Affects resolution Resolution (Rs) oven_temp->resolution peak_shape Peak Shape (Width, Asymmetry) oven_temp->peak_shape carrier_flow Carrier Gas Flow Rate carrier_flow->retention carrier_flow->resolution carrier_flow->peak_shape column_dims Column (Phase, Length, ID) column_dims->retention Dictates column_dims->resolution column_dims->peak_shape injection Injection Parameters (Volume, Split Ratio) injection->peak_shape Strongly Affects sensitivity Sensitivity (S/N) injection->sensitivity peak_shape->resolution peak_shape->sensitivity

Caption: Relationship between GC parameters and results.

References

Technical Support Center: Stability of 3-Methoxy-3-methylhexane in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of 3-methoxy-3-methylhexane in biological samples during storage. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

A1: this compound is a volatile organic compound (VOC) that has been identified as a human metabolite.[1][2][3] Its stability in biological matrices such as blood, plasma, and urine is a critical concern for accurate analysis in research and clinical settings. Due to their reactive nature, VOCs can degrade or be lost from samples if not handled and stored correctly, leading to unreliable data.[4]

Q2: What are the primary factors that affect the stability of this compound in stored biological samples?

A2: The main factors influencing the stability of VOCs like this compound include:

  • Storage Temperature: Higher temperatures can lead to increased degradation or volatilization.[4]

  • Storage Duration: The longer the storage period, the greater the potential for analyte loss.

  • Sample Matrix: The complexity of the biological matrix (e.g., blood, plasma, urine) can impact stability.[4]

  • Container Type: Adsorption of the compound onto the internal surfaces of storage vials can occur. The use of glass or Teflon-coated vials is often recommended to minimize this.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can accelerate the degradation of certain analytes.

Q3: What are the recommended storage temperatures for biological samples containing this compound?

A3: For long-term storage, cryogenic temperatures, specifically -80°C, are recommended to minimize the degradation of VOCs.[4][5] For short-term storage, refrigeration at 4°C is preferable to room temperature.[5][6]

Q4: How long can I store my samples before analyzing for this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Degradation due to improper storage temperature. High temperatures increase the rate of chemical reactions and volatilization.[4]Store samples at -80°C immediately after collection and processing. Minimize exposure to room temperature.
Adsorption to container walls. The compound may be binding to the plastic or glass surface of the storage vial.[4]Use silanized glass vials or containers with Teflon-lined caps (B75204) to reduce adsorption.
Analyte loss during sample preparation. Volatilization can occur during centrifugation, vortexing, or transfer steps.Keep samples capped and on ice whenever possible during processing. Minimize vigorous agitation.
High variability between replicate samples Inconsistent sample handling. Differences in the time between collection, processing, and freezing can introduce variability.Standardize the entire sample handling workflow. Ensure all samples are processed and stored under identical conditions.
Freeze-thaw cycles. Repeatedly freezing and thawing samples can lead to degradation and inconsistent results.Prepare single-use aliquots to avoid the need for multiple freeze-thaw cycles.
Contamination with exogenous this compound Environmental contamination. The laboratory environment may contain interfering volatile compounds.Use clean, dedicated labware. Ensure the analytical instruments are free from background contamination by running blank samples.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Plasma
  • Sample Preparation:

    • Spike a pool of fresh, blank human plasma with a known concentration of this compound.

    • Gently mix and aliquot the spiked plasma into multiple appropriately labeled storage vials (e.g., silanized glass vials with Teflon-lined caps).

  • Storage Conditions:

    • Store aliquots at room temperature (~21°C), 4°C, and -20°C.

  • Time Points for Analysis:

    • Analyze a set of aliquots from each temperature condition at T=0 (baseline), 2, 4, 8, and 24 hours.

  • Sample Analysis (HS-GC-MS):

    • For each time point, thaw one aliquot from each temperature condition (if frozen).

    • Transfer a fixed volume of the plasma sample to a headspace vial.

    • Add an internal standard.

    • Incubate the vial at a specific temperature (e.g., 60°C) for a set time to allow the volatile compounds to partition into the headspace.

    • Inject a sample of the headspace into the GC-MS for analysis.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the T=0 baseline.

    • Stability is acceptable if the mean concentration at a given time point is within a predefined percentage (e.g., ±15%) of the baseline concentration.

Protocol 2: Long-Term Stability Assessment of this compound in Urine
  • Sample Preparation:

    • Spike a pool of fresh, blank human urine with a known concentration of this compound.

    • Gently mix and aliquot the spiked urine into multiple storage vials.

  • Storage Conditions:

    • Store all aliquots at -80°C.

  • Time Points for Analysis:

    • Analyze a set of aliquots at T=0 (baseline), 1, 2, 4, and 8 weeks.

  • Sample Analysis (HS-SPME-GC-MS):

    • Thaw one aliquot for each time point.

    • Place a fixed volume of the urine sample into a headspace vial.

    • Add an internal standard.

    • Expose a Solid Phase Microextraction (SPME) fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.

    • Desorb the analytes from the SPME fiber in the hot inlet of the GC-MS.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the T=0 baseline.

    • Plot the concentration over time to assess the degradation trend.

Data Presentation

Table 1: Illustrative Short-Term Stability of a Volatile Organic Compound in Plasma

Storage Time (Hours)Room Temp (~21°C) % Recovery4°C % Recovery-20°C % Recovery
0100%100%100%
292%98%101%
485%96%99%
878%94%98%
2465%90%97%

Disclaimer: This table presents example data for a generic VOC and should not be considered as actual data for this compound. Stability should be experimentally determined for the specific compound and matrix.

Table 2: Illustrative Long-Term Stability of a Volatile Organic Compound in Urine at -80°C

Storage Time (Weeks)-80°C % Recovery
0100%
199%
298%
497%
895%

Disclaimer: This table presents example data for a generic VOC and should not be considered as actual data for this compound. Stability should be experimentally determined for the specific compound and matrix.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Collect Collect Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Collect->Spike Aliquot Aliquot into Storage Vials Spike->Aliquot Store_RT Room Temperature Aliquot->Store_RT Store_4C 4°C Aliquot->Store_4C Store_m20C -20°C Aliquot->Store_m20C Store_m80C -80°C Aliquot->Store_m80C TimePoints T=0, T=1, T=2... Store_RT->TimePoints Store_4C->TimePoints Store_m20C->TimePoints Store_m80C->TimePoints Analysis HS-GC-MS or HS-SPME-GC-MS Analysis TimePoints->Analysis Data Calculate % Recovery vs. T=0 Analysis->Data Troubleshooting_Logic Start Low Analyte Recovery? Temp Stored at -80°C? Start->Temp Check Container Used Inert Vials? Temp->Container Yes Sol_Temp Solution: Store samples at -80°C. Temp->Sol_Temp No Handling Minimized Volatilization? Container->Handling Yes Sol_Container Solution: Use silanized glass or Teflon-lined vials. Container->Sol_Container No Sol_Handling Solution: Keep samples cold and capped during preparation. Handling->Sol_Handling No Success Recovery Improved Handling->Success Yes Sol_Temp->Success Sol_Container->Success Sol_Handling->Success

References

Technical Support Center: Analysis of 3-Methoxy-3-methylhexane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 3-Methoxy-3-methylhexane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and high-quality data.

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of this compound.

Question: Why am I seeing no peak or a very small peak for this compound?

Answer:

This issue can arise from several factors throughout the analytical workflow. A systematic check of the following is recommended:

  • Sample Preparation and Introduction:

    • Incorrect Standard Concentration: Verify the concentration of your this compound standard.

    • Degradation of Analyte: Ensure the analyte has not degraded. This compound is a volatile ether and should be stored properly in a tightly sealed vial at a cool temperature.

    • Injector Issues: Check for a clogged syringe or a leak in the injector septum. A contaminated injector liner can also trap the analyte.[1][2]

  • GC-MS System Parameters:

    • Injector Temperature: An injector temperature that is too low may result in incomplete volatilization of the analyte. For volatile compounds like ethers, a starting injector temperature of 150-200°C is often recommended.[3]

    • Column Issues: The column may be improperly installed, or there could be active sites leading to analyte adsorption.[1][4] Consider conditioning the column.

    • Carrier Gas Flow: Incorrect flow rates can prevent the analyte from reaching the detector efficiently. Verify and adjust the carrier gas flow.[2]

Question: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause?

Answer:

Peak tailing is a common issue in gas chromatography and can often be attributed to the following:[4][5]

  • Active Sites: Active sites in the GC pathway (e.g., in the injector liner, at the column inlet, or on the column itself) can interact with the analyte, causing tailing. Using a deactivated liner and a high-quality, inert GC column is crucial.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing. Try reducing the injection volume or using a higher split ratio.[1]

  • Inlet Temperature: If the inlet temperature is too low, it can cause slow vaporization of the sample, which may result in peak tailing.

  • Contamination: Contamination in the liner or at the head of the column can also lead to poor peak shape.[4]

Question: I am observing a drifting baseline in my chromatograms. How can I fix this?

Answer:

An unstable baseline can obscure peaks and affect integration. Common causes include:

  • Column Bleed: Operating the GC column near or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," leading to a rising baseline, especially during a temperature ramp.[6] Ensure the oven temperature does not exceed the column's limit.

  • Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy or drifting baseline. Ensure high-purity gas is used and that gas traps are functioning correctly.[6]

  • System Contamination: Contamination in the injector or detector can also contribute to baseline drift.[1][4] A system bake-out may be necessary.

Frequently Asked Questions (FAQs)

Question: What are the optimal GC-MS parameters for the detection of this compound?

Answer:

The optimal parameters can vary depending on the specific instrument and sample matrix. However, a good starting point for method development is outlined in the tables below. These parameters should be systematically optimized to achieve the desired sensitivity and peak shape.[7][8]

Table 1: Recommended GC Parameters

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Type Split/Splitless
Injector Temperature 200 °C
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 150 °C, then 25 °C/min to 250 °C (hold 2 min)

Table 2: Recommended MS Parameters

ParameterRecommended Setting
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Scan Mode Full Scan (m/z 40-200) or Selected Ion Monitoring (SIM)
Key Ions for SIM m/z 87 (base peak), 101, 57[9]

Question: What sample preparation technique is recommended for analyzing this compound in a complex matrix?

Answer:

For volatile compounds like this compound in complex matrices (e.g., biological fluids, environmental samples), headspace (HS) or solid-phase microextraction (SPME) sampling is highly recommended.[10][11][12] These techniques are solvent-free and concentrate volatile analytes, improving sensitivity and reducing matrix effects.[12]

  • Static Headspace (SHS): Involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC.[13]

  • Solid-Phase Microextraction (SPME): Uses a coated fiber to extract and concentrate analytes from the sample's headspace or directly from a liquid sample.[10][11]

The choice between HS and SPME will depend on the required sensitivity and the nature of the sample matrix.

Question: How can I improve the resolution between this compound and other co-eluting peaks?

Answer:

Improving chromatographic resolution can be achieved by:[4]

  • Optimizing the Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.

  • Adjusting Carrier Gas Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.

  • Using a Longer GC Column: A longer column provides more theoretical plates, leading to better separation.

  • Selecting a Different Column Stationary Phase: If co-elution persists, a column with a different stationary phase that provides a different selectivity may be necessary.

Experimental Protocols

Protocol: Quantitative Analysis of this compound using Headspace-GC-MS

This protocol provides a general procedure that should be optimized for your specific application.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known amounts of the stock solution into the same matrix as your samples in 20 mL headspace vials.

    • Prepare your unknown samples in the same manner.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC-MS Analysis:

    • Use the GC and MS parameters outlined in Table 1 and Table 2.

    • Inject the headspace sample onto the GC-MS system.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the standards.

    • Quantify the amount of this compound in the unknown samples using the calibration curve.

Visualizations

GCMS_Troubleshooting_Workflow start Problem: No or Small Peak check_sample Check Sample Integrity - Concentration - Degradation start->check_sample check_injector Inspect Injector - Syringe Clog - Septum Leak - Liner Contamination check_sample->check_injector Sample OK check_gc_params Verify GC Parameters - Injector Temp - Carrier Gas Flow check_injector->check_gc_params Injector OK check_column Check Column - Proper Installation - Column Activity check_gc_params->check_column Parameters OK solution Problem Resolved check_column->solution Column OK

Caption: A logical workflow for troubleshooting the absence of a peak.

Parameter_Optimization_Flow start Start Method Development select_column Select GC Column (e.g., DB-5ms) start->select_column optimize_injector Optimize Injector - Temperature - Split Ratio select_column->optimize_injector optimize_oven Optimize Oven Program - Initial Temp - Ramp Rate optimize_injector->optimize_oven optimize_ms Optimize MS Detector - Scan Mode (Full Scan/SIM) - Source Temp optimize_oven->optimize_ms validate_method Validate Method - Linearity - LOD/LOQ - Precision optimize_ms->validate_method final_method Final Optimized Method validate_method->final_method

Caption: A workflow for the optimization of GC-MS parameters.

References

Minimizing contamination in trace analysis of 3-Methoxy-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 3-Methoxy-3-methylhexane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing extraneous peaks, often referred to as "ghost peaks," in my chromatograms when running blanks. What are the potential sources of this contamination?

A1: Ghost peaks in blank runs indicate systemic contamination. The source of these peaks can be from various points in your analytical workflow.[1][2] A systematic approach is needed to identify and eliminate the source. Potential sources include:

  • Contaminated Solvents: The solvents used for sample dilution, rinsing, or as part of the mobile phase may contain impurities.

  • Sample Preparation Materials: Contaminants can be introduced from vials, caps, septa, pipette tips, or solid-phase extraction (SPE) cartridges.[1]

  • Gas Chromatography (GC) System: The GC inlet, column, or detector can be sources of contamination. This can include septum bleed, residue from previous injections (carryover), or contaminated carrier gas.[3][4]

  • Environmental Factors: Volatile organic compounds (VOCs) present in the laboratory air can be a source of contamination.[5]

To troubleshoot, a process of elimination is recommended. Start by running a "no-injection" blank to see if the ghost peaks are still present. If they are, the contamination is likely from the GC system or carrier gas. If the peaks disappear, the source is likely from the syringe, solvent, or sample preparation steps.[2]

Q2: My analyte of interest, this compound, is showing a poor peak shape (e.g., tailing or fronting). What could be the cause?

A2: Poor peak shape for this compound can be indicative of several issues:

  • Active Sites in the GC System: The analyte may be interacting with active sites in the inlet liner, the column itself, or at connections. This is particularly common for polar compounds.

  • Improper Injection Technique: A slow injection can lead to peak broadening.

  • Column Overload: Injecting too concentrated a sample can lead to fronting peaks.

  • Incompatible Solvent: The sample solvent may not be compatible with the stationary phase of the column.

To address this, consider using a deactivated inlet liner and ensuring all connections are clean and properly made. If column overload is suspected, dilute your sample. Also, ensure your injection technique is rapid and reproducible.

Q3: I am experiencing low or inconsistent recovery of this compound. What are the likely causes and how can I improve it?

A3: Low or inconsistent recovery of a volatile compound like this compound is a common challenge in trace analysis. Potential causes include:

  • Adsorption: The analyte can adsorb onto the surfaces of glassware, sample vials, or parts of the analytical instrument. Using silanized glassware can help mitigate this.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[7]

  • Inefficient Extraction: If using an extraction technique like purge and trap, the parameters (e.g., purge time, temperature) may not be optimized for this compound.

To improve recovery, minimize sample handling steps, use appropriate labware, and consider matrix-matched calibration standards to compensate for matrix effects. For purge and trap methods, optimization of parameters is crucial.

Q4: What are some common chemical contaminants I should be aware of when analyzing this compound?

A4: Potential chemical contaminants can originate from the synthesis of this compound, its degradation, or from external sources.

  • Synthesis Byproducts: this compound is often synthesized via the Williamson ether synthesis.[7][8][9][10] Potential impurities from this process include unreacted starting materials such as 3-bromo-3-methylhexane and methanol, as well as byproducts from elimination reactions.

  • Degradation Products: Ethers can undergo slow degradation over time, especially in the presence of air and light, to form peroxides and other oxygenated species.[11]

  • Solvent Impurities: Always use high-purity, GC-grade solvents and test them for background contamination.

  • Leachables and Extractables: Phthalates and other plasticizers can leach from plastic containers or labware.[1][12][13][14] It is recommended to use glass or polypropylene (B1209903) containers where possible.

Quantitative Data Summary

The following tables provide estimated quantitative data relevant to the trace analysis of this compound. These values are based on typical performance for similar fuel oxygenates analyzed by purge and trap GC-MS and should be used as a general guideline. Actual performance will vary depending on the specific instrumentation and experimental conditions.

Table 1: Estimated Method Detection Limits (MDLs) for this compound in Water by Purge and Trap GC-MS

ParameterEstimated ValueNotes
Method Detection Limit (MDL)0.1 - 1.0 µg/LBased on data for similar fuel oxygenates like MTBE.[3][15] The actual MDL is highly dependent on instrument sensitivity and matrix effects.
Limit of Quantitation (LOQ)0.5 - 5.0 µg/LTypically 3-5 times the MDL.

Table 2: Typical Quality Control Acceptance Criteria for Trace Volatile Organic Compound Analysis

QC ParameterAcceptance CriteriaFrequency
Method BlankBelow the MDLOne per analytical batch
Laboratory Control Sample (LCS) Recovery70 - 130%One per analytical batch
Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery70 - 130%One per 20 samples
MS/MSD Relative Percent Difference (RPD)< 20%One per 20 samples
Surrogate Recovery70 - 130%In every sample

Experimental Protocols

This section provides detailed methodologies for key experiments related to minimizing contamination.

Protocol 1: Solvent Purity Check

Objective: To verify the purity of solvents used in the analysis and ensure they are free from interfering contaminants.

Materials:

  • Solvent to be tested (e.g., methanol, hexane)

  • GC-MS system

  • Autosampler vials with PTFE-lined septa

Procedure:

  • Pour a small aliquot of the solvent directly from the manufacturer's bottle into a clean autosampler vial.

  • Cap the vial immediately.

  • Prepare a sequence in the GC-MS software to inject the solvent multiple times (e.g., 3-5 replicate injections).

  • Run the sequence using the same GC-MS method as for the analysis of this compound.

  • Analyze the resulting chromatograms for any peaks that co-elute with the target analyte or other interfering peaks.

  • The area of any contaminant peak should be less than the area of the target analyte at the method detection limit.

Protocol 2: System Bake-out Procedure

Objective: To remove contamination from the GC inlet and column.

Materials:

  • GC-MS system

  • High-purity carrier gas (Helium or Hydrogen)

Procedure:

  • Disconnect the column from the MS detector to prevent contamination of the detector.

  • Cap the detector inlet.

  • Set the GC inlet temperature to its maximum recommended operating temperature (or at least 20°C above the normal operating temperature).

  • Set the oven temperature to the maximum isothermal temperature of the column (do not exceed the column's limit).

  • Set the carrier gas flow to a moderate rate (e.g., 1-2 mL/min).

  • Allow the system to bake for several hours, or overnight if contamination is severe.

  • Cool the system down, reconnect the column to the detector, and perform a leak check.

  • Run a solvent blank to confirm that the contamination has been reduced to an acceptable level.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting contamination.

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Contamination start Contamination Suspected (e.g., Ghost Peaks in Blank) run_no_injection Run 'No-Injection' Blank start->run_no_injection peaks_present Peaks Still Present? run_no_injection->peaks_present system_contamination Source is likely GC System (Carrier Gas, Inlet, Column) peaks_present->system_contamination Yes sample_prep_contamination Source is likely in Sample Preparation or Introduction peaks_present->sample_prep_contamination No check_gas Check Carrier Gas Purity and Traps system_contamination->check_gas bakeout Perform System Bake-out check_gas->bakeout clean_inlet Clean/Replace Inlet Liner and Septum bakeout->clean_inlet end Contamination Resolved clean_inlet->end check_solvent Analyze Solvent Blank sample_prep_contamination->check_solvent check_syringes Clean/Replace Syringe check_solvent->check_syringes check_labware Check Vials, Caps, etc. check_syringes->check_labware check_labware->end

Caption: A logical workflow for troubleshooting the source of contamination.

Experimental_Workflow General Experimental Workflow for Trace Analysis sample_collection Sample Collection (Use pre-cleaned containers) sample_storage Sample Storage (Cool, dark, sealed) sample_collection->sample_storage sample_prep Sample Preparation (e.g., Dilution, Extraction) sample_storage->sample_prep qc_prep Preparation of QC Samples (Blanks, LCS, Spikes) sample_prep->qc_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis qc_prep->gcms_analysis data_processing Data Processing and Review gcms_analysis->data_processing reporting Reporting Results data_processing->reporting

References

Addressing isomeric interference in 3-Methoxy-3-methylhexane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-methoxy-3-methylhexane, with a focus on addressing the challenges posed by isomeric interference.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

The main challenge in the analysis of this compound is its potential for co-elution with other constitutional isomers of methoxyheptane. These isomers have the same molecular weight (130.23 g/mol ) and similar boiling points, making their separation by gas chromatography (GC) difficult.[1][2] Consequently, mass spectrometry (MS) alone may not distinguish between them, leading to inaccurate identification and quantification.

Q2: Which isomers are most likely to interfere with the analysis of this compound?

Several constitutional isomers of C8H18O, specifically other methoxyheptanes, can interfere with the analysis. The most common interfering isomers are those with a similar branching structure, which results in close boiling points and chromatographic retention times. Likely interfering isomers include:

  • 1-methoxy-3-methylhexane

  • 2-methoxy-2-methylhexane

  • Other positional isomers of methoxy-methylhexane.

Q3: How can I confirm if I have an isomeric interference issue?

Isomeric interference can be suspected if you observe any of the following:

  • Broad or asymmetrical peaks: A tailing or fronting peak can indicate the presence of more than one compound.

  • Inconsistent quantitative results: High variability in quantification may suggest that the peak area is a composite of multiple co-eluting isomers.

  • Mass spectral inconsistencies: While isomers have similar mass spectra, careful examination of ion ratios across the peak may reveal subtle differences, indicating co-elution.

Q4: What are the key mass spectral fragments of this compound that can be used for its identification?

The mass spectrum of this compound is characterized by specific fragmentation patterns. The most abundant ions (m/z) are typically:

  • m/z 87: This is often the base peak and corresponds to the cleavage of the propyl group, resulting in the [C5H11O]+ ion.

  • m/z 101: This fragment results from the loss of an ethyl group ([M-29]+).

  • m/z 55: A common fragment in aliphatic compounds.

Monitoring these characteristic ions can aid in the identification of this compound, but it is important to note that isomers may produce similar fragments.

Troubleshooting Guide

Issue 1: Poor Chromatographic Resolution of Isomers

Symptom: A single, broad, or asymmetrical peak is observed where multiple isomers are expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal GC Column The stationary phase of the GC column may not be selective enough for the isomers. Solution: Consider using a column with a different polarity. For non-polar ethers, a mid-polarity column (e.g., containing a percentage of phenyl or cyanopropyl groups) can enhance separation based on subtle differences in dipole moment.
Inadequate Temperature Program A fast temperature ramp can lead to co-elution of compounds with close boiling points. Solution: Optimize the oven temperature program. Try a slower initial ramp rate (e.g., 2-5 °C/min) or introduce an isothermal hold at a temperature just below the elution temperature of the isomers to improve separation.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas may not be optimal for the column dimensions and analytes. Solution: Adjust the carrier gas (e.g., Helium) flow rate to the optimal linear velocity for your column's internal diameter to maximize column efficiency.
Issue 2: Inaccurate Quantification due to Co-elution

Symptom: Quantitative results are inconsistent or higher than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-eluting Isomers Isomers with the same mass-to-charge ratio are being detected as a single peak, leading to an overestimation of the target analyte. Solution 1: Improve Chromatographic Separation: Refer to the solutions for "Poor Chromatographic Resolution of Isomers." Solution 2: Mass Spectral Deconvolution: If complete chromatographic separation is not achievable, use extracted ion chromatograms (EICs) for quantification. Identify unique fragment ions for each isomer and quantify using the peak area of these specific ions. This requires careful analysis of the mass spectra of the individual isomers.
Matrix Effects Components of the sample matrix may enhance or suppress the ionization of the analyte. Solution: Prepare calibration standards in a matrix that closely matches the samples to compensate for matrix effects. The use of an internal standard is also highly recommended for accurate quantification.

Experimental Protocols

GC-MS Method for the Separation of Methoxyheptane Isomers

This protocol provides a starting point for the separation of this compound and its isomers. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

GC Conditions:

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp to 150 °C at 5 °C/min, hold for 5 min.

MS Conditions:

Parameter Value
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-200
Scan Mode Full Scan

Quantitative Data

The following table presents hypothetical retention time data for this compound and two of its potential interfering isomers on a DB-5ms column under the conditions described above. This data is for illustrative purposes to demonstrate the expected elution order based on boiling points and structural differences.

Compound Structure Boiling Point (°C, Estimated) Retention Time (min) Key Fragment Ions (m/z)
2-Methoxy-2-methylhexaneCH3-C(OCH3)(CH3)-CH2-CH2-CH2-CH3122-12412.573, 87, 115
This compound CH3-CH2-C(OCH3)(CH3)-CH2-CH2-CH3 125-127 12.8 87, 101, 55
1-Methoxy-3-methylhexaneCH3-CH2-CH(CH3)-CH2-CH2-O-CH3128-13013.245, 57, 71, 101

Visualizations

Troubleshooting Workflow for Isomeric Interference

Isomeric_Interference_Workflow start Poor Peak Shape or Inconsistent Quantification check_chromatography Review Chromatogram for Asymmetry/Broadening start->check_chromatography check_ms Examine Mass Spectra Across the Peak start->check_ms coelution_suspected Co-elution Suspected check_chromatography->coelution_suspected check_ms->coelution_suspected optimize_gc Optimize GC Method coelution_suspected->optimize_gc Yes quantify Quantify Using Resolved Peaks coelution_suspected->quantify No, proceed with standard quantification change_column Select Column with Different Polarity optimize_gc->change_column optimize_temp Optimize Temperature Program (slower ramp) optimize_gc->optimize_temp optimize_flow Adjust Carrier Gas Flow Rate optimize_gc->optimize_flow resolution_achieved Resolution Achieved? change_column->resolution_achieved optimize_temp->resolution_achieved optimize_flow->resolution_achieved resolution_achieved->quantify Yes deconvolution Use Mass Spectral Deconvolution (EIC) resolution_achieved->deconvolution No end Accurate Quantification quantify->end deconvolution->end Analytical_Approach cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Sample Dilution & Internal Standard Addition gc_separation Gas Chromatographic Separation sample_prep->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration deconvolution Deconvolution (if necessary) peak_integration->deconvolution Co-elution Observed quantification Quantification peak_integration->quantification Good Resolution deconvolution->quantification

References

Enhancing the sensitivity of 3-Methoxy-3-methylhexane detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 3-Methoxy-3-methylhexane detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a volatile organic compound (VOC) belonging to the ether chemical class. Its sensitive and accurate detection in complex matrices such as biological fluids (blood, urine) and environmental samples (water, soil) is crucial in various fields. In drug development, it may be a metabolite or an impurity that needs to be monitored at trace levels. In environmental science, it could be a contaminant indicating the presence of fuel additives or industrial solvents.

Q2: What are the primary analytical techniques for detecting this compound?

A2: The gold standard for the analysis of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high separation efficiency and definitive identification. To enhance sensitivity, GC-MS is often coupled with sample preparation and concentration techniques such as Headspace (HS) sampling, Solid-Phase Microextraction (SPME), and Purge and Trap (P&T).

Q3: How can I improve the sensitivity of my GC-MS method for this compound?

A3: To improve sensitivity, consider the following strategies:

  • Sample Concentration: Employ techniques like SPME or Purge and Trap to concentrate the analyte before introducing it to the GC-MS system.

  • Injection Technique: Use a splitless injection mode to transfer the entire sample onto the column, which is preferable for trace analysis.

  • Column Selection: Choose a GC column with a stationary phase appropriate for volatile ethers. A mid-polar phase is often a good starting point.

  • Detector Optimization: Ensure your mass spectrometer is properly tuned to maximize signal intensity for the target ions of this compound.

  • Matrix Effect Reduction: Proper sample preparation is key to minimizing interferences from the sample matrix that can suppress the analyte signal.

Q4: What type of SPME fiber is best for extracting this compound?

A4: For a volatile and moderately non-polar compound like this compound, a fiber with a non-polar or bipolar coating is generally recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good first choice due to its ability to adsorb a wide range of volatile and semi-volatile compounds.[1] For more non-polar analytes, a Polydimethylsiloxane (PDMS) fiber could also be effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Use a deactivated inlet liner. If tailing persists, trim 10-20 cm from the front of the GC column.[2]
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[2]
Column Overload Dilute the sample or use a higher split ratio if you are not performing trace analysis.
Incompatible Solvent The sample solvent should be compatible with the stationary phase of the column.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed liner Inspect and Replace Inlet Liner start->liner cut Re-cut and Re-install Column liner->cut Tailing Persists resolved Problem Resolved liner->resolved Tailing Resolved trim Trim 10-20 cm from Column Front cut->trim Tailing Persists cut->resolved Tailing Resolved column Consider a More Inert Column trim->column Tailing Persists trim->resolved Tailing Resolved column->resolved

Caption: Troubleshooting workflow for addressing peak tailing issues.

Problem 2: Low or No Signal (Poor Sensitivity)

Possible Causes & Solutions:

CauseSolution
Leak in the System Check for leaks in the injector, column connections, and gas lines.
Low Analyte Concentration Implement a pre-concentration step like SPME or Purge and Trap.
Incorrect SPME/P&T Parameters Optimize extraction time, temperature, and desorption conditions.
MS Detector Not Tuned Perform a tune of the mass spectrometer to ensure optimal performance.
Matrix Suppression Improve sample cleanup to remove interfering compounds from the matrix.

Logical Diagram for Enhancing Sensitivity:

G start Low Signal for this compound leak Check for System Leaks start->leak concentration Implement Pre-concentration (SPME/P&T) leak->concentration No Leaks Found optimization Optimize Extraction/Desorption Parameters concentration->optimization ms_tune Tune Mass Spectrometer optimization->ms_tune cleanup Improve Sample Cleanup ms_tune->cleanup

Caption: Logical steps to troubleshoot and enhance signal sensitivity.

Quantitative Data

The following tables summarize typical performance data for the analysis of volatile ethers, such as MTBE (a structural analog of this compound), using various techniques. These values can serve as a benchmark for method development.

Table 1: Performance of SPME-GC-MS for Volatile Ethers in Water

ParameterValueReference Compound(s)
Limit of Detection (LOD)10 - 30 ng/LMTBE[3][4]
Limit of Quantitation (LOQ)0.3 µg/LMTBE[3]
Linear Range0.3 - 80 µg/LMTBE[3]
Recovery7.9% - 61.5%Various VOCs in blood[5]
Relative Standard Deviation (RSD)< 15%-

Table 2: Performance of Purge and Trap (P&T)-GC-MS for Volatile Ethers in Water

ParameterValueReference Compound(s)
Limit of Detection (LOD)0.05 µg/LMTBE[3]
Limit of Quantitation (LOQ)0.2 - 1.1 µg/LMTBE[3]
Linear RangeUp to 20 µg/LMTBE[3]
Recovery> 80%-
Relative Standard Deviation (RSD)< 15%-

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS for this compound in Biological Fluids (e.g., Plasma)

This protocol is adapted from methods for other volatile organic compounds in biological matrices.[5][6]

1. Sample Preparation: a. To 1 mL of plasma in a 10 mL headspace vial, add a magnetic stir bar. b. Add an appropriate internal standard. c. Seal the vial immediately with a PTFE-faced silicone septum.

2. HS-SPME Procedure: a. Place the vial in a heating block or water bath set to a temperature between 40-60°C. b. Equilibrate the sample for 15 minutes with gentle agitation. c. Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace above the sample for 30 minutes.

3. GC-MS Analysis: a. Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for 2-5 minutes in splitless mode. b. GC column: A mid-polar column (e.g., DB-624 or equivalent) is recommended. c. Oven temperature program: Start at 40°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min (hold for 2 min). d. Carrier gas: Helium at a constant flow rate of 1.0 mL/min. e. MS parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-300. For higher sensitivity, use selected ion monitoring (SIM) mode with characteristic ions for this compound.

Experimental Workflow for HS-SPME-GC-MS:

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis prep1 Add Sample to Vial prep2 Add Internal Standard prep1->prep2 prep3 Seal Vial prep2->prep3 spme1 Equilibrate Sample (40-60°C) prep3->spme1 spme2 Expose SPME Fiber to Headspace spme1->spme2 gcms1 Thermal Desorption in GC Inlet spme2->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectrometric Detection gcms2->gcms3

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Protocol 2: Purge and Trap (P&T)-GC-MS for this compound in Water Samples

This protocol is based on standard methods for volatile organic compounds in water, such as EPA Method 8260.[7][8]

1. Sample Preparation: a. Collect the water sample in a 40 mL vial with a PTFE-lined septum, ensuring no headspace. b. Add an appropriate internal standard.

2. Purge and Trap Procedure: a. Sparge a 5-25 mL aliquot of the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. b. The purged volatiles are trapped on an analytical trap containing a combination of adsorbents (e.g., Tenax, silica (B1680970) gel, and charcoal). c. After purging, the trap is heated (e.g., to 245°C) and backflushed with the GC carrier gas to desorb the trapped compounds onto the GC column.

3. GC-MS Analysis: a. GC column: A column suitable for volatile compounds (e.g., Rtx-VMS or equivalent) is recommended. b. Oven temperature program: Start at 35°C (hold for 2 min), ramp to 100°C at 8°C/min, then ramp to 220°C at 20°C/min (hold for 1 min). c. Carrier gas: Helium at a constant flow rate. d. MS parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-300 or use SIM mode for target ions.

Experimental Workflow for P&T-GC-MS:

G cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_gcms GC-MS Analysis prep1 Collect Water Sample prep2 Add Internal Standard prep1->prep2 pt1 Purge with Inert Gas prep2->pt1 pt2 Trap Volatiles pt1->pt2 pt3 Thermal Desorption pt2->pt3 gcms1 Chromatographic Separation pt3->gcms1 gcms2 Mass Spectrometric Detection gcms1->gcms2

Caption: Workflow for the analysis of this compound by P&T-GC-MS.

References

Technical Support Center: Optimal Separation of 3-Methoxy-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Methoxy-3-methylhexane. This guide is intended for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to assist in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic technique for separating this compound?

A1: Gas chromatography (GC) is the most suitable technique for the separation of a volatile and relatively non-polar compound like this compound. Its properties allow for effective vaporization and interaction with common GC stationary phases.

Q2: Which type of GC column is best suited for the analysis of this compound?

A2: A non-polar column is the recommended starting point for the analysis of non-polar compounds like this compound.[1][2] A good initial choice would be a column with a 5% phenyl polysiloxane stationary phase. These columns separate compounds primarily based on their boiling points.[3] For more specific applications or if isomers are present, a mid-polarity column might offer better selectivity.

Q3: What are the critical parameters to optimize for a successful separation?

A3: The key parameters to optimize for the GC analysis of this compound include:

  • Oven Temperature Program: The initial temperature, ramp rate, and final temperature should be carefully optimized to achieve good resolution.

  • Injector Temperature: This should be high enough to ensure the complete and rapid vaporization of the sample without causing thermal degradation.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen, or Nitrogen) should be optimized for the best column efficiency.

Q4: My peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Active sites in the injector or column: Residual silanol (B1196071) groups can interact with the analyte. To remedy this, use a deactivated inlet liner and/or a guard column. Trimming 10-20 cm from the front of the column can also help.

  • Improper column installation: Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions.

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

Q5: I am observing poor resolution between my peaks. What should I do?

A5: Poor resolution can be addressed by:

  • Optimizing the temperature program: A slower temperature ramp rate can improve separation.

  • Adjusting the carrier gas flow rate: Ensure the flow rate is optimal for your column dimensions and carrier gas type.

  • Using a longer column: Doubling the column length can increase resolution by approximately 40%.[3] However, this will also increase the analysis time.[3]

Recommended GC Column and Conditions

For the optimal separation of this compound, a standard non-polar to mid-polarity capillary column is recommended. Below is a table summarizing suggested starting conditions.

ParameterRecommended Condition
Column
Stationary Phase5% Phenyl Polysiloxane
Length30 m
Internal Diameter (I.D.)0.25 mm
Film Thickness0.25 µm
Injector
Temperature250 °C
Injection ModeSplit (50:1)
Injection Volume1 µL
Oven Program
Initial Temperature50 °C (hold for 2 min)
Ramp Rate10 °C/min
Final Temperature250 °C (hold for 5 min)
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min

Experimental Protocols

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or hexane) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to the desired concentrations for calibration.

Sample Preparation

The choice of sample preparation will depend on the sample matrix. For liquid samples where this compound is a major component, direct injection after dilution may be sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) techniques are recommended to isolate the volatile analyte from non-volatile interferences.

Gas Chromatography (GC) Analysis
  • Set up the GC system with the recommended column and conditions as detailed in the table above.

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the prepared standard or sample into the GC.

  • Acquire the data and integrate the peak for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visual Guides

ColumnSelectionWorkflow Column Selection Workflow for this compound Analyte Analyte Properties: This compound (Volatile, Non-polar Ether) Polarity Consider Polarity: 'Like Dissolves Like' Analyte->Polarity Phase Select Stationary Phase: Non-polar to Mid-polarity Polarity->Phase ColumnDim Determine Column Dimensions Phase->ColumnDim Length Length: 30m for general purpose ColumnDim->Length ID Internal Diameter: 0.25mm for good efficiency ColumnDim->ID Film Film Thickness: 0.25µm for standard analytes ColumnDim->Film OptimalCol Optimal Column: e.g., 5% Phenyl Polysiloxane 30m x 0.25mm, 0.25µm Length->OptimalCol ID->OptimalCol Film->OptimalCol

Caption: Workflow for selecting an optimal GC column.

TroubleshootingFlowchart Troubleshooting Common GC Separation Issues Start Separation Issue Identified PoorRes Poor Resolution? Start->PoorRes PeakShape Poor Peak Shape? PoorRes->PeakShape No SlowRamp Decrease Oven Ramp Rate PoorRes->SlowRamp Yes RetentionTime Inconsistent Retention Times? PeakShape->RetentionTime No CheckLiner Check/Replace Injector Liner PeakShape->CheckLiner Yes LeakCheck Perform Leak Check RetentionTime->LeakCheck Yes End Problem Resolved RetentionTime->End No LongerCol Use a Longer Column SlowRamp->LongerCol LongerCol->End TrimCol Trim Front of Column CheckLiner->TrimCol TrimCol->End VerifyConditions Verify Temp and Pressure Stability LeakCheck->VerifyConditions VerifyConditions->End

Caption: A flowchart for troubleshooting common GC issues.

References

Technical Support Center: Quantitative Analysis of 3-Methoxy-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of 3-Methoxy-3-methylhexane, particularly concerning calibration curve development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My calibration curve for this compound is non-linear. What are the potential causes?

Non-linear calibration curves are a common issue in gas chromatography (GC) analysis and can stem from several sources. The most frequent causes include:

  • Sample Preparation Errors: Inaccurate dilutions, evaporation of the volatile analyte from standards, or contamination can lead to non-linear responses.[1] It is crucial to prepare fresh standards and handle them with care.

  • Injector-Related Problems: The injection process itself can introduce variability. Issues such as inconsistent injection volumes, syringe technique, or inappropriate injector temperature can disproportionately affect different concentrations.[1] Capillary split injectors are particularly sensitive to changes in injection conditions.[1]

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the amount of analyte, leading to a plateauing of the curve. Most detectors have a linear range of 10⁴ to 10⁵.[1]

  • Active Sites in the System: Active sites, such as exposed silanol (B1196071) groups in the injector liner or the front of the GC column, can adsorb the analyte, especially at low concentrations.[1][2] This leads to a loss of analyte and a negative deviation from linearity at the lower end of the curve.

  • Matrix Effects: The sample matrix (e.g., blood, plasma, soil) can interfere with the analysis by enhancing or suppressing the analyte signal.[3][4][5] This is a significant consideration when analyzing complex samples.

2. How can I troubleshoot a non-linear calibration curve?

A systematic approach is essential for identifying the source of non-linearity. The following workflow can guide your troubleshooting efforts:

Troubleshooting Workflow for Non-Linear Calibration Curves cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Final Outcome A Non-Linear Calibration Curve Observed B Prepare Fresh Standards & Re-run A->B First Step C Inspect GC System A->C If standards are not the issue D Evaluate for Matrix Effects A->D If analyzing complex samples E Problem Solved? B->E F Check Syringe & Injection Technique C->F H Dilute Sample or Use Matrix-Matched Standards D->H E->C No J Linear Calibration Curve Achieved E->J Yes G Clean/Deactivate Injector & Column F->G I Dilute High Concentration Standards G->I H->J I->J

Caption: A logical workflow for troubleshooting non-linear calibration curves.

3. What do "good" versus "bad" calibration data for this compound look like?

The following tables illustrate the difference between ideal and problematic calibration data.

Table 1: Example of a "Good" Linear Calibration Curve This table shows a proportional increase in the detector response with increasing concentrations of this compound, resulting in a high coefficient of determination (R²).

Concentration (µg/mL)Peak Area (Arbitrary Units)Response Factor (Peak Area / Concentration)
1.015,23415,234
5.075,98515,197
10.0151,05015,105
25.0378,92515,157
50.0755,10015,102
R² Value \multicolumn{2}{c}{0.9995 }

Table 2: Example of a "Bad" Non-Linear Calibration Curve (Low-End Adsorption) In this case, the response at lower concentrations is disproportionately small, suggesting loss of analyte due to active sites in the system.

Concentration (µg/mL)Peak Area (Arbitrary Units)Response Factor (Peak Area / Concentration)
1.05,1005,100
5.055,30011,060
10.0135,20013,520
25.0365,12514,605
50.0749,50014,990
R² Value \multicolumn{2}{c}{0.9850 }

Table 3: Example of a "Bad" Non-Linear Calibration Curve (High-End Saturation) Here, the response at the highest concentration does not increase proportionally, indicating detector saturation.

Concentration (µg/mL)Peak Area (Arbitrary Units)Response Factor (Peak Area / Concentration)
1.015,30015,300
5.076,10015,220
10.0152,50015,250
25.0379,00015,160
50.0550,00011,000
R² Value \multicolumn{2}{c}{0.9799 }

4. What is a typical experimental protocol for the quantitative analysis of this compound?

The following is a general protocol for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). This protocol should be optimized for your specific instrumentation and sample matrix.

Experimental Workflow for this compound Analysis A Standard & Sample Preparation B GC-FID System Setup A->B Prepare for Injection C Calibration Curve Generation B->C Instrument Ready D Sample Analysis C->D Inject Samples E Data Processing & Quantification D->E Generate Chromatograms F F E->F Final Concentration

Caption: A high-level overview of the analytical workflow.

Detailed Protocol:

  • 1. Standard Preparation:

    • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • If using an internal standard (recommended for improved precision), add a constant concentration of the internal standard to each calibration standard and sample.

  • 2. Sample Preparation:

    • Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase microextraction (SPME), or simple dilution.

    • For complex matrices, sample dilution can help mitigate matrix effects.[3][4] A 1:5 dilution with water may be a good starting point for biological samples.[3][4]

  • 3. GC-FID Parameters:

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically suitable.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/minute to 150 °C

      • Hold for 5 minutes

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • 4. Analysis Sequence:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard periodically to monitor instrument performance.

  • 5. Data Analysis:

    • Integrate the peak area of this compound (and the internal standard, if used).

    • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

5. How do I address matrix effects in my analysis?

Matrix effects can significantly impact the accuracy of your results. Here are some strategies to mitigate them:

Addressing Matrix Effects A Matrix Effect Suspected B Sample Dilution A->B Simple Approach C Matrix-Matched Calibration A->C More Accurate D Standard Addition Method A->D Most Accurate for Single Sample E E B->E Reduces interfering components F F C->F Compensates for signal suppression/enhancement G G D->G Accounts for matrix effects in a specific sample

Caption: Strategies to mitigate matrix effects in quantitative analysis.

  • Sample Dilution: This is often the simplest approach. Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte's signal.[3]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and samples are affected by the matrix in the same way.

  • Standard Addition: In this method, known amounts of the analyte are added to the sample itself. By plotting the detector response against the concentration of the added analyte, the original concentration in the sample can be determined. This is a very effective way to correct for matrix effects but is more labor-intensive.

References

Validation & Comparative

Validation of 3-Methoxy-3-methylhexane as a Biomarker: An Uncharted Territory in Disease Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in volatile organic compounds (VOCs) as non-invasive biomarkers for a range of pathologies, a comprehensive review of current scientific literature reveals no established validation of 3-Methoxy-3-methylhexane as a specific biomarker for any particular disease. While noted as a human metabolite, its clinical significance and correlation with specific health conditions remain undocumented in published research. This guide, therefore, serves not as a comparison of its established performance, but as an exploration of the potential and the necessary scientific endeavor required to validate a novel VOC, such as this compound, in the context of disease diagnostics.

The Promise of Volatile Organic Compounds in Diagnostics

The analysis of VOCs in human breath, urine, and blood is a burgeoning field of research with the potential to revolutionize disease detection and monitoring.[1][2] Alterations in metabolic processes due to disease can lead to the production of unique VOC signatures, offering a non-invasive window into an individual's health status. These "breathprints" or "volatilomes" are being investigated for their utility in diagnosing conditions such as lung cancer, respiratory diseases, and infectious agents.[1][2]

This compound: Chemical Profile

This compound is an ether that has been identified as a human metabolite.[3] Its basic chemical and physical properties are cataloged in scientific databases.

PropertyValueSource
Molecular Formula C8H18OPubChem[3]
Molecular Weight 130.23 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
Synonyms Hexane, 3-methoxy-3-methyl-PubChem[3]

The Path to Validation: A Methodological Overview

For a compound like this compound to be validated as a clinical biomarker, a rigorous and multi-phased research process is essential. The following diagram outlines a typical workflow for biomarker discovery and validation.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_clinical Clinical Utility discovery_study Untargeted VOC Profiling (e.g., GC-MS) in Case vs. Control Cohorts candidate_identification Identification of Potential Biomarkers (including this compound) discovery_study->candidate_identification Statistical Analysis targeted_assay Development of Targeted Quantitative Assay (e.g., LC-MS/MS) candidate_identification->targeted_assay large_cohort Validation in Large, Independent Patient Cohorts targeted_assay->large_cohort performance_eval Evaluation of Diagnostic Performance (Sensitivity, Specificity, ROC analysis) large_cohort->performance_eval clinical_trials Prospective Clinical Trials performance_eval->clinical_trials Promising Results regulatory_approval Regulatory Approval (e.g., FDA, EMA) clinical_trials->regulatory_approval

Biomarker Discovery and Validation Workflow

Experimental Protocols for VOC Analysis

The identification and quantification of VOCs like this compound in biological samples require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technology in this field.

Sample Collection and Preparation (Breath):

  • Patient Preparation: Subjects are typically required to fast for a specified period and avoid smoking to minimize exogenous VOC contamination.

  • Breath Collection: Subjects exhale into an inert collection bag (e.g., Tedlar®) or through a specialized collection device. The end-tidal breath, which is rich in alveolar air and more representative of systemic VOCs, is often targeted.

  • Pre-concentration: Due to the low concentrations of many VOCs in breath, a pre-concentration step is crucial. This is commonly achieved using thermal desorption tubes packed with sorbent materials that trap the VOCs.

GC-MS Analysis:

  • Thermal Desorption: The sorbent tube is heated, releasing the trapped VOCs into the GC-MS system.

  • Gas Chromatography (GC): The mixture of VOCs is separated based on their boiling points and affinity for the GC column's stationary phase.

  • Mass Spectrometry (MS): The separated compounds are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to spectral libraries.

  • Quantification: The abundance of each VOC can be determined by measuring the area under its corresponding peak in the chromatogram.

The Unmet Challenge: Linking this compound to Pathology

Currently, there are no published studies that have identified this compound as a significant feature in the VOC profiles of any specific disease. Therefore, it is not possible to provide a comparison of its performance against other biomarkers. The research community has yet to undertake the necessary discovery and validation studies to even propose such a link.

Future Directions

To explore the potential of this compound as a biomarker, the following research is needed:

  • Untargeted Metabolomics Studies: Large-scale studies comparing the VOC profiles of healthy individuals with those of patients with various diseases are required to identify any potential associations.

  • Hypothesis-Driven Research: If a theoretical link between this compound and a specific metabolic pathway is proposed, targeted analytical methods could be developed to investigate this relationship.

  • Longitudinal Studies: Monitoring the levels of this compound over time in individuals who develop a disease could help establish a causal link.

References

Comparative Analysis of 3-Methoxy-3-methylhexane: A Theoretical Framework for Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylhexane is a volatile organic compound (VOC) identified as a human metabolite.[1][2][3] The analysis of endogenous VOCs in biological samples, such as breath and blood, is a burgeoning field in clinical diagnostics, offering the potential for non-invasive disease detection and monitoring.[4][5][6][7][8] While direct comparative studies on this compound levels in healthy versus diseased cohorts are not available in current scientific literature, this guide provides a theoretical framework for designing and executing such investigations. The methodologies outlined below are based on established protocols for VOC biomarker discovery and quantification.

Data Presentation: Designing a Cohort Study

A critical first step in evaluating a potential biomarker is a well-designed cohort study. The following table summarizes key considerations for a study comparing this compound levels in a healthy versus a diseased population.

Study Design Parameter Healthy Cohort Considerations Diseased Cohort Considerations Rationale
Sample Size Adequately powered to establish a baseline range of this compound.Powered to detect a statistically significant difference from the healthy cohort.Ensures that any observed differences are not due to chance and that the study has the power to be meaningful.
Inclusion/Exclusion Criteria Absence of acute or chronic diseases, no recent use of medications, non-smokers, controlled diet prior to sampling.Confirmed diagnosis of the target disease, stratification by disease stage, documentation of comorbidities and medications.Minimizes confounding variables that could affect VOC profiles, ensuring that observed differences are more likely attributable to the disease state.
Sample Matrix Exhaled breath, plasma, or urine.Consistent sample matrix as the healthy cohort.The choice of biological sample will depend on the suspected origin and metabolic pathway of the VOC. Consistency is key for accurate comparison.
Sample Collection Standardized collection protocols (e.g., controlled breathing maneuvers for breath, standardized blood draw times).Identical collection protocols to the healthy cohort.Reduces variability introduced during the pre-analytical phase, which is a common source of error in metabolomic studies.
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) is a common and robust method for VOC analysis.The same analytical method and instrumentation must be used for all samples.Ensures that the measurements are comparable and that any observed differences are not due to variations in analytical techniques.

Experimental Protocols: A Generalized Approach for VOC Quantification

The following is a generalized protocol for the analysis of volatile organic compounds like this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Collection and Preparation:

  • Exhaled Breath: Subjects exhale into an inert collection bag (e.g., Tedlar®). The collected breath is then passed through a sorbent tube to trap the VOCs. An internal standard is added to the tube before analysis.

  • Blood: Blood is collected in a tube containing an anticoagulant. Plasma is separated by centrifugation. A known volume of plasma is subjected to headspace solid-phase microextraction (HS-SPME) to extract volatile compounds. An internal standard is added to the plasma sample prior to extraction.

  • Urine: A mid-stream urine sample is collected. A known volume of urine is processed using HS-SPME, similar to plasma samples. An internal standard is added prior to extraction.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Thermal Desorption (for breath samples): The sorbent tube is heated to release the trapped VOCs into the GC inlet.

  • Injection (for liquid samples): The SPME fiber is inserted into the hot GC inlet to desorb the extracted VOCs.

  • Chromatographic Separation: The VOCs are separated on a capillary column (e.g., a non-polar or mid-polar column) with a programmed temperature gradient.

  • Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and the resulting ions are detected by the mass spectrometer, providing a mass spectrum for each compound.

3. Data Analysis and Quantification:

  • Compound Identification: this compound is identified by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the target compound to the peak area of the known concentration of the internal standard.

  • Statistical Analysis: Statistical tests (e.g., t-test, Mann-Whitney U test) are used to compare the levels of this compound between the healthy and diseased cohorts.

Mandatory Visualization

The following diagrams illustrate a generalized workflow for VOC biomarker discovery and a hypothetical signaling pathway that could be investigated if this compound were found to be a significant biomarker.

VOC_Biomarker_Discovery_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation Healthy Healthy Cohort Sample Sample Collection (Breath, Blood, etc.) Healthy->Sample Diseased Diseased Cohort Diseased->Sample GCMS GC-MS Analysis Sample->GCMS Data Data Processing & Statistical Analysis GCMS->Data Candidate Candidate Biomarker (e.g., this compound) Data->Candidate LargeCohort Large, Independent Cohort Candidate->LargeCohort Hypothesis Validation Biomarker Validation LargeCohort->Validation Clinical Clinical Utility Assessment Validation->Clinical

Caption: A generalized workflow for the discovery and validation of volatile organic compound biomarkers.

Hypothetical_Signaling_Pathway Metabolite This compound (Altered Levels) Pathway Associated Metabolic Pathway (e.g., Cytochrome P450 Metabolism) Metabolite->Pathway is a product of / substrate for Cellular Cellular Process (e.g., Oxidative Stress, Inflammation) Pathway->Cellular influences Disease Disease Pathogenesis Cellular->Disease contributes to

References

Cross-Validation of Analytical Methods for 3-Methoxy-3-methylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prevalent analytical methods for the quantitative determination of 3-Methoxy-3-methylhexane: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this and similar volatile organic compounds (VOCs).

Introduction to Analytical Methodologies

The accurate and precise quantification of volatile organic compounds such as this compound is critical in various fields, including environmental monitoring, food science, and pharmaceutical development. Gas chromatography is the cornerstone technique for separating volatile and semi-volatile compounds. The choice of detector, however, significantly influences the sensitivity, selectivity, and overall performance of the method.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, providing structural information that aids in unequivocal compound identification.[1][2][3][4] The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used, robust, and cost-effective technique. The FID measures the current produced by the combustion of organic compounds in a hydrogen flame, providing a response that is proportional to the mass of carbon in the analyte.

This guide presents a cross-validation of these two methods, offering a comparative analysis of their performance characteristics and detailed experimental protocols to aid in method selection and implementation.

Comparative Performance Data

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of this compound. The data presented is a representative summary based on the analysis of similar volatile organic compounds.[5][6]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL
Linearity (R²) > 0.995> 0.99
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Selectivity High (based on mass spectrum)Moderate (based on retention time)

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and GC-FID are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace sampling is a suitable technique for extracting volatile analytes like this compound from a sample matrix.[7]

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to each sample, standard, and blank.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation: Place the vial in an autosampler tray and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analyte to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 10 minutes) to adsorb the volatile analytes.

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 20°C/min to 250°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35 - 350

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Inlet Temperature: 250°C (Split mode, 20:1)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 20°C/min to 250°C, hold for 5 minutes

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting IS Internal Standard Addition Sample->IS Seal Vial Sealing IS->Seal Incubate Incubation Seal->Incubate Extract SPME Extraction Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the analysis of this compound by GC-MS.

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Aliquoting IS Internal Standard Addition Sample->IS Seal Vial Sealing IS->Seal Incubate Incubation Seal->Incubate Extract SPME Extraction Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Combust Combustion in H2 Flame Separate->Combust Detect Signal Detection (pA) Combust->Detect Identify Peak Identification (RT) Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the analysis of this compound by GC-FID.

References

A Comparative Analysis of 3-Methoxy-3-methylhexane and Other Hexane Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 3-Methoxy-3-methylhexane against other well-studied hexane (B92381) derivatives. Direct experimental data on the biological effects of this compound is currently limited in publicly available literature. Therefore, this comparison is based on its structural characteristics and the known biological activities of related compounds, such as linear n-hexane and its neurotoxic metabolites.

Physicochemical Properties: A Basis for Biological Interaction

The structural and physicochemical properties of a compound are fundamental determinants of its biological activity, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Below is a comparison of key properties for this compound and n-hexane.

PropertyThis compoundn-Hexane2,5-Hexanedione (B30556) (n-Hexane Metabolite)
Molecular Formula C₈H₁₈O[1]C₆H₁₄C₆H₁₀O₂
Molecular Weight 130.23 g/mol [1]86.18 g/mol 114.14 g/mol
Structure Branched Alkane EtherLinear AlkaneDiketone
Boiling Point 126.1 °C (Predicted)[2]68.5 to 69.1 °C191.3 °C
Water Solubility Low (Predicted)9.5 mg/L at 25 °CMiscible
LogP (Octanol/Water Partition Coefficient) 2.5 (Predicted)[1]3.9-0.4

Known Biological Activities of Hexane Derivatives

n-Hexane and its Metabolites: A Case Study in Neurotoxicity

n-Hexane is a widely used solvent that is known to cause peripheral neuropathy in humans and animals after chronic exposure.[3] Its toxicity is not caused by n-hexane itself, but by its metabolite, 2,5-hexanedione.

The metabolic pathway of n-hexane involves oxidation by cytochrome P450 enzymes to form various alcohols and ketones. The key neurotoxic metabolite, 2,5-hexanedione, is a gamma-diketone that reacts with amino groups on proteins, particularly neurofilament proteins. This reaction leads to the cross-linking of these proteins, causing axonal swelling and ultimately leading to the degeneration of peripheral nerves.

nHexaneMetabolism nHexane n-Hexane Hexanol2 2-Hexanol nHexane->Hexanol2 CYP450 Hexanone2 2-Hexanone Hexanol2->Hexanone2 HydroxyHexanone5 5-Hydroxy-2-hexanone Hexanone2->HydroxyHexanone5 Hexanedione25 2,5-Hexanedione HydroxyHexanone5->Hexanedione25 Protein Neurofilament Proteins Hexanedione25->Protein Schiff base formation Crosslinking Protein Cross-linking (Axonal Swelling) Protein->Crosslinking Neurotoxicity Peripheral Neuropathy Crosslinking->Neurotoxicity

This compound: A Structurally Distinct Derivative

This compound is an ether with a branched hexane skeleton.[1][4][5] This structural difference from n-hexane is significant and likely leads to a different biological activity profile.

  • Metabolism: The presence of a tertiary carbon attached to the methoxy (B1213986) group may hinder enzymatic oxidation at that position. The metabolism of this compound is not well-documented but is unlikely to produce 2,5-hexanedione. It is identified as a human metabolite, suggesting it is processed in the body, though the specific pathways are unknown.[1][4][5]

  • Ether Linkage: Ethers are generally more stable than alkanes to metabolic oxidation at the ether linkage itself. The biological properties of ethers are diverse, with some being used as anesthetics and others being incorporated into various drug molecules.[6] The methoxy group can influence a molecule's polarity and ability to form hydrogen bonds, which can affect its interaction with biological targets.[6]

  • Branching: The branched structure of this compound may also influence its biological activity. Branching can affect how a molecule fits into the active site of an enzyme or receptor, potentially leading to different pharmacological or toxicological outcomes compared to its linear counterpart.

Comparative Biological Activity: A Hypothesis

In the absence of direct experimental data for this compound, we can hypothesize its biological activity relative to n-hexane based on its structure.

It is plausible that This compound exhibits lower neurotoxicity than n-hexane . This hypothesis is based on the following points:

  • Metabolic Pathway: The metabolic pathway of this compound is unlikely to produce the neurotoxic metabolite 2,5-hexanedione.

  • Structural Hindrance: The tertiary carbon and the ether linkage may be less susceptible to the type of oxidative metabolism that activates n-hexane.

However, it is important to note that this compound could have other, as-yet-unidentified biological activities. The presence of the methoxy group and its overall lipophilicity could lead to interactions with other cellular components.

Proposed Experimental Protocol for Comparative Cytotoxicity Assessment

To empirically determine the comparative biological activity, a standardized in vitro cytotoxicity assay could be employed. The following is a proposed experimental protocol based on methods for testing volatile organic compounds.[7][8][9][10]

Objective: To compare the cytotoxicity of this compound, n-hexane, and 2,5-hexanedione on a relevant cell line (e.g., human neuroblastoma cells like SH-SY5Y).

Materials:

  • Human neuroblastoma cell line (SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds: this compound, n-hexane, 2,5-hexanedione

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture SH-SY5Y cells cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding prepare_compounds Prepare serial dilutions of test compounds expose_cells Expose cells to compounds for 24h prepare_compounds->expose_cells add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan (B1609692) incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Exposure:

    • Prepare stock solutions of this compound, n-hexane, and 2,5-hexanedione in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plates for 24 hours.

  • MTT Assay:

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Conclusion

While direct comparative studies are lacking, the structural differences between this compound and n-hexane suggest a different biological activity profile. The presence of the methoxy group and the branched-chain structure of this compound make it unlikely to be metabolized to the neurotoxicant 2,5-hexanedione. Consequently, it is hypothesized that this compound possesses a lower potential for peripheral neurotoxicity compared to n-hexane. However, this remains to be confirmed by experimental studies. The provided experimental protocol offers a framework for future research to directly compare the cytotoxicity of these compounds and elucidate the biological activity of this compound. Such studies are crucial for a comprehensive understanding of the potential risks and benefits of this and other hexane derivatives in various applications.

References

Comparative Analysis of 3-Methoxy-3-methylhexane Across Different Biofluids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of analytical methodologies for the detection and quantification of the human metabolite 3-Methoxy-3-methylhexane in various biological fluids. Due to a lack of specific published data for this compound, this guide presents a framework based on established methods for similar volatile organic compounds (VOCs).

While this compound is recognized as a human metabolite, specific quantitative data regarding its concentration in different biofluids such as blood, urine, and saliva are not extensively available in current scientific literature.[1][2] Consequently, this guide outlines the predominant analytical techniques and generalized experimental protocols that can be adapted and validated for the specific analysis of this compound.

Analytical Methodologies for Volatile Organic Compounds in Biofluids

The analysis of VOCs like this compound in complex biological matrices requires highly sensitive and selective methods. The most common and effective techniques involve gas chromatography coupled with mass spectrometry (GC-MS), often preceded by a sample preparation step to isolate and concentrate the analytes.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS is a widely adopted method for the analysis of volatile and semi-volatile organic compounds in biological samples. This technique is favored for its simplicity, speed, and the elimination of solvent use.[3] The SPME fiber, coated with a specific stationary phase, is exposed to the headspace above the biofluid sample, where volatile compounds partition onto the fiber. The fiber is then directly introduced into the GC injector for thermal desorption and analysis.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are classic sample preparation techniques that can also be employed to extract and concentrate analytes from biofluids before GC-MS analysis. These methods can be more labor-intensive and require solvents.

Data Presentation: A Framework for Comparison

To facilitate a comparative analysis of this compound in different biofluids, quantitative data should be structured in a clear and organized manner. The following table provides a template for presenting such data once it is generated through validated experimental work.

BiofluidAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Blood/Plasma HS-SPME-GC-MSTo be determinedTo be determinedTo be determinedTo be determined[Hypothetical Study 1]
LC-MS/MSTo be determinedTo be determinedTo be determinedTo be determined[Hypothetical Study 2]
Urine HS-SPME-GC-MSTo be determinedTo be determinedTo be determinedTo be determined[Hypothetical Study 3]
Saliva HS-SPME-GC-MSTo be determinedTo be determinedTo be determinedTo be determined[Hypothetical Study 4]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. Below are generalized protocols for the analysis of a volatile organic compound like this compound in different biofluids using HS-SPME-GC-MS. Note: These protocols are illustrative and require optimization and validation for the specific analyte and matrix.

Analysis in Blood/Plasma
  • Sample Collection and Storage: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation (HS-SPME):

    • Thaw plasma samples on ice.

    • In a headspace vial, add a defined volume of plasma (e.g., 1 mL).

    • Add a saturated solution of sodium chloride to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • Add an internal standard for quantification.

    • Seal the vial immediately with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the heated GC injection port (e.g., 250°C).

    • Separate the analytes on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient program to achieve optimal separation.

    • Detect and quantify the analyte using a mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Analysis in Urine

The protocol for urine analysis is similar to that for blood/plasma, with potential adjustments to the sample volume and incubation parameters based on the expected concentration of the analyte.

Analysis in Saliva
  • Sample Collection and Storage: Collect saliva samples in sterile tubes. Centrifuge to remove cells and debris. Store the supernatant at -80°C.

  • Sample Preparation and Analysis: Follow a similar HS-SPME-GC-MS protocol as for blood/plasma, optimizing parameters as necessary for the salivary matrix.

Signaling Pathways and Metabolic Fate

Currently, there is no specific information available in the scientific literature detailing the metabolic or signaling pathways directly involving this compound. As a known human metabolite, it is likely a product of endogenous metabolic processes, but its specific origin and biological role remain to be elucidated.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating complex experimental procedures and logical relationships.

Experimental_Workflow cluster_biofluids Biofluid Collection cluster_prep Sample Preparation cluster_analysis Analytical Stage Blood Blood Sample Plasma_Prep Plasma Separation Blood->Plasma_Prep Urine Urine Sample Urine_Prep Urine Centrifugation Urine->Urine_Prep Saliva Saliva Sample Saliva_Prep Saliva Centrifugation Saliva->Saliva_Prep SPME_Extraction HS-SPME Plasma_Prep->SPME_Extraction Urine_Prep->SPME_Extraction Saliva_Prep->SPME_Extraction GCMS GC-MS Analysis SPME_Extraction->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing Logical_Relationship Analyte This compound Method_Selection Analytical Method Selection Analyte->Method_Selection Validation Method Validation Method_Selection->Validation Quantification Quantification in Biofluids Validation->Quantification Comparison Comparative Analysis Quantification->Comparison

References

A Guide to Inter-Laboratory Comparison of 3-Methoxy-3-methylhexane Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons for the measurement of 3-Methoxy-3-methylhexane, a volatile organic compound (VOC). Ensuring the accuracy and comparability of analytical results across different laboratories is critical for regulatory compliance, product quality control, and research reproducibility. While specific inter-laboratory comparison data for this compound is not publicly available, this guide presents a general methodology, hypothetical data, and standardized protocols applicable to this and similar volatile organic compounds.

The principles outlined here are based on established practices for proficiency testing and round-robin tests for VOCs, which aim to verify the measurement performance of participating laboratories.[1][2]

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparisons, also known as proficiency tests or round-robin tests, are a cornerstone of quality assurance in analytical chemistry.[3][4] They serve to:

  • Assess Laboratory Performance: Objectively evaluate the accuracy and precision of a laboratory's measurements against those of its peers.

  • Validate Analytical Methods: Demonstrate the robustness and reproducibility of a specific analytical method across different environments, equipment, and personnel.

  • Identify Methodological Biases: Uncover systematic errors in an analytical procedure that may not be apparent within a single laboratory.[5]

  • Harmonize Results: Improve the overall comparability and consistency of data generated by different organizations, which is crucial for collaborative research and regulatory acceptance.

The German Federal Institute for Materials Research and Testing (BAM), for example, organizes biennial round-robin tests for VOC emissions from building products, demonstrating a significant improvement in the comparability of results over the years.[1][2]

A Generalized Workflow for Inter-Laboratory Comparison

A typical inter-laboratory study follows a structured workflow to ensure that the comparison is fair and the results are statistically meaningful. The process begins with the preparation and distribution of a homogenous test material and concludes with the statistical analysis of the submitted data and the issuance of a final report.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis & Reporting cluster_2 Phase 3: Data Evaluation & Feedback A Coordinator Prepares Homogenous Test Material (e.g., Spiked Matrix) B Characterize Material for Homogeneity and Stability A->B C Distribute Samples to Participating Laboratories B->C D Labs Analyze Samples Using a Defined or In-House Protocol C->D E Labs Report Results (e.g., Concentration) to Coordinator D->E F Coordinator Performs Statistical Analysis (e.g., ISO 13528) E->F G Calculate Performance Scores (e.g., z-scores) F->G H Issue Final Report with Anonymized Results G->H H->A Next Comparison Cycle

Caption: Workflow for a typical inter-laboratory comparison study.

Experimental Protocols

The choice of analytical method is critical for the reliable quantification of this compound. Gas chromatography is the most appropriate and widely used technique for analyzing volatile compounds.[6][7][8]

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile organic compounds.

  • Principle: The sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the sample through a capillary column. The column separates compounds based on their boiling points and affinity for the stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.[9]

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS). A Flame Ionization Detector (FID) can also be used, particularly for quantification.[8]

  • Sample Preparation: For solid or liquid samples, a common method is headspace sampling or thermal desorption.[4] In headspace sampling, the volatile compounds are allowed to equilibrate in the vapor phase above the sample in a sealed vial, and a portion of this vapor is injected into the GC.

  • Typical GC Parameters:

    • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).[8]

    • Injector Temperature: 250 °C.[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points, e.g., starting at 40°C and ramping up to 280°C.

    • MS Parameters: Electron ionization (EI) at 70 eV. Data is collected in full scan mode to identify unknowns and in selected ion monitoring (SIM) mode for higher sensitivity quantification of the target analyte.

Data Presentation and Interpretation

The core output of an inter-laboratory comparison is a set of performance statistics that allow each laboratory to assess its results. The data is typically analyzed using robust statistical methods, such as those described in ISO 13528.[2]

Table 1: Illustrative Inter-Laboratory Results for this compound

This table presents hypothetical data for illustrative purposes.

Laboratory IDReported Concentration (µg/mL)Mean of All Labs (µg/mL)Standard Deviation (σ)z-scorePerformance Assessment
Lab-0019.8510.000.50-0.30Satisfactory
Lab-00210.1210.000.500.24Satisfactory
Lab-00311.2010.000.502.40Questionable
Lab-0049.9110.000.50-0.18Satisfactory
Lab-0058.9010.000.50-2.20Questionable
Lab-00610.3510.000.500.70Satisfactory
Lab-00711.8010.000.503.60Unsatisfactory
Interpretation of Results

The z-score is a common metric for evaluating performance in proficiency tests.[5] It is calculated as:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (often the robust mean of all participants' results).

  • σ is the standard deviation for proficiency assessment.

The performance is generally assessed as follows:

  • |z| ≤ 2.0: Satisfactory result.

  • 2.0 < |z| < 3.0: Questionable result, indicating a potential issue that requires investigation.

  • |z| ≥ 3.0: Unsatisfactory result, indicating a significant deviation that requires corrective action.

Conclusion

References

No Direct Correlation Found Between 3-Methoxy-3-methylhexane Levels and Clinical Outcomes in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite being identified as a human metabolite, extensive searches of scientific literature have not revealed any studies directly correlating the levels of 3-Methoxy-3-methylhexane with specific clinical outcomes. While the field of metabolomics, particularly the study of volatile organic compounds (VOCs) as potential biomarkers, is a burgeoning area of research, this specific compound does not appear to have been a focus of clinical investigation to date.

Currently, there is a lack of published experimental data to support the use of this compound as a prognostic or diagnostic marker for any disease. As a result, a comparison guide detailing its performance against other alternatives cannot be constructed. Methodologies for key experiments, quantitative data for comparison, and associated signaling pathways are not available in the existing body of scientific literature.

The Broader Context: Volatile Organic Compounds as Biomarkers

The investigation of endogenous VOCs, such as this compound, is a promising frontier in medical diagnostics. Altered metabolic processes associated with various diseases can lead to the production of unique VOC signatures that can be detected in breath, urine, or blood. Researchers are actively exploring these signatures for the non-invasive detection and monitoring of conditions like cancer, metabolic disorders, and infectious diseases. However, the identification and validation of specific VOC biomarkers require extensive and rigorous clinical studies.

Future Research Directions

The absence of data on this compound presents an opportunity for future research. A potential research workflow to investigate the clinical relevance of this metabolite could involve the following steps:

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Mechanistic Investigation A Hypothesis Generation: Potential link to a specific metabolic pathway or disease B Development of a sensitive and specific assay for this compound A->B D Case-Control Study: Quantify levels in healthy vs. diseased cohorts B->D C Untargeted metabolomic profiling of patient samples (e.g., breath, urine) to identify its presence and variance C->B E Statistical Analysis: Correlate levels with disease status, severity, and other clinical parameters D->E F Receiver Operating Characteristic (ROC) curve analysis to assess diagnostic potential E->F G In vitro / In vivo studies to elucidate the biochemical origin of this compound F->G H Investigation of its role in cellular signaling pathways G->H

Figure 1. A hypothetical workflow for investigating the clinical significance of this compound.

Further research, as outlined in the hypothetical workflow, is necessary to determine if this compound holds any diagnostic or prognostic value. Until such studies are conducted and their results published, a comprehensive guide on its correlation with clinical outcomes cannot be provided. Professionals in drug development and research are encouraged to consider this knowledge gap in future metabolomic studies.

Research on 3-Methoxy-3-methylhexane as a Diagnostic Marker Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in research regarding the use of 3-Methoxy-3-methylhexane as a diagnostic marker. Currently, there is no published data available on its specificity or sensitivity for any disease, precluding the creation of a comparative guide for its diagnostic performance.

While the investigation of volatile organic compounds (VOCs) as potential non-invasive biomarkers is a burgeoning field in medical diagnostics, specific research into this compound for this purpose appears to be absent from the public domain. VOCs in exhaled breath, urine, and other biological samples are being explored for their ability to signal the presence of various conditions, from metabolic disorders to cancers. However, individual compounds require rigorous scientific validation to establish their clinical utility.

For a compound to be considered a viable diagnostic marker, its sensitivity (the ability to correctly identify individuals with the disease) and specificity (the ability to correctly identify individuals without the disease) must be determined through extensive clinical studies. These studies involve comparing the levels of the potential biomarker in healthy and diseased populations and establishing a cut-off point that provides the best diagnostic accuracy.

At present, no such studies have been published for this compound. Therefore, it is not possible to provide a comparison with other diagnostic alternatives or to detail any experimental protocols for its use as a diagnostic tool.

The General Landscape of VOCs as Diagnostic Markers

The broader field of "breathomics" and the analysis of other biological volatiles hold promise for the future of diagnostics. Researchers are actively identifying profiles of multiple VOCs that, when analyzed together, may provide a more robust and accurate diagnosis than a single marker. The typical workflow for evaluating a potential VOC biomarker is outlined below.

General Experimental Workflow for VOC Biomarker Evaluation

The process of evaluating a volatile organic compound as a potential diagnostic marker generally follows a standardized workflow to ensure rigorous scientific validation. This process begins with the identification of a potential biomarker and culminates in its validation in large patient cohorts.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_clinical Clinical Utility Assessment A Hypothesis Generation: Identify potential VOCs from metabolomic databases or preliminary studies B Sample Collection: Collect biological samples (e.g., breath, urine) from healthy and diseased cohorts A->B C VOC Profiling: Analyze samples using GC-MS or other spectrometry techniques B->C D Statistical Analysis: Identify VOCs with significant differences between cohorts C->D Data Processing E Biomarker Panel Selection: Select candidate biomarkers for further validation D->E F Clinical Assay Development: Develop a targeted, quantitative assay for the selected VOCs E->F G Large Cohort Validation: Test the assay in a large, independent patient cohort F->G Assay Deployment H Performance Evaluation: Determine sensitivity, specificity, and ROC curves G->H I Clinical Implementation: Assess the potential for routine clinical use H->I

Figure 1. A generalized workflow for the discovery and validation of a volatile organic compound as a clinical diagnostic marker.

Professionals in research, science, and drug development who are interested in novel diagnostic markers should be aware that while the field of VOC analysis is promising, individual compounds like this compound require dedicated research to validate their potential. Future studies are needed to determine if this specific compound has any role in disease diagnosis. Without such data, any discussion of its diagnostic specificity and sensitivity remains purely speculative.

3-Methoxy-3-methylhexane: A Comparative Guide for Ether Solvent Alternatives in Key Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, safety, and environmental impact. For decades, traditional ether solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and 1,4-dioxane (B91453) have been mainstays in reactions such as Grignard formations and Suzuki-Miyaura couplings. This guide introduces 3-Methoxy-3-methylhexane, a tertiary ether, as a potential alternative and provides a framework for its evaluation against these established solvents.

While comprehensive, direct comparative experimental data for this compound in these specific applications is not yet widely available in peer-reviewed literature, this document compiles its known properties and offers detailed protocols for researchers to conduct their own comparative studies. The information presented aims to empower scientists and drug development professionals to make informed decisions when selecting solvents for their synthetic needs.

Physical and Chemical Properties: A Comparative Overview

The following table summarizes the key physical and chemical properties of this compound alongside common ether solvents. It is important to note that many of the properties for this compound are predicted values and await experimental verification.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)1,4-Dioxane
Molecular Formula C₈H₁₈O[1][2][3]C₄H₈OC₅H₁₀OC₆H₁₂OC₄H₈O₂
Molecular Weight ( g/mol ) 130.23[1][2][3][4]72.1186.13100.1688.11
Boiling Point (°C) 126.1 ± 8.0 (Predicted)[1][5]6680106101
Melting Point (°C) N/A-108.4-136-14011.8
Density (g/cm³) 0.779 ± 0.06 (Predicted)[1][5]0.8890.8540.861.034
Water Solubility N/AMiscible14 g/100 mL (20 °C)1.1%Miscible
Flash Point (°C) N/A-14-11-112
Peroxide Formation Expected, as an etherHighLower than THFLowHigh

Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison of this compound with other ether solvents, the following detailed experimental protocols for a Grignard reaction and a Suzuki-Miyaura coupling are provided. These protocols can be adapted to test the performance of any new solvent.

Grignard Reaction Protocol

Objective: To compare the efficacy of different ether solvents in the formation of a Grignard reagent and its subsequent reaction with an electrophile.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551) (or other suitable aryl/alkyl halide)

  • Benzaldehyde (B42025) (or other suitable electrophile)

  • Anhydrous ether solvent (this compound, THF, 2-MeTHF, CPME, or 1,4-dioxane)

  • Iodine crystal (as initiator)

  • Anhydrous work-up and extraction solvents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask.

  • Grignard Formation: Add a small portion of a solution of bromobenzene in the test solvent to the magnesium turnings. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gentle heating may be applied. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C. Add a solution of benzaldehyde in the same test solvent dropwise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the yield and purity of the desired alcohol and to identify any byproducts.

Suzuki-Miyaura Coupling Protocol

Objective: To evaluate the performance of different ether solvents in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous sodium carbonate)

  • Ether solvent (this compound, THF, 2-MeTHF, CPME, or 1,4-dioxane)

  • Extraction solvents (e.g., ethyl acetate (B1210297), water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and the chosen ether solvent.

  • Reaction Execution: Add the aqueous base to the mixture and heat the reaction under a nitrogen atmosphere to reflux for the specified time (typically monitored by TLC or GC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Visualizing Workflows and Relationships

To better understand the experimental process and the key considerations in solvent selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Flame-dry glassware B Add reactants & solvent A->B C Initiate & run reaction (e.g., Grignard or Suzuki) B->C D Monitor progress (TLC/GC) C->D E Quench reaction D->E Reaction complete F Extraction E->F G Drying & Concentration F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I J Determine Yield & Purity I->J

Caption: Generalized workflow for evaluating a new solvent in a typical organic reaction.

Solvent_Selection_Criteria cluster_performance Performance cluster_safety Safety cluster_physical Physical Properties cluster_green Green Chemistry Solvent Solvent Selection Yield Reaction Yield Solvent->Yield Purity Product Purity Solvent->Purity Rate Reaction Rate Solvent->Rate Toxicity Toxicity Solvent->Toxicity Flammability Flammability Solvent->Flammability Peroxide Peroxide Formation Solvent->Peroxide BoilingPoint Boiling Point Solvent->BoilingPoint Solubility Solubility Solvent->Solubility Viscosity Viscosity Solvent->Viscosity Renewable Renewable Source Solvent->Renewable Recyclability Recyclability Solvent->Recyclability

Caption: Key criteria for the selection of an alternative solvent in organic synthesis.

Conclusion

The exploration of new solvents like this compound is a vital step towards developing more efficient, safer, and sustainable chemical processes. While direct comparative data is currently limited, its predicted properties suggest it could be a viable alternative to traditional ether solvents in certain applications. By providing standardized protocols, this guide aims to facilitate the necessary experimental work to fully characterize its performance. Researchers are encouraged to use this framework to evaluate this compound and other novel solvents, thereby contributing to the collective knowledge base and advancing the field of green chemistry.

References

Benchmarking 3-Methoxy-3-methylhexane Detection Against Established Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of novel, non-invasive biomarkers is a critical pursuit in the advancement of disease diagnostics and personalized medicine. Volatile organic compounds (VOCs) present in exhaled breath offer a promising avenue for real-time monitoring of physiological and pathological processes. This guide provides a comparative analysis of the potential biomarker, 3-Methoxy-3-methylhexane, against established VOC biomarkers for lung cancer and diabetes. As a known human metabolite, this compound represents a candidate for further investigation, and this document serves to benchmark its hypothetical detection against current standards in breath analysis.[1][2][3]

Data Presentation: Quantitative Performance of VOC Biomarkers

The following tables summarize the performance characteristics of established VOC biomarkers for lung cancer and diabetes, as reported in various studies. This quantitative data provides a baseline for evaluating the potential efficacy of new biomarker candidates like this compound.

Table 1: Performance of Established VOC Biomarkers for Lung Cancer Detection

Biomarker/PanelAnalytical MethodSensitivitySpecificityArea Under the Curve (AUC)Reference
Panel of 22 VOCs (alkanes, benzene (B151609) derivatives)GC-MS100% (Stage 1)81.3% (Stage 1)-[4]
Panel of 23 VOCsSPME-GC-MS96.47%97.47%>0.60[5]
Pooled analysis of various VOCsVarious85%86%0.93[6]
HexanalGC-MS---[7]
1-Butanol & 3-hydroxy-2-butanoneSPME-GC-MS---[8]

Table 2: Performance of Established VOC Biomarkers for Diabetes Detection

BiomarkerAnalytical MethodSensitivitySpecificityArea Under the Curve (AUC)Reference
IsopropanolGC-MS75.3%85.7%0.86[9][10]
Acetone (B3395972)GC-MS62.4%83.9%0.80[10]
AcetoneRingdown Breath Analyzer---[8]
AcetoneSensor-based---[11][12]

Experimental Protocols: Methodologies for VOC Biomarker Detection

The accurate detection and quantification of VOCs in exhaled breath require standardized and robust experimental protocols. Below are detailed methodologies for two common analytical techniques: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).

Protocol 1: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

TD-GC-MS is a gold standard for the analysis of complex VOC mixtures in breath, offering high sensitivity and specificity.[13][14]

1. Breath Sample Collection:

  • Pre-sampling Preparation: Subjects should fast for a specified period (e.g., 8-12 hours) to minimize dietary influences on breath VOCs. Abstinence from smoking and vigorous exercise is also recommended prior to collection.

  • Collection Device: Use inert breath collection bags (e.g., Tedlar®) or specialized breath samplers (e.g., ReCIVA®) to collect a defined volume of end-tidal air.[15]

  • Procedure: The subject exhales a single, slow, complete breath into the collection device. The end-tidal portion of the breath, which is rich in alveolar air, is captured.

  • Sample Volume: Typically, 1-2 liters of breath are collected.

2. Sample Pre-concentration (Thermal Desorption):

  • Sorbent Tubes: The collected breath sample is drawn through a sorbent tube containing one or more sorbent materials (e.g., Tenax® TA, Carbotrap®) to trap the VOCs.

  • Thermal Desorption: The sorbent tube is heated in a thermal desorber unit. The trapped VOCs are released and focused into a narrow band using a cooled secondary trap.

  • Injection: The secondary trap is rapidly heated, injecting the focused VOCs into the gas chromatograph.

3. Gas Chromatography (GC) Separation:

  • Column: A capillary column with a suitable stationary phase is used to separate the individual VOCs based on their boiling points and chemical properties.

  • Temperature Program: A programmed temperature gradient is applied to the GC oven to elute the VOCs at different times.

4. Mass Spectrometry (MS) Detection and Identification:

  • Ionization: As compounds elute from the GC column, they are ionized (typically by electron ionization).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Identification: The mass spectrum of each compound is compared to a spectral library (e.g., NIST) for identification.

  • Quantification: The abundance of each VOC is determined by the area of its corresponding chromatographic peak.

Protocol 2: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time analytical technique that allows for the direct quantification of VOCs in breath without the need for sample pre-concentration or chromatographic separation.[16][17][18]

1. Instrument Setup and Calibration:

  • Reagent Ions: Select the appropriate reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) for the target VOCs. These ions are generated in a microwave plasma source.[18]

  • Flow Tube Conditions: Set the helium carrier gas flow rate and pressure in the flow tube to ensure a well-defined reaction time.

  • Mass Spectrometer: Calibrate the mass spectrometer to accurately measure the mass-to-charge ratios of the reagent and product ions.

2. Breath Sampling (Online Analysis):

  • Direct Inhalation: The subject breathes directly into the heated inlet of the SIFT-MS instrument through a disposable mouthpiece.

  • Real-time Monitoring: The instrument continuously draws a small sample of the exhaled breath into the flow tube.

3. Chemical Ionization and Detection:

  • Ion-Molecule Reactions: In the flow tube, the reagent ions react with the VOCs in the breath sample through well-characterized ion-molecule reactions.

  • Product Ion Formation: Specific product ions are formed for each VOC.

  • Mass Spectrometry: The reagent and product ions are detected by the mass spectrometer.

4. Quantification:

  • Real-time Calculation: The concentration of each VOC is calculated in real-time based on the known reaction rate constants, the reaction time, and the measured ratios of the product and reagent ion signals. No external calibration with gas standards is required for absolute quantification.[18]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.

Experimental_Workflow cluster_collection Breath Sample Collection cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation Patient Patient/Subject BreathCollection Breath Collection (e.g., Tedlar Bag, ReCIVA®) Patient->BreathCollection TD_GC_MS TD-GC-MS BreathCollection->TD_GC_MS Offline Analysis SIFT_MS SIFT-MS BreathCollection->SIFT_MS Online/Offline Analysis DataProcessing Data Processing TD_GC_MS->DataProcessing SIFT_MS->DataProcessing BiomarkerID Biomarker Identification DataProcessing->BiomarkerID Comparison Comparison with Established Biomarkers BiomarkerID->Comparison Clinical Clinical Correlation Comparison->Clinical

Figure 1: General experimental workflow for breath biomarker analysis.

Signaling_Pathway cluster_established Established Biomarkers cluster_novel Novel Biomarker Candidate Disease Disease State (e.g., Lung Cancer, Diabetes) Metabolic Altered Metabolic Pathways Disease->Metabolic VOC_Production Production of VOCs Metabolic->VOC_Production Bloodstream Transport via Bloodstream VOC_Production->Bloodstream Hexanal Hexanal VOC_Production->Hexanal Acetone Acetone VOC_Production->Acetone Isopropanol Isopropanol VOC_Production->Isopropanol MMM This compound VOC_Production->MMM Lungs Gas Exchange in Lungs Bloodstream->Lungs Exhaled_Breath Detection in Exhaled Breath Lungs->Exhaled_Breath Hexanal->Exhaled_Breath Acetone->Exhaled_Breath Isopropanol->Exhaled_Breath MMM->Exhaled_Breath

Figure 2: Conceptual pathway for VOC biomarker generation and detection.

Conclusion

The benchmarking of novel biomarker candidates is a crucial step in their validation and potential clinical adoption. While direct evidence linking this compound to a specific disease is currently limited, its confirmed presence as a human metabolite warrants further investigation. By comparing its hypothetical detection against the well-documented performance of established VOC biomarkers for lung cancer and diabetes, researchers can set clear performance targets. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring data robustness and comparability across different research settings. The continued exploration of new VOCs, facilitated by advanced analytical techniques, holds the promise of revolutionizing non-invasive diagnostics.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methoxy-3-methylhexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals handling 3-Methoxy-3-methylhexane, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step process for the safe disposal of this combustible liquid, emphasizing operational integrity and adherence to safety protocols.

Key Physical and Chemical Properties

A comprehensive understanding of the chemical's properties is foundational to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₈O
Appearance Colorless Liquid
Odor Odorless
Flash Point 71 °C / 159.8 °F[1]
Boiling Point/Range 174 °C / 345.2 °F[1]
Melting Point/Range -50 °C / -58 °F[1]
Autoignition Temperature 395 °C / 743 °F[1]
Specific Gravity 0.926[1]
Solubility Soluble in water[1]

Disposal Protocol: A Step-by-Step Approach

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1] Adherence to the following procedural steps is essential for safe and compliant disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.

Always handle the chemical in a well-ventilated area and ensure that eyewash stations and safety showers are in close proximity.[1] Keep the chemical away from heat, sparks, open flames, and other ignition sources, as it is a combustible liquid.[1]

2. Waste Collection and Storage:

  • Segregation: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and appropriate hazard warnings (e.g., "Combustible Liquid," "Eye Irritant").

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.

3. Arranging for Disposal:

  • Contact a Licensed Waste Disposal Company: Do not attempt to dispose of this compound down the drain or with general laboratory waste. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide Accurate Information: Furnish the waste disposal company with a precise description of the waste, including its chemical composition and any potential contaminants.

  • Follow Regulatory Procedures: Adhere to all institutional, local, and national regulations regarding waste manifest documentation and the handover process.

4. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1]

  • Containment and Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it into a suitable, closed container for disposal.[1] Do not use combustible materials such as sawdust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Arrangement cluster_spill Spill Response start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe well_ventilated Ensure Well-Ventilated Area and Access to Safety Equipment ppe->well_ventilated collect_waste Collect Waste in a Designated, Labeled Container well_ventilated->collect_waste spill Spill Occurs well_ventilated->spill seal_container Securely Seal the Container collect_waste->seal_container store_waste Store in a Cool, Ventilated Area Away from Incompatibles seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs provide_info Provide Accurate Waste Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end end schedule_pickup->end Disposal Complete evacuate Evacuate and Ventilate Area spill->evacuate eliminate_ignition Eliminate Ignition Sources evacuate->eliminate_ignition contain_spill Contain with Inert Material (Use Spark-Proof Tools) eliminate_ignition->contain_spill collect_spill Collect Absorbed Material in a Sealed Container contain_spill->collect_spill collect_spill->store_waste

Caption: Logical workflow for the disposal of this compound.

References

Navigating the Safe Handling of 3-Methoxy-3-methylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Key Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the known and predicted properties of 3-Methoxy-3-methylhexane and a structurally similar compound, 1-Butanol, 3-methoxy-3-methyl-.

PropertyThis compound (Predicted/Reported)1-Butanol, 3-methoxy-3-methyl- (Reported)
Molecular Formula C8H18O[1][2][3]C6H14O2
Molecular Weight 130.23 g/mol [1][2][3]118.17 g/mol
Boiling Point 126.1 ± 8.0 °C[2]174 °C / 345.2 °F[4]
Flash Point Not available71 °C / 159.8 °F[4]
Density 0.779 ± 0.06 g/cm³[2]0.926 g/cm³[4]
Solubility Not availableSoluble in water[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure risk. The following PPE is required when handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Double-gloving (two pairs of nitrile gloves)Protects against skin irritation. Double-gloving provides additional security against tears or punctures.
Eye & Face Protection Safety glasses with side shieldsChemical safety goggles and a face shieldPrevents eye irritation from splashes. A face shield offers broader protection.[5]
Respiratory Protection Work in a certified chemical fume hoodAir-purifying respirator with organic vapor cartridgesProtects the respiratory system from inhalation of vapors.
Body Protection Flame-resistant lab coatChemical-resistant coverallsProtects skin and clothing from contamination.

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures
  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Designate a specific area for handling this compound.

    • Verify that an eye-wash station and safety shower are accessible and operational.[4]

    • Remove all potential ignition sources from the handling area.[4]

  • Donning PPE :

    • Put on a lab coat or coveralls.

    • Don the appropriate respiratory protection if required.

    • Put on safety glasses or goggles and a face shield.

    • Finally, put on nitrile gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves if double-gloving.

  • Handling the Compound :

    • Perform all manipulations of this compound within a certified chemical fume hood to control vapors.

    • Use non-sparking tools.[4]

    • Ground and bond containers when transferring material to prevent static discharge.

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands and face thoroughly after handling.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with flammable organic liquids.

  • Container Disposal :

    • For empty containers, the first rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) must be collected and disposed of as hazardous waste.

    • Subsequent rinses of containers that held highly toxic materials may also need to be collected.

    • Deface or remove all labels from the rinsed container before disposing of it as regular solid waste.

  • Disposal Request :

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

G Chemical Handling Workflow for this compound cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Verify Fume Hood Verify Fume Hood Clear Workspace Clear Workspace Verify Fume Hood->Clear Workspace Check Safety Equipment Check Safety Equipment Clear Workspace->Check Safety Equipment Lab Coat Lab Coat Check Safety Equipment->Lab Coat Goggles/Face Shield Goggles/Face Shield Lab Coat->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves Work in Fume Hood Work in Fume Hood Gloves->Work in Fume Hood Use Non-Sparking Tools Use Non-Sparking Tools Work in Fume Hood->Use Non-Sparking Tools Transfer with Care Transfer with Care Use Non-Sparking Tools->Transfer with Care Decontaminate Decontaminate Transfer with Care->Decontaminate Collect Waste Collect Waste Transfer with Care->Collect Waste Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Rinse Containers Rinse Containers Collect Waste->Rinse Containers EHS Pickup EHS Pickup Rinse Containers->EHS Pickup

Caption: A workflow diagram illustrating the key steps for handling this compound.

G Hazard and Response Logic Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Emergency Response Emergency Response Hazard Identification->Emergency Response PPE Selection PPE Selection Risk Assessment->PPE Selection Safe Handling Procedures Safe Handling Procedures Risk Assessment->Safe Handling Procedures PPE Selection->Safe Handling Procedures First Aid First Aid Emergency Response->First Aid Spill Control Spill Control Emergency Response->Spill Control

Caption: Logical relationship between hazard identification, PPE, and emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-3-methylhexane
Reactant of Route 2
Reactant of Route 2
3-Methoxy-3-methylhexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.